molecular formula C18H16FN5O2 B12369303 Myosin modulator 2

Myosin modulator 2

Cat. No.: B12369303
M. Wt: 353.3 g/mol
InChI Key: CANJMVGGKJBLLC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myosin modulator 2 is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1

InChI Key

CANJMVGGKJBLLC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O

Canonical SMILES

CC(C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cardiac Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific entity "Myosin modulator 2 (Compound B172)" is noted as an inhibitor of ATPase in various muscle tissues, publicly available data is currently insufficient for a comprehensive technical whitepaper.[1] This guide, therefore, provides an in-depth exploration of the core mechanisms of action for the well-characterized classes of cardiac myosin modulators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical interactions, signaling consequences, and key experimental methodologies used to study these promising therapeutic agents.

Cardiac myosin modulators are a novel class of pharmaceuticals designed to directly target the β-cardiac myosin heavy chain (MYH7), the motor protein responsible for cardiac muscle contraction.[2][3] These drugs are broadly categorized as either inhibitors or activators of myosin's enzymatic and mechanical activity, offering targeted therapeutic approaches for conditions characterized by hyper- or hypocontractility, such as hypertrophic cardiomyopathy (HCM) and heart failure, respectively.[2][3][4][5]

The Cardiac Myosin ATPase Cycle: The Engine of Contraction

Understanding the mechanism of myosin modulators requires a foundational knowledge of the cardiac myosin ATPase cycle. This cycle couples the hydrolysis of ATP to conformational changes in the myosin head, resulting in force production and filament sliding.

The key steps are as follows:

  • ATP Binding and Actin Detachment: The cycle begins with ATP binding to the myosin head, which causes a conformational change that leads to the detachment of myosin from actin.[2]

  • ATP Hydrolysis and Lever Arm Priming: The bound ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), which remain in the active site. The energy released from hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.[2]

  • Actin Rebinding (Weakly Bound State): The myosin-ADP-Pi complex can then rebind to actin in a weakly associated state.

  • Phosphate Release and the Power Stroke: The release of Pi triggers the "power stroke," a major conformational change in the myosin head that pulls the actin filament, generating force. This transitions the complex to a strongly bound state.[2][6]

  • ADP Release: Following the power stroke, ADP is released, leaving the myosin head tightly bound to actin in a rigor state.

  • Cycle Reinitiation: The binding of a new ATP molecule to the myosin head initiates the next cycle by causing its detachment from actin.

Signaling Pathway: The Myosin ATPase Cycle

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle Myosin_Actin_Rigor Myosin-Actin (Rigor) Myosin_ATP Myosin-ATP Myosin_Actin_Rigor->Myosin_ATP ATP Binding (Actin Detachment) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Actin Binding Actin_Myosin_ADP Actin-Myosin-ADP (Strongly bound) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release (Power Stroke) Actin_Myosin_ADP->Myosin_Actin_Rigor ADP Release

Caption: The cardiac myosin ATPase mechanochemical cycle.

Cardiac Myosin Inhibitors: Mavacamten (B608862) and Aficamten

Cardiac myosin inhibitors, such as mavacamten and aficamten, are designed to reduce the excessive contractility seen in conditions like hypertrophic cardiomyopathy.[4][5][7]

Mechanism of Action

These inhibitors act by stabilizing the "super-relaxed state" (SRX) of myosin.[6] In the SRX, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[6] By promoting the SRX, these drugs reduce the number of active myosin heads that can participate in the cross-bridge cycle.[6][7]

Transient kinetic analyses have revealed that mavacamten modulates multiple steps of the myosin chemomechanical cycle.[8][9] Its primary mechanism is the reduction of the rate-limiting step of phosphate release.[8][9] A secondary mechanism involves decreasing the number of myosin-S1 heads that can transition from a weakly to a strongly bound state with actin.[8][9] Mavacamten also decreases the rate of myosin binding to actin when ADP is bound and slows the rate of ADP release from the myosin-S1 fragment alone.[8][9]

The overall effect is a decrease in the number of actin-myosin cross-bridges formed, leading to reduced myocardial contractility and improved diastolic function.[7]

Signaling Pathway: Mechanism of Myosin Inhibitors

Myosin_Inhibitor_Mechanism Mavacamten Mavacamten / Aficamten Myosin_Heads Myosin Heads Mavacamten->Myosin_Heads Binds to myosin SRX_State Super-Relaxed State (SRX) (Unavailable for binding) Myosin_Heads->SRX_State Stabilizes DRX_State Disordered-Relaxed State (DRX) (Available for binding) SRX_State->DRX_State Inhibits transition Cross_Bridge_Cycling Actin-Myosin Cross-Bridge Cycling DRX_State->Cross_Bridge_Cycling Reduced_Contractility Reduced Cardiac Contractility Cross_Bridge_Cycling->Reduced_Contractility Leads to

Caption: Mechanism of action of cardiac myosin inhibitors.

Quantitative Data: Myosin Inhibitors
ParameterMavacamtenAficamtenReference
IC50 (Bovine Cardiac Myofibril) 0.490 ± 0.027 µM-[8]
IC50 (Human Cardiac Myofibril) 0.711 ± 0.099 µM-[8]
IC50 (Rabbit Skeletal Myofibril) 2.14 ± 0.27 µM-[8]
In Vitro Motility IC50 0.587 ± 0.149 µM-[8]
SEQUOIA-HCM (Phase 3) -Change in pVO2: +1.8 mL/kg/min[7]
EXPLORER-HCM (Phase 3) Change in post-exercise LVOT gradient: -37 mmHg-[7]

Cardiac Myosin Activators: Omecamtiv Mecarbil

Cardiac myosin activators, such as omecamtiv mecarbil, are being developed to treat heart failure with reduced ejection fraction (HFrEF) by enhancing myocardial contractility.[4][5]

Mechanism of Action

Omecamtiv mecarbil is a selective cardiac myosin activator that allosterically modulates the myosin ATPase cycle.[4] It increases the rate at which myosin transitions to the strongly actin-bound, force-producing state.[2] While initially thought to primarily accelerate the rate of phosphate release, subsequent studies have shown that it also affects the power stroke and subsequent kinetic steps.[2][6]

By increasing the duration of the power stroke and the number of myosin heads engaged with actin at any given time, omecamtiv mecarbil enhances the force of contraction without significantly altering intracellular calcium concentrations.[2][4] This leads to increased systolic ejection time and stroke volume.[10]

Signaling Pathway: Mechanism of Myosin Activators

Myosin_Activator_Mechanism Omecamtiv Omecamtiv Mecarbil Myosin_ADP_Pi Myosin-ADP-Pi Omecamtiv->Myosin_ADP_Pi Binds to Pi_Release Phosphate Release Step Myosin_ADP_Pi->Pi_Release Accelerates transition through Strongly_Bound_State Strongly Bound State (Force-producing) Pi_Release->Strongly_Bound_State Increases population in Increased_Contractility Increased Cardiac Contractility Strongly_Bound_State->Increased_Contractility Leads to

Caption: Mechanism of action of cardiac myosin activators.

Quantitative Data: Myosin Activators
ParameterOmecamtiv MecarbilReference
COSMIC-HF (Phase 2) - Pharmacokinetic-Titration Group [10]
Change in Systolic Ejection Time+25 ms[10]
Change in Stroke Volume+3.6 mL[10]
Change in LV End-Systolic Diameter-1.8 mm[10]
Change in LV End-Diastolic Diameter-1.3 mm[10]
Change in Heart Rate-3.0 beats per min[10]
Change in NT-proBNP-970 pg/mL[10]

Experimental Protocols

The characterization of myosin modulators relies on a suite of specialized biochemical and biophysical assays.

Myofibril ATPase Assay

Objective: To measure the effect of a compound on the ATPase activity of isolated myofibrils, which represents a more integrated contractile system than purified proteins.

Methodology:

  • Myofibril Isolation: Cardiac (bovine or human) or skeletal (rabbit) muscle tissue is homogenized and subjected to differential centrifugation to isolate myofibrils.[8]

  • Assay Conditions: Myofibrils are suspended in a buffer containing ATP, salts, and a defined free calcium concentration (pCa) to control for calcium-dependent activation.[8]

  • Compound Incubation: The myofibril suspension is incubated with varying concentrations of the test compound (e.g., mavacamten) or a vehicle control (e.g., DMSO).[8]

  • ATPase Activity Measurement: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate over time, often using a colorimetric method like the malachite green assay.

  • Data Analysis: The ATPase activity is plotted against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).[8]

In Vitro Motility (IVM) Assay

Objective: To directly visualize and quantify the effect of a compound on the velocity of actin filaments propelled by myosin motors.

Methodology:

  • Surface Preparation: A glass coverslip is coated with heavy meromyosin (HMM), a soluble fragment of myosin containing the motor domain.[8]

  • Actin Visualization: Fluorescently labeled actin filaments are introduced into a flow cell containing the HMM-coated surface.

  • Assay Initiation: An assay buffer containing ATP and the test compound or vehicle is perfused into the flow cell to initiate filament movement.[8]

  • Data Acquisition: The movement of the fluorescent actin filaments is recorded using fluorescence microscopy and time-lapse imaging.

  • Data Analysis: The velocity of individual filaments is tracked and averaged. The effect of the compound is quantified by comparing the filament velocity in the presence of the compound to the control.[8]

Experimental Workflow: In Vitro Motility Assay

IVM_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_HMM Prepare HMM-coated surface Introduce_Actin Introduce actin to flow cell Prepare_HMM->Introduce_Actin Prepare_Actin Prepare fluorescently labeled actin filaments Prepare_Actin->Introduce_Actin Add_Buffer Perfuse with ATP buffer +/- modulator Introduce_Actin->Add_Buffer Record_Movement Record filament movement via microscopy Add_Buffer->Record_Movement Track_Filaments Track individual filament velocities Record_Movement->Track_Filaments Calculate_Velocity Calculate average velocity Track_Filaments->Calculate_Velocity Determine_Effect Determine IC50 / EC50 Calculate_Velocity->Determine_Effect

Caption: A generalized workflow for an in vitro motility assay.

Transient Kinetic Analysis

Objective: To measure the rates of individual steps in the myosin ATPase cycle, such as ATP binding, phosphate release, and ADP release.

Methodology:

  • Stopped-Flow Spectroscopy: This technique rapidly mixes reactants (e.g., myosin and fluorescently labeled ATP) and monitors the reaction on a millisecond timescale by measuring changes in fluorescence.

  • Fluorescent Probes: Fluorescent analogs of ATP or ADP, or fluorescent labeling of myosin itself, are used to report on specific conformational states or binding events.

  • Experimental Design: By carefully designing the experiment (e.g., pre-incubating myosin with actin and then rapidly mixing with ATP), the rates of specific transitions can be isolated and measured.

  • Data Analysis: The resulting kinetic traces are fit to exponential equations to extract the rate constants for the steps being investigated. This allows for a detailed dissection of how a modulator affects specific transitions in the ATPase cycle.[8][9]

Cardiac myosin modulators represent a paradigm shift in the treatment of cardiomyopathies, moving from indirect modulation of cardiac function to direct targeting of the sarcomeric motor protein. Myosin inhibitors like mavacamten reduce hypercontractility by stabilizing the super-relaxed state of myosin, while activators like omecamtiv mecarbil enhance contractility by promoting the force-producing state. The continued development and characterization of these and future myosin modulators, guided by the detailed experimental approaches outlined in this guide, hold significant promise for precision medicine in cardiovascular disease.

References

Compound B172: An In-Depth Technical Guide to Myosin ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound B172 is a novel small molecule modulator of myosin, belonging to the 1,4-dihydroquinazolinone class of compounds. It functions as an inhibitor of myosin ATPase, the enzyme that powers the contractile force of muscle by hydrolyzing ATP. This technical guide provides a comprehensive overview of the available preclinical data on Compound B172, including its inhibitory potency, mechanism of action, and effects on cardiac function. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of muscle contractility and related diseases, such as hypertrophic cardiomyopathy.

Introduction

Myosin is the molecular motor responsible for muscle contraction, a process fueled by the hydrolysis of ATP. The ATPase activity of myosin is a critical determinant of the speed and force of muscle contraction. In certain pathological conditions, such as hypertrophic cardiomyopathy (HCM), dysregulation of myosin function leads to hypercontractility and impaired relaxation of the heart muscle.[1] Cardiac myosin inhibitors are an emerging class of therapeutic agents that directly target the underlying pathophysiology of HCM by reducing the excessive formation of actin-myosin cross-bridges.[2][3][4]

Compound B172 has been identified as a modulator of myosin that inhibits its ATPase activity.[2] Preclinical studies have demonstrated its potential to regulate cardiac systolic performance, suggesting its utility as a research tool and a potential therapeutic candidate for conditions characterized by myocardial hypercontractility.

Quantitative Data on Myosin ATPase Inhibition

The inhibitory potency of Compound B172 against myosin ATPase has been evaluated in different muscle tissue preparations. The following table summarizes the available quantitative data, presented as IC25 values (the concentration of the compound required to inhibit 25% of the enzyme's activity).

Tissue Source Myosin Type IC25 (µM)
Rabbit PsoasSkeletal Muscle2.013[2]
Porcine AtriaCardiac Muscle2.94[2]
Porcine VentricleCardiac Muscle20.93[2]

Mechanism of Action

Compound B172 is an allosteric inhibitor of myosin ATPase. Its mechanism of action involves the modulation of the myosin motor's enzymatic cycle. By binding to a site distinct from the ATP binding pocket, it influences the conformational changes that are essential for ATP hydrolysis and force production.

The primary mechanism of cardiac myosin inhibitors is to stabilize the "super-relaxed state" (SRX) of myosin. In this state, the myosin heads are folded back and are less available to interact with actin, leading to a reduction in the number of force-producing cross-bridges. This, in turn, decreases the overall contractility of the muscle.

Signaling Pathway of Myosin ATPase Inhibition

The following diagram illustrates the proposed signaling pathway for the inhibition of myosin ATPase by compounds like B172, leading to reduced muscle contractility.

Myosin_Inhibition_Pathway cluster_myosin_cycle Myosin-Actin Cross-Bridge Cycle cluster_inhibition Inhibitory Action cluster_outcome Physiological Outcome Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Reduced_Contractility Reduced Muscle Contractility Acto_Myosin_ADP_Pi->Reduced_Contractility Acto_Myosin Acto-Myosin Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) B172 Compound B172 B172->Myosin_ADP_Pi Inhibits Actin Binding B172->Acto_Myosin_ADP_Pi Inhibits Pi Release

Caption: Proposed mechanism of Myosin ATPase inhibition by Compound B172.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Compound B172.

Myosin ATPase Activity Assay

This protocol describes a general method for measuring the ATPase activity of myosin, which can be adapted to determine the IC25 values of inhibitors like Compound B172. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified myosin (from rabbit psoas, porcine atria, or porcine ventricle)

  • Actin (for actin-activated ATPase assay)

  • ATP solution (50 mM)

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT

  • Compound B172 stock solution (in DMSO)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl

    • Solution C: 34% (w/v) sodium citrate

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and add 1 volume of Triton X-100. Just before use, add 1 volume of Solution C.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and keep them on ice. Dilute Compound B172 to various concentrations in the Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted Compound B172 or vehicle (DMSO) to the respective wells.

    • Add 20 µL of purified myosin solution (final concentration ~0.2 mg/mL).

    • For actin-activated assays, add 10 µL of F-actin solution (final concentration ~1 mg/mL).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration 5 mM) to each well.

  • Incubation: Incubate the plate at 25°C for 30 minutes.

  • Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each well from the standard curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC25 value by fitting the data to a dose-response curve.

Experimental Workflow for ATPase Assay

ATPase_Assay_Workflow start Start reagent_prep Prepare Reagents (Myosin, B172, ATP, Buffer) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, B172/Vehicle, Myosin) reagent_prep->plate_setup pre_incubation Pre-incubate (25°C, 10 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATP) pre_incubation->reaction_start incubation Incubate (25°C, 30 min) reaction_start->incubation reaction_stop Stop Reaction (Add Malachite Green Reagent) incubation->reaction_stop color_dev Color Development (15 min) reaction_stop->color_dev measurement Measure Absorbance (650 nm) color_dev->measurement data_analysis Data Analysis (Calculate IC25) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Myosin ATPase inhibition assay.

Assessment of Systolic Cardiac Performance in Sprague Dawley Rats

Compound B172 has been shown to regulate systolic cardiac performance in Sprague Dawley rats.[2] The following is a representative protocol for assessing cardiac function in rats using echocardiography.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Equipment:

  • High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

  • Anesthesia machine (isoflurane)

  • Warming pad

  • ECG and temperature monitoring system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane (B1672236) (1-2% in oxygen).

    • Shave the chest area to ensure good probe contact.

    • Place the rat in a supine position on a warming pad to maintain body temperature.

    • Monitor ECG and respiration throughout the procedure.

  • Echocardiographic Imaging:

    • Apply ultrasound gel to the chest.

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Data Acquisition:

    • Record M-mode images for at least three consecutive cardiac cycles.

    • Measure the following parameters from the M-mode tracings:

      • Left ventricular internal dimension at end-diastole (LVIDd)

      • Left ventricular internal dimension at end-systole (LVIDs)

      • Heart rate (HR)

  • Compound Administration: Administer Compound B172 (or vehicle control) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Post-Dose Imaging: Repeat the echocardiographic measurements at specified time points after compound administration.

  • Data Analysis:

    • Calculate the following indices of systolic function:

      • Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

      • Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] * 100 (using the Teichholz formula)

    • Compare the pre-dose and post-dose values to assess the effect of Compound B172 on systolic cardiac performance.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

Logical Relationship for In Vivo Cardiac Function Assessment

InVivo_Cardiac_Function cluster_procedure Experimental Procedure cluster_measurements Primary Measurements cluster_calculations Calculated Parameters cluster_outcome Outcome Anesthesia Anesthetize Rat Baseline_Echo Baseline Echocardiography Anesthesia->Baseline_Echo Data_Acquisition Acquire M-mode Images Baseline_Echo->Data_Acquisition Compound_Admin Administer Compound B172 Post_Dose_Echo Post-Dose Echocardiography Compound_Admin->Post_Dose_Echo Post_Dose_Echo->Data_Acquisition Data_Acquisition->Compound_Admin LVIDd LVIDd Data_Acquisition->LVIDd LVIDs LVIDs Data_Acquisition->LVIDs HR Heart Rate Data_Acquisition->HR FS Fractional Shortening (FS) LVIDd->FS EF Ejection Fraction (EF) LVIDd->EF LVIDs->FS LVIDs->EF Performance_Assessment Assessment of Systolic Cardiac Performance FS->Performance_Assessment Performance_assessment Performance_assessment EF->Performance_assessment

Caption: Logical flow of in vivo cardiac function assessment.

Drug Development and Future Directions

Compound B172 is currently at a preclinical stage of development. Its characterization as a myosin ATPase inhibitor places it within a class of drugs with significant therapeutic potential for hypertrophic cardiomyopathy and potentially other conditions involving muscle hypercontractility. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in relevant animal models of disease. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

The Role and Pharmacological Modulation of Myosin in Cardiac Contractility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Myosin Modulator 2 and the Broader Landscape of Cardiac Myosin-Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" presents a degree of ambiguity in current scientific literature, potentially referring to two distinct entities within the realm of cardiac muscle physiology. The first is Myomesin 2 (MYOM2) , a crucial structural protein of the sarcomere encoded by the MYOM2 gene. The second, more pharmacological interpretation, refers to small-molecule agents that directly modulate the function of cardiac myosin, the motor protein responsible for heart muscle contraction. This guide will address both aspects, with a primary focus on the pharmacological modulation of cardiac myosin, a rapidly advancing field with significant therapeutic potential for cardiovascular diseases.

This technical whitepaper will first briefly explore the structural role of MYOM2 and its implication in inherited cardiomyopathies. The core of this document will then provide an in-depth analysis of pharmacological cardiac myosin modulators. This includes a detailed examination of their mechanisms of action, a quantitative summary of their effects on cardiac contractility from key preclinical and clinical studies, and comprehensive experimental protocols for their evaluation. We will discuss representative agents from both activating and inhibiting classes, such as Omecamtiv Mecarbil and Mavacamten (B608862), and include available data on a specific investigational compound referred to as "this compound (Compound B172)".

Section 1: MYOM2 (Myomesin 2) - A Structural Anchor in the Sarcomere

Myomesin 2 is a major protein component of the M-band in the myofibrils of striated muscle.[1] The M-band is critical for the structural integrity of the sarcomere, the fundamental contractile unit of muscle cells. MYOM2 functions as a key cross-linker, connecting the thick filaments (composed of myosin) and the giant protein titin, thereby helping to maintain the precise, three-dimensional arrangement of the sarcomere.[2]

Mutations in the MYOM2 gene have been identified in patients with congenital heart diseases, including hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF).[2][3] Studies on cardiomyocytes derived from patients with MYOM2 mutations have revealed significant structural and functional deficits, such as myofibrillar disarray and a reduction in passive force generation.[3] In animal models, the loss or reduction of the MYOM2 ortholog leads to cardiac dilation and a constricted phenotype, underscoring its critical role in maintaining robust heart function.[2][4]

MYOM2_in_Sarcomere cluster_sarcomere Sarcomere Structure cluster_thick_filament Thick Filament cluster_thin_filament Thin Filament Z_Disc1 Z-Disc Actin Actin Z_Disc1->Actin Titin Titin Z_Disc1->Titin Z_Disc2 Z-Disc M_Band M-Band Myosin Myosin Myosin->M_Band Actin->Z_Disc2 Titin->M_Band MYOM2 MYOM2 (Myomesin 2) MYOM2->Myosin Cross-links MYOM2->Titin Anchors

Figure 1: Location of MYOM2 within the sarcomere.

Section 2: Pharmacological Modulation of Cardiac Myosin

Directly targeting the cardiac myosin motor represents a novel therapeutic strategy for heart diseases characterized by either deficient or excessive contractility.[5] These small-molecule modulators are broadly categorized as activators or inhibitors.[6]

Mechanism of Action

Cardiac contraction is driven by the cyclical interaction of myosin heads with actin filaments, a process fueled by ATP hydrolysis. This chemomechanical cycle involves several key steps: ATP binding to myosin causing its detachment from actin, ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) which "cocks" the myosin head, myosin binding to actin, the power stroke driven by Pi release, and finally ADP release.

  • Cardiac Myosin Activators (e.g., Omecamtiv Mecarbil): These agents increase cardiac contractility by increasing the number of myosin heads engaged in the force-producing state at any given time.[7] They achieve this by accelerating the rate-limiting step of Pi release, effectively increasing the duty ratio of the myosin motor without significantly altering intracellular calcium concentrations.[7][8] This leads to a longer systolic ejection time and increased stroke volume.[9]

  • Cardiac Myosin Inhibitors (e.g., Mavacamten, "this compound (Compound B172)"): These agents reduce cardiac contractility. Mavacamten works by stabilizing an auto-inhibited, energy-sparing "super-relaxed" state of myosin, which reduces the number of myosin heads available to interact with actin.[5] This leads to a decrease in the force of contraction and is beneficial in conditions of hypercontractility like obstructive HCM.[6] Other inhibitors, such as Compound B172, act by directly inhibiting the ATPase activity of myosin.[1]

Myosin_Cycle cluster_modulators Pharmacological Intervention Detached Myosin (Post-Rigor) Pre_Powerstroke Myosin-ADP-Pi (Weakly Bound) Detached->Pre_Powerstroke ATP Hydrolysis (Head Cocking) Powerstroke Myosin-ADP (Strongly Bound) Pre_Powerstroke->Powerstroke Pi Release (Power Stroke) Rigor Myosin (Rigor State) Powerstroke->Rigor ADP Release Rigor->Detached ATP Binding (Detachment) Activator Activator (e.g., Omecamtiv Mecarbil) Activator->Pre_Powerstroke Accelerates Pi Release Inhibitor Inhibitor (e.g., Mavacamten) Inhibitor->Detached Stabilizes Super-Relaxed State

Figure 2: The cardiac myosin chemomechanical cycle and points of modulation.
Quantitative Data Presentation

The following tables summarize the effects of representative cardiac myosin modulators on key parameters of cardiac contractility.

Table 1: Effects of Omecamtiv Mecarbil (Cardiac Myosin Activator) in Heart Failure with Reduced Ejection Fraction (HFrEF)

Parameter Study (Phase) Baseline Value (Placebo/Drug) Change from Baseline Reference
Primary Composite Endpoint (CV Death or HF Event) GALACTIC-HF (III) Hazard Ratio: 1.0 8% relative risk reduction (HR: 0.92) [10]
Left Ventricular Ejection Fraction (LVEF) COSMIC-HF (II) ~29% Increased [11]
Stroke Volume COSMIC-HF (II) Not specified Increased [11]
LV End-Systolic Dimension COSMIC-HF (II) Not specified Decreased [11][12]
LV End-Diastolic Dimension COSMIC-HF (II) Not specified Decreased [11][12]

| Systolic Ejection Time | COSMIC-HF (II) | Not specified | Increased |[11] |

Data from large-scale clinical trials. Absolute changes can vary based on patient population and dosage.

Table 2: Effects of Mavacamten (Cardiac Myosin Inhibitor) in Obstructive Hypertrophic Cardiomyopathy (oHCM)

Parameter Study (Phase) Baseline Value (Placebo/Drug) Change from Baseline Reference
Resting LVOT Gradient EXPLORER-HCM (III) ~50 mmHg Mean change of -3.9 mmHg (placebo) vs. -35.8 mmHg (mavacamten) [13]
Valsalva LVOT Gradient EXPLORER-HCM (III) ~80 mmHg Mean change of -1.8 mmHg (placebo) vs. -47.3 mmHg (mavacamten) [13]
Left Ventricular Ejection Fraction (LVEF) EXPLORER-HCM (III) ~74% Mean change of +0.01% (placebo) vs. -3.9% (mavacamten) [14]

| NT-proBNP | EXPLORER-HCM (III) | Not specified | Significant reduction with mavacamten |[15] |

Data from the pivotal EXPLORER-HCM trial and its long-term extension, MAVA-LTE. LVEF reduction is an expected pharmacological effect.

Table 3: Effects of this compound (Compound B172) on ATPase Activity

Myosin Source Assay IC25 Value (µM) Reference
Rabbit Psoas (Skeletal) ATPase Inhibition 2.013 [1]
Porcine Atria (Cardiac) ATPase Inhibition 2.94 [1]

| Porcine Ventricle (Cardiac) | ATPase Inhibition | 20.93 |[1] |

IC25 represents the concentration required to inhibit 25% of the myosin ATPase activity.

Section 3: Experimental Protocols

The characterization of novel myosin modulators involves a multi-tiered approach, from in vitro biochemical assays to in vivo functional assessments.

In Vitro Assays

1. Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, a fundamental indicator of its enzymatic activity. It is crucial for characterizing both activators and inhibitors.

  • Objective: To determine the effect of a test compound on the basal or actin-activated ATPase activity of purified cardiac myosin.

  • Principle: The rate of ADP production from ATP hydrolysis is measured. A common method is an NADH-coupled enzymatic assay where ADP production is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[16] Alternatively, fluorescence-based assays can provide higher sensitivity.[17]

  • Materials:

    • Purified cardiac myosin (or its subfragment-1, S1)

    • Actin (for actin-activated assays)

    • Assay Buffer (e.g., containing KCl, MgCl2, imidazole, DTT)

    • ATP solution

    • NADH-coupled assay reagents: phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, NADH

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

  • Procedure (NADH-coupled method):

    • Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, myosin, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase. If measuring actin-activated ATPase, include actin at various concentrations.

    • Add the test compound at the desired concentration (a vehicle control, e.g., DMSO, should be run in parallel).

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a known concentration of ATP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • The rate of ATPase activity is calculated from the linear phase of the absorbance change, using the extinction coefficient of NADH.

    • For inhibitors, data can be used to calculate IC50 values. For activators, the fold-activation relative to the control is determined.[18]

2. In Vitro Motility Assay

This assay directly visualizes the motor function of myosin by observing the movement of fluorescent actin filaments.

  • Objective: To measure the velocity of actin filaments propelled by surface-adsorbed myosin and to assess the effect of a modulator on this movement.

  • Principle: Myosin molecules are immobilized on a coverslip surface within a flow cell. Fluorescently labeled actin filaments are introduced in the presence of ATP. The movement of these filaments is observed using fluorescence microscopy and recorded for later analysis.[19]

  • Materials:

    • Purified myosin

    • Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)

    • Flow cells (constructed from a microscope slide and coverslip)

    • Blocking buffer (e.g., containing bovine serum albumin)

    • Assay buffer containing ATP, an oxygen-scavenging system (glucose, glucose oxidase, catalase), and the test compound.

    • Fluorescence microscope with a high-sensitivity camera (e.g., TIRF microscope).

  • Procedure:

    • Coat the inner surface of the flow cell with myosin.

    • Wash the flow cell with blocking buffer to prevent non-specific binding of actin.

    • Introduce fluorescently labeled actin filaments and allow them to bind to the myosin in the absence of ATP (rigor state).

    • Wash out unbound actin filaments.

    • Initiate motility by perfusing the flow cell with the assay buffer containing ATP and the test compound.

    • Record videos of the moving actin filaments.

    • Use filament tracking software to analyze the videos and determine the average filament velocity.[20]

In Vivo Assessment

Echocardiography Protocol for Assessing Cardiac Contractility in Mice

Echocardiography is a non-invasive technique used to assess cardiac structure and function in live animal models.

  • Objective: To measure changes in cardiac dimensions, systolic function, and hemodynamics in response to treatment with a myosin modulator.

  • Animal Preparation:

    • Anesthetize the mouse using a controlled inhalant anesthetic (e.g., isoflurane) to maintain a stable heart rate.

    • Remove the chest fur using a depilatory cream to ensure good probe contact.

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

    • Monitor vital signs (ECG, heart rate, respiration) throughout the procedure.[21]

  • Imaging Procedure:

    • Apply pre-warmed ultrasound gel to the chest.

    • Use a high-frequency linear array transducer (e.g., 30-40 MHz).

    • Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, parallel to the long axis of the heart. This view is used to visualize the left ventricle (LV), mitral valve, and aortic valve.

    • Parasternal Short-Axis (PSAX) View: Rotate the transducer 90° clockwise from the PLAX view. Acquire images at the level of the papillary muscles. This view is critical for M-mode measurements.[22][23]

    • M-Mode Imaging: From the PSAX view, position the M-mode cursor perpendicular to the interventricular septum and the LV posterior wall. Record the motion of these walls over several cardiac cycles.

  • Key Parameter Measurement:

    • From the M-mode images, measure the LV internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).

    • Measure the LV posterior wall thickness (LVPW) and interventricular septal thickness (IVS).

    • Calculate Ejection Fraction (EF %) and Fractional Shortening (FS %) using standard formulas:

      • FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100

      • EF (%) is calculated from derived volumes.[24]

    • Doppler Imaging: Use pulsed-wave Doppler to measure blood flow velocities across the aortic and mitral valves to assess systolic and diastolic function.

Experimental_Workflow cluster_invitro cluster_cellular cluster_invivo Discovery Compound Discovery (e.g., HTS, Virtual Screening) In_Vitro In Vitro Characterization Discovery->In_Vitro Cellular Cellular/Ex Vivo Assays In_Vitro->Cellular ATPase ATPase Assay Motility Motility Assay Binding Binding Affinity In_Vivo In Vivo Animal Models Cellular->In_Vivo Myocyte Isolated Cardiomyocytes (Contractility, Ca2+ Transients) Fiber Skinned Muscle Fibers (Force, Ca2+ Sensitivity) Clinical Clinical Trials In_Vivo->Clinical PK_PD Pharmacokinetics/ Pharmacodynamics Echo Echocardiography Disease_Model Disease Models (e.g., HF, HCM)

Figure 3: General experimental workflow for myosin modulator development.

Conclusion

Myosin modulation represents a paradigm shift in the treatment of cardiomyopathies and heart failure, moving from indirect neurohormonal antagonism to direct targeting of the heart's motor protein. While the term "this compound" can refer to the structural protein MYOM2, whose genetic variants are implicated in cardiac disease, the more prominent and therapeutically relevant interpretation involves pharmacological agents. Cardiac myosin activators and inhibitors offer tailored approaches to normalize contractility in hearts that are either too weak or too powerful. The continued development and characterization of these molecules, through the rigorous application of the biochemical, cellular, and in vivo protocols detailed in this guide, hold immense promise for delivering novel and effective treatments for patients with debilitating heart conditions.

References

The Role of Selective Bradykinin B2 Receptor Agonism in Enhancing Systolic Performance Post-Myocardial Infarction: A Technical Guide on Compound B172 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of selective bradykinin (B550075) B2 receptor agonists in improving systolic performance, particularly in the context of post-myocardial infarction recovery. As "Compound B172" is a designated placeholder, this document focuses on a well-characterized analogue, the selective bradykinin B2 receptor agonist NG291 , to provide a data-driven overview of the mechanism of action, experimental validation, and potential clinical relevance. This guide synthesizes key findings on the impact of NG291 on cardiac function, delves into the underlying cellular signaling pathways, and provides detailed experimental protocols for in vivo assessment.

Introduction to Bradykinin B2 Receptor Agonism and Systolic Function

Systolic heart failure is characterized by the heart's inability to pump blood effectively to the rest of the body.[1] A key measure of this is the left ventricular ejection fraction (LVEF), which is often reduced in patients with this condition. Myocardial infarction (MI) is a primary cause of systolic dysfunction, leading to cardiomyocyte death, adverse remodeling of the ventricle, and a decline in contractile function.

The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases.[2][3] Activation of this receptor is known to elicit cardioprotective effects, including vasodilation, anti-inflammatory responses, and attenuation of cardiac hypertrophy.[3] Selective agonists of the B2 receptor, such as the compound NG291, have been investigated for their potential to mitigate the detrimental effects of MI and improve cardiac performance.

Quantitative Data Presentation: The Effect of NG291 on Systolic Performance

A key study investigating the effects of the selective bradykinin B2 receptor agonist, NG291, in a mouse model of myocardial infarction demonstrated significant improvements in systolic function. The data from this study is summarized in the table below.

ParameterSham-operated ControlsSaline-treated MING291-treated MIP-value (NG291 vs Saline)
Ejection Fraction (EF %) 85 ± 1.361 ± 3.169 ± 1.00.01
Fractional Shortening (FS %) 53 ± 1.232 ± 8.038 ± 4.0Not Significant
TUNEL-positive nuclei (%) Not Reported9.7 ± 0.034.9 ± 1.10.03

Data adapted from a study on the cardioprotective effects of a selective B2 receptor agonist post-acute myocardial infarct.[4]

These results indicate that treatment with NG291 led to a statistically significant improvement in ejection fraction compared to the saline-treated group following myocardial infarction.[4] Furthermore, NG291 treatment was associated with a reduction in myocyte apoptosis, as indicated by the lower percentage of TUNEL-positive nuclei.[4]

Signaling Pathways of Bradykinin B2 Receptor Activation

The cardioprotective effects of bradykinin B2 receptor agonists are mediated through a complex network of intracellular signaling pathways. Upon binding of an agonist like NG291, the B2 receptor, which is coupled to G-proteins Gαq/11 and Gαi, initiates a cascade of events within the cardiomyocyte.

B2R_Signaling_Pathway B2R Bradykinin B2 Receptor G_protein Gαq/11 / Gαi B2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Cardioprotection Cardioprotective Effects IP3->Cardioprotection Contributes to PKC Protein Kinase C (PKC) DAG->PKC Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) PKC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces NO->Cardioprotection Leads to

Caption: Bradykinin B2 Receptor Signaling Cascade.

Activation of Phospholipase C (PLC) by the G-protein alpha subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] DAG, in turn, activates Protein Kinase C (PKC), a key enzyme in various cellular processes.[5] Furthermore, B2 receptor activation is linked to the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[6][7] NO is a potent vasodilator and has been shown to have anti-apoptotic and anti-inflammatory properties, contributing to the overall cardioprotective effects.[3][7]

Experimental Protocols

The following protocols are based on standard methodologies for inducing myocardial infarction and assessing cardiac function in murine models.

In Vivo Myocardial Infarction Model and NG291 Administration

This protocol describes the surgical procedure for inducing myocardial infarction in mice and the subsequent administration of the therapeutic compound.

Experimental_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Protocol cluster_assessment Functional Assessment Anesthesia Anesthetize Mouse (e.g., Isoflurane) Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Perform Left Thoracotomy Intubation->Thoracotomy Ligation Ligate Left Anterior Descending (LAD) Artery Thoracotomy->Ligation Closure Close Chest and Suture Ligation->Closure OsmoticPump Implant Osmotic Minipump (Subcutaneously) Closure->OsmoticPump Post-surgery NG291_Admin Deliver NG291 or Saline (Continuous Infusion) OsmoticPump->NG291_Admin Echocardiography Perform Echocardiography (e.g., at 7 days post-MI) NG291_Admin->Echocardiography During recovery DataAnalysis Analyze Systolic Function (EF, FS) Echocardiography->DataAnalysis

Caption: Experimental Workflow for In Vivo MI Study.

Procedure:

  • Anesthesia and Preparation: Mice are anesthetized, typically with isoflurane.[8] The chest area is shaved and sterilized.

  • Surgical Induction of MI: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[8]

  • Compound Administration: Immediately following ligation, an osmotic minipump is implanted subcutaneously for the continuous delivery of either NG291 or saline (as a control) for a specified duration, for example, one week.[4]

  • Post-operative Care: The chest is closed, and the animal is allowed to recover with appropriate analgesic administration.[9]

Echocardiographic Assessment of Systolic Function

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Procedure:

  • Animal Preparation: The mouse is lightly anesthetized, and the chest is depilated to ensure good probe contact.[1] The animal is placed on a heating pad to maintain body temperature.

  • Image Acquisition: A high-frequency ultrasound system is used. Two-dimensional M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.[1]

  • Data Measurement: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode tracings.

  • Calculation of Systolic Parameters:

    • Ejection Fraction (EF %): Calculated as [(LVIDd³ - LVIDs³) / LVIDd³] * 100.[2]

    • Fractional Shortening (FS %): Calculated as [(LVIDd - LVIDs) / LVIDd] * 100.[2]

Discussion and Future Directions

The findings presented in this guide suggest that selective agonism of the bradykinin B2 receptor holds significant promise for improving systolic performance following a myocardial infarction. The analogue compound, NG291, has been shown to enhance ejection fraction and reduce apoptosis in a preclinical model.[4] The underlying mechanism likely involves the activation of multiple cardioprotective signaling pathways, including those mediated by PKC and NO.

Further research is warranted to fully elucidate the long-term effects of selective B2 receptor agonists on cardiac remodeling and to explore their therapeutic window. Investigating different dosing regimens and combination therapies could also yield valuable insights. Ultimately, these findings provide a strong rationale for the continued development of compounds targeting the bradykinin B2 receptor for the treatment of systolic heart failure.

Conclusion

This technical guide has provided an in-depth overview of the role of a selective bradykinin B2 receptor agonist, exemplified by NG291, in improving systolic performance. By presenting quantitative data, detailing the intricate signaling pathways, and outlining key experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development. The evidence strongly supports the continued investigation of this therapeutic strategy for patients suffering from systolic dysfunction, particularly after myocardial infarction.

References

Investigating the Structural Biology of Myosin Modulator 2 (MOM-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Modulator 2 (MOM-2) in Caenorhabditis elegans is a pivotal signaling protein belonging to the Wnt ligand family. It plays a crucial role in embryonic development, including endoderm specification and the orientation of the mitotic spindle. As a member of the highly conserved Wnt family, understanding the structural biology of MOM-2 offers a window into the fundamental mechanisms of cell-fate determination and provides a framework for investigating its human orthologs implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the structural and functional aspects of MOM-2, leveraging data from homologous Wnt proteins to build a comprehensive picture. It includes detailed experimental protocols for the expression, purification, and structural determination of Wnt-family proteins, along with methods for characterizing their interactions with binding partners.

Introduction to MOM-2: A C. elegans Wnt Ligand

MOM-2 is a secreted glycoprotein (B1211001) that functions as an extracellular signaling molecule.[1] In the nematode C. elegans, it is essential for proper embryonic morphogenesis.[2] The mom moniker stands for m ore m esoderm, which describes the phenotype of mutants that fail to specify endodermal fate, resulting in an excess of mesodermal tissue.[1][2] MOM-2 exerts its function by binding to cell surface receptors of the Frizzled (Fzd) family and the receptor tyrosine kinase CAM-1, initiating intracellular signaling cascades that ultimately influence gene expression and cell polarity.[2][3] Given the challenges in the structural elucidation of Wnt proteins due to their hydrophobic nature, much of our understanding of MOM-2's structure is inferred from studies on more tractable mammalian and amphibian homologs like human Wnt3 and Xenopus Wnt8.[4][5]

The Structural Landscape of Wnt Proteins

Wnt proteins, including MOM-2, are characterized by a conserved pattern of 22-24 cysteine residues that form a complex network of disulfide bonds, creating a stable, globular structure.[5] The defining feature of the Wnt fold is a unique two-domain architecture, often described as a "thumb" and "index finger," which together grasp the Cysteine-Rich Domain (CRD) of the Frizzled receptor.[5]

A critical feature of Wnt proteins is their post-translational lipid modification, typically the attachment of a palmitoleic acid to a conserved serine residue.[5] This lipid modification is essential for their secretion and for high-affinity binding to the Frizzled CRD, where the acyl chain inserts into a deep hydrophobic groove on the receptor surface.[4][5]

Homology Modeling of MOM-2

As of this writing, no experimentally determined structure for C. elegans MOM-2 is available in the Protein Data Bank (PDB). However, given the high sequence conservation within the Wnt family, homology modeling is a viable approach to predict its three-dimensional structure. The crystal structure of the Xenopus Wnt8 in complex with the mouse Frizzled-8 CRD (PDB ID: 4F0A) or the human Wnt3-Frizzled-8 CRD complex (PDB ID: 6AHY) serve as excellent templates.[6] Computational analysis predicts that MOM-2 adopts the canonical two-domain Wnt fold, complete with the critical lipid-modified serine residue.[7]

Quantitative Analysis of MOM-2 Interactions

The signaling function of MOM-2 is predicated on its specific binding to extracellular receptors. While direct binding data for MOM-2 is scarce, studies on other Wnt proteins have quantified their interactions with Frizzled receptors and co-receptors like LRP5/6, revealing high-affinity binding in the nanomolar range.

Interaction Binding Affinity (Kd) Technique Reference
Human Wnt3a - Mouse Fzd5 CRD83.7 nMELISA-based Assay[8]
Human Wnt7a - Mouse Fzd5 CRD75.4 nMELISA-based Assay[8]
Human Wnt3a - Human Fzd7~10-20 nM (EC50)NanoBRET[9]
Human Wnt5a - Human Fzd7~50-100 nM (EC50)NanoBRET[9]
Xenopus Wnt8 - Cell Surface130 nM (Pseudo Kd)FDAP[10]

Table 1: Summary of Quantitative Binding Data for Wnt Family Proteins.

Signaling Pathways Involving MOM-2

MOM-2 is a key activator of the canonical Wnt/β-catenin signaling pathway. The binding of MOM-2 to its receptor complex on the cell surface initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOM2 MOM-2 (Wnt) FZD Frizzled Receptor MOM2->FZD binds LRP LRP5/6 Co-receptor MOM2->LRP co-receptor binding FZD->LRP DVL Dishevelled (DVL) FZD->DVL activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc accumulates & translocates TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Canonical Wnt/β-catenin signaling pathway initiated by MOM-2.

Experimental Protocols

Investigating the structural biology of MOM-2 and its homologs requires a multi-faceted approach, from producing the protein to analyzing its structure and interactions.

Recombinant Wnt Protein Production and Purification

Wnt proteins are notoriously difficult to produce recombinantly due to their lipid modifications and subsequent hydrophobicity. The following protocol is a generalized procedure adapted from successful methods for purifying bioactive Wnt proteins.[11][12][13]

Workflow Diagram:

Wnt_Purification_Workflow start Transfect Mammalian Cells (e.g., HEK293 or CHO) with Wnt Expression Vector harvest Harvest Conditioned Medium (containing secreted Wnt) start->harvest filter Filter Medium (0.22 µm) to remove cells and debris harvest->filter detergent Add Detergent (e.g., 1% CHAPS) to solubilize Wnt filter->detergent blue_sepharose Affinity Chromatography: Blue Sepharose Column detergent->blue_sepharose wash Wash Column with Low Salt Buffer + Detergent blue_sepharose->wash elute Elute Wnt with High Salt Buffer (e.g., 1.5 M NaCl) wash->elute gel_filtration Size-Exclusion Chromatography (for polishing and buffer exchange) elute->gel_filtration characterize Characterize Purified Protein (SDS-PAGE, Western Blot, Activity Assay) gel_filtration->characterize end Bioactive Wnt Protein characterize->end

General workflow for the purification of recombinant Wnt proteins.

Detailed Methodology:

  • Cell Culture and Transfection: Culture a high-yield mammalian cell line (e.g., HEK293 or CHO cells) in serum-free medium. Transfect cells with a mammalian expression vector encoding the desired Wnt protein (e.g., C. elegans MOM-2 with a C-terminal affinity tag like His6 or FLAG).

  • Harvesting Conditioned Medium: After 48-72 hours post-transfection, harvest the conditioned medium. For continuous production, a stable cell line is recommended.

  • Clarification and Solubilization: Centrifuge the medium to pellet cell debris, then filter through a 0.22 µm filter. To the clarified medium, add a non-denaturing detergent such as 1% (w/v) CHAPS or Triton X-100 to maintain Wnt solubility.[11]

  • Affinity Chromatography: The first purification step often utilizes Blue Sepharose resin, which has an affinity for the lipid-modified Wnt proteins.[13]

    • Equilibrate a HiTrap Blue HP column with a buffer containing 150 mM NaCl, 50 mM Tris-HCl pH 7.5, and 1% CHAPS.

    • Load the conditioned medium onto the column at a slow flow rate.

    • Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

    • Elute the bound Wnt protein using a high-salt step gradient (e.g., equilibration buffer + 1.5 M NaCl).

  • Further Purification: The eluate from the affinity column can be further purified by ion-exchange chromatography or, more commonly, by size-exclusion chromatography (SEC). SEC is also useful for buffer exchange into a detergent-free buffer if the Wnt protein is co-purified with a solubilizing partner like sFRP.[14][15]

  • Quality Control: Analyze fractions by SDS-PAGE and silver staining or Western blotting with an anti-Wnt or anti-tag antibody. Confirm the bioactivity of the purified protein using a cell-based assay, such as the β-catenin stabilization assay.[11]

Structural Determination Methods

Determining the high-resolution structure of a Wnt protein, alone or in complex with its receptor, is challenging but achievable with modern structural biology techniques.[4][16]

  • X-ray Crystallography:

    • Complex Formation: For crystallization, it is highly advantageous to form a stable complex of the Wnt protein with the extracellular Cysteine-Rich Domain (CRD) of its Frizzled receptor.[4][6] The CRD is typically more stable and soluble than the full-length receptor.

    • Crystallization Screening: Set up high-throughput crystallization screens using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of precipitants, pH, and additives. Due to the hydrophobicity of the Wnt protein, detergents or lipidic cubic phase (LCP) methods may be required.

    • Data Collection and Structure Solution: Collect X-ray diffraction data from well-ordered crystals at a synchrotron source. Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly powerful for studying large complexes and membrane proteins.[17][18][19]

    • Sample Preparation: Purify the Wnt-receptor complex. For complexes involving full-length Frizzled, reconstitution into nanodiscs or mild detergent micelles is necessary.

    • Grid Preparation and Freezing: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

    • Data Collection: Collect thousands of micrograph movies on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

    • Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution density map.[17][20]

Biophysical Characterization of Interactions
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[21][22][23]

    • Sample Preparation: Dialyze both the Wnt protein and the receptor fragment (e.g., Fzd-CRD) extensively into the same buffer to minimize buffer mismatch effects.

    • Experiment Setup: Typically, the receptor fragment is placed in the sample cell (~20-50 µM), and the Wnt protein is loaded into the injection syringe at a 10-fold higher concentration (~200-500 µM).

    • Titration: Perform a series of small injections of the Wnt protein into the sample cell while monitoring the heat change.

    • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique for measuring real-time binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd).

    • Chip Preparation: Immobilize one binding partner (e.g., the more stable Fzd-CRD) onto the surface of a sensor chip.

    • Binding Measurement: Flow a series of concentrations of the other binding partner (the analyte, e.g., purified Wnt protein) over the chip surface.

    • Data Analysis: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Conclusion and Future Directions

The structural biology of MOM-2 and the broader Wnt family is a frontier in cell signaling research. While significant progress has been made in understanding the overall architecture of Wnt-receptor complexes, high-resolution structural information for many family members, including C. elegans MOM-2, remains elusive. Future efforts combining cryo-EM of full-length receptor complexes, advanced NMR techniques for studying dynamics, and sophisticated computational modeling will be essential to fully dissect the mechanisms of Wnt ligand recognition, receptor activation, and signal transduction.[4][24] For drug development professionals, the detailed structural and biophysical data presented here provide a roadmap for the rational design of modulators targeting specific Wnt signaling pathways involved in human disease.

References

An In-depth Technical Guide to the Initial Characterization of Myosin Modulator 2 (Compound B172)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on a specific compound designated "Myosin modulator 2" or "Compound B172" is currently limited. The information presented herein is based on initial characterization data from available sources and is supplemented with established principles and methodologies from the broader field of myosin modulation, with a focus on well-characterized cardiac myosin inhibitors. This guide is intended to provide a framework for the initial characterization of novel myosin modulators.

Executive Summary

Myosin modulators are a class of therapeutic agents that directly target the motor protein myosin, a key component of the sarcomere responsible for muscle contraction. These modulators can either inhibit or activate myosin's enzymatic activity, offering potential treatments for a range of cardiovascular and neuromuscular diseases. This guide provides an in-depth overview of the initial characterization studies for a novel myosin inhibitor, this compound (also known as Compound B172). The document details its mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Myosin Modulation

Cardiac contractility is fundamentally driven by the interaction of actin and myosin filaments within the sarcomere, powered by the hydrolysis of ATP by myosin's motor domain. Dysregulation of this process can lead to conditions such as hypertrophic cardiomyopathy (HCM), characterized by hypercontractility, and heart failure with reduced ejection fraction (HFrEF), which involves diminished contractile function[1][2][3]. Myosin modulators offer a targeted therapeutic approach by directly influencing the mechanochemical cycle of myosin[1][2][4][5].

Myosin inhibitors, such as this compound, typically reduce the rate of ATP hydrolysis and/or stabilize myosin in a super-relaxed, energy-sparing state, thereby decreasing the number of myosin heads available to interact with actin[1][5]. This leads to a reduction in the force of contraction, which can be beneficial in conditions of hypercontractility like HCM.

Quantitative Data Summary

The initial characterization of this compound has focused on its inhibitory effects on the ATPase activity of myosin from various muscle tissues. The following tables summarize the available quantitative data.

Parameter Rabbit Psoas (Skeletal) Porcine Atria (Cardiac) Porcine Ventricle (Cardiac) Reference
IC25 (μM) 2.0132.9420.93[6]
Table 1: In Vitro ATPase Inhibition by this compound. The IC25 value represents the concentration of the modulator required to inhibit 25% of the myosin ATPase activity.
Animal Model Effect Reference
Sprague Dawley RatsRegulation of systolic cardiac performance[6]
Table 2: In Vivo Effects of this compound. Further quantitative details on the extent of systolic performance regulation are pending publication.

Core Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial characterization of myosin modulators.

Myosin ATPase Activity Assay

This assay is fundamental to determining the effect of a modulator on the enzymatic activity of myosin.

Objective: To quantify the rate of ATP hydrolysis by myosin in the presence and absence of the modulator.

Principle: The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP over time. The amount of Pi produced is proportional to the ATPase activity.

Materials:

  • Purified myosin (e.g., from rabbit psoas, porcine atria, or porcine ventricle)

  • ATP solution

  • Assay Buffer (e.g., 100 mM KCl, 50 mM MOPS pH 7.0, 2 mM MgCl2, 1 mM DTT)

  • This compound (Compound B172) stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green or a fluorescence-based phosphate sensor)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents: Prepare all solutions and store them on ice.

  • Reaction Setup: In a 96-well plate, add the assay buffer and varying concentrations of this compound. Include a vehicle control (DMSO).

  • Myosin Addition: Add the purified myosin to each well.

  • Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15-30 minutes).

  • Termination and Detection: Stop the reaction by adding the phosphate detection reagent.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the rate of Pi release for each modulator concentration. Plot the rate of ATPase activity against the modulator concentration and fit the data to a dose-response curve to determine IC values (e.g., IC25, IC50).

In Vivo Assessment of Cardiac Function in Rodent Models

Animal models are crucial for evaluating the physiological effects of a myosin modulator.

Objective: To assess the impact of this compound on systolic cardiac performance in a living organism.

Animal Model: Sprague Dawley rats are a commonly used model for cardiovascular research[6][7][8][9].

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for a period of acclimatization.

  • Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intravenous injection). The control group receives a vehicle.

  • Echocardiography: At specified time points post-administration, perform transthoracic echocardiography on anesthetized rats to assess cardiac function. Key parameters to measure include:

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Stroke volume (SV)

    • Cardiac output (CO)

  • Data Analysis: Compare the echocardiographic parameters between the treatment and control groups to determine the effect of the modulator on systolic performance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the characterization of this compound.

Myosin Mechanochemical Cycle and Point of Inhibition

The following diagram illustrates the key steps in the myosin-actin cross-bridge cycle and the proposed point of inhibition by this compound.

Myosin_Cycle cluster_cycle Myosin-Actin Cross-Bridge Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Weak Actin Binding Acto_Myosin_ADP Actin-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Actin-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) Inhibitor This compound Inhibitor->Inhibition_Point Inhibition_Point->Myosin_ATP Inhibits ATPase Activity

Myosin mechanochemical cycle and proposed inhibition point.
Experimental Workflow for Initial Characterization

This diagram outlines the logical flow of experiments for the initial characterization of a novel myosin modulator.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay Myosin ATPase Assay Data Determine IC25/IC50 Values Assay->Data Model Animal Model (Sprague Dawley Rat) Assay->Model Informs In Vivo Dosing Admin Modulator Administration Model->Admin Echo Echocardiography Admin->Echo Analysis Assess Systolic Performance Echo->Analysis

Experimental workflow for myosin modulator characterization.

Conclusion and Future Directions

The initial characterization of this compound (Compound B172) demonstrates its potential as an inhibitor of myosin ATPase activity with effects on cardiac systolic performance in vivo. The provided data and protocols establish a foundation for further investigation. Future studies should aim to:

  • Determine the full dose-response curve and IC50 values in various myosin isoforms.

  • Elucidate the precise molecular mechanism of action, including its effects on different steps of the myosin chemomechanical cycle.

  • Evaluate its efficacy and safety in animal models of cardiovascular disease, such as hypertrophic cardiomyopathy.

  • Investigate its pharmacokinetic and pharmacodynamic properties.

This comprehensive approach will be essential in determining the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

Pharmacological profile of Compound B172

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Pharmacological Profile of Compound B172

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound B172 is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4), leading to irreversible blockade of their signaling pathways.[1][2] This comprehensive guide details the pharmacological properties of Compound B172, providing in-depth data on its mechanism of action, potency, selectivity, pharmacokinetics, and the experimental protocols used for its characterization. Note: The data presented here is based on studies of the well-characterized compound Afatinib (B358), used as a surrogate for the placeholder "Compound B172".

Mechanism of Action

Compound B172 acts as an irreversible inhibitor of the ErbB family of receptors.[3] It covalently binds to specific cysteine residues within the catalytic domains of EGFR, HER2, and HER4.[2][4] This covalent modification results in the irreversible inhibition of tyrosine kinase autophosphorylation, which in turn blocks downstream signaling cascades involved in cell proliferation, survival, and differentiation.[2][5] The irreversible nature of this binding provides a prolonged suppression of receptor activity until new receptors are synthesized.[6]

Signaling Pathway Inhibition

Compound B172 effectively blocks signaling from all homodimers and heterodimers formed by the ErbB family members.[1] Upon activation by their respective ligands, ErbB receptors dimerize, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] By irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4, Compound B172 prevents the activation of these critical pathways, thereby inhibiting tumor growth and inducing apoptosis.[3][9]

Compound_B172_Mechanism_of_Action cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER2 Dimer P_site Phosphorylation EGFR_HER2->P_site Compound_B172 Compound B172 ATP ATP ATP->P_site RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_site->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_site->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Block Inhibition Block->P_site

Mechanism of action of Compound B172.

Potency and Selectivity

Compound B172 demonstrates potent inhibitory activity against wild-type and various mutant forms of EGFR, as well as HER2 and HER4.[10] Its potency is particularly pronounced against clinically relevant activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation.[11]

In Vitro Potency

The in vitro potency of Compound B172 has been evaluated in numerous enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against key targets.

TargetIC50 (nM)
EGFR (wild-type)0.5[10]
EGFR (L858R)0.4[10]
EGFR (L858R/T790M)10[10]
HER2 (ErbB2)14[10]
HER4 (ErbB4)1[10]
BxPC3 (pancreatic cancer cell line)11[12]
PC-9 (NSCLC, EGFR exon 19 del)0.8[11]
H3255 (NSCLC, EGFR L858R)0.3[11]

Pharmacokinetics

The pharmacokinetic profile of Compound B172 has been characterized in both preclinical and clinical studies, demonstrating properties suitable for oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterValue
Absorption
Tmax (time to peak plasma concentration)2 - 5 hours[1][2]
Bioavailability92% (relative to oral solution)[1][2]
Effect of FoodDecreased Cmax by 50% and AUC by 39% with a high-fat meal.[1]
Distribution
Plasma Protein Binding~95%[1][2]
Metabolism
Primary MetabolitesCovalent adducts with proteins.[1][2]
Enzymatic MetabolismMinimal role.[1]
Excretion
Primary RouteFeces (85.4%)[1]
Urinary Excretion4.3%[1]
Elimination Half-lifeApproximately 37 hours.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize Compound B172.

Kinase Inhibition Assay (In Vitro)

This assay determines the potency of Compound B172 against the kinase activity of its target receptors.

Kinase_Inhibition_Assay_Workflow Plate_Coating Coat plate with anti-EGFR/HER2-biotin antibody Add_Extract Add cell extracts containing target kinase Plate_Coating->Add_Extract Add_B172 Add varying concentrations of Compound B172 Add_Extract->Add_B172 Incubate_1 Incubate at room temperature Add_B172->Incubate_1 Add_ATP Initiate kinase reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate to allow phosphorylation Add_ATP->Incubate_2 Wash Wash to remove unbound reagents Incubate_2->Wash Add_Detection_Ab Add detection antibody (e.g., anti-phosphotyrosine) Wash->Add_Detection_Ab Add_Substrate Add substrate for detection signal Add_Detection_Ab->Add_Substrate Measure_Signal Measure signal (e.g., absorbance at 450 nm) Add_Substrate->Measure_Signal Analyze Calculate IC50 values Measure_Signal->Analyze

Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Streptavidin-coated plates are coated with biotinylated anti-EGFR or anti-HER2 antibodies.

  • Cell extracts containing the target kinase are added to the antibody-coated wells and incubated.

  • Serial dilutions of Compound B172 are added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the plates are washed, and a detection antibody (e.g., anti-phosphotyrosine) is added.

  • A substrate is added to generate a detectable signal, which is measured using a plate reader.[10]

  • The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

This assay assesses the effect of Compound B172 on the growth of cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of Compound B172.

  • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTS) is added to each well.

  • The absorbance is measured to determine the number of viable cells.

  • The IC50 values for cell growth inhibition are calculated.[11]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Compound B172 in animal models.

Protocol:

  • Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Compound B172 is administered orally at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).[2]

Mechanisms of Resistance

Acquired resistance to Compound B172 can develop through various mechanisms. Understanding these is crucial for developing subsequent lines of therapy.

On-Target Resistance
  • T790M Mutation: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[13] While Compound B172 has some activity against this mutation, higher concentrations are required for inhibition.[10]

  • C797S Mutation: This mutation at the covalent binding site of Compound B172 can also confer resistance.[14]

Bypass Track Activation
  • MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.

  • HER2 Amplification: In some cases, amplification of HER2 can also drive resistance.[15]

  • Activation of other signaling pathways: Activation of pathways such as the KRAS pathway can also mediate resistance.[16]

Resistance_Mechanisms Acquired_Resistance Acquired Resistance On_Target On-Target Mechanisms Acquired_Resistance->On_Target Bypass_Track Bypass Track Activation Acquired_Resistance->Bypass_Track T790M EGFR T790M Mutation On_Target->T790M C797S EGFR C797S Mutation On_Target->C797S MET_Amp MET Amplification Bypass_Track->MET_Amp HER2_Amp HER2 Amplification Bypass_Track->HER2_Amp KRAS_Activation KRAS Pathway Activation Bypass_Track->KRAS_Activation

References

An In-depth Technical Guide on the Core Properties of Myomesin-2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomesin-2 (MYOM2), also known as M-protein, is a crucial structural and signaling protein found in the M-band of the sarcomere in striated muscles. As a key component of the myofibrillar architecture, MYOM2 plays a vital role in maintaining the structural integrity of the sarcomere during muscle contraction and relaxation. This technical guide provides a comprehensive overview of the core properties of MYOM2, including its biochemical and biophysical characteristics, its role in signaling pathways, and detailed protocols for its experimental investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of muscle biology and cardiology.

Core Properties of Myomesin-2

Myomesin-2 is a 165 kDa protein encoded by the MYOM2 gene, located on human chromosome 8p23.3. It is predominantly expressed in adult cardiac muscle and fast-twitch skeletal muscle fibers. The protein is composed of 1465 amino acids and belongs to the immunoglobulin superfamily, characterized by the presence of both immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[1]

Biophysical and Biochemical Properties

A summary of the key quantitative data for human Myomesin-2 is presented in the table below.

PropertyValueReferences
Molecular Weight 165.0 kDa[1]
Amino Acid Count 1465[1]
Gene Location (Human) Chromosome 8p23.3[1]
Structure Contains two N-terminal Ig C2-type repeats, five central Fn type III repeats, and four C-terminal Ig C2-type repeats.[1]
Cellular Localization M-band of the sarcomere in striated muscle.[1]
Binding Partners Myosin, Titin, Muscle-type Creatine (B1669601) Kinase (MM-CK), Obscurin.[2][3][4][5]

Signaling Pathways Involving Myomesin-2

MYOM2 is not merely a static structural protein but also an active participant in crucial signaling pathways within the muscle cell, particularly in energy homeostasis and mechanotransduction.

Role in Muscle Energy Metabolism

MYOM2 plays a significant role in cellular energetics through its interaction with muscle-type creatine kinase (MM-CK). This interaction is vital for the efficient regeneration of ATP at the site of high energy demand during muscle contraction. The domains Mp6-Mp8 of MYOM2 have been identified as the binding site for MM-CK.[2] This interaction is dynamic and pH-dependent, suggesting a regulatory mechanism based on the metabolic state of the muscle.[6][7]

Below is a diagram illustrating the proposed signaling pathway for MYOM2's role in energy metabolism.

Myomesin2_Energy_Metabolism cluster_sarcomere Sarcomere (M-Band) MYOM2 Myomesin-2 (MYOM2) MMCK Muscle Creatine Kinase (MM-CK) MYOM2->MMCK Binds (Mp6-Mp8 domains) Creatine Creatine MMCK->Creatine Product ATP ATP MMCK->ATP Product MyosinATPase Myosin ATPase ADP ADP MyosinATPase->ADP Phosphocreatine Phosphocreatine Phosphocreatine->MMCK Substrate ATP->MyosinATPase Hydrolysis for Contraction ADP->MMCK Substrate

Caption: MYOM2-mediated energy homeostasis in the sarcomere.

Role in Mechanotransduction

The M-band, where MYOM2 is located, acts as a mechanical and signaling hub that senses and responds to the forces generated during muscle contraction.[2] MYOM2, through its connections with titin and myosin, is believed to be a key player in this mechanosensing pathway. It helps to distribute contractile forces across the thick filaments and contributes to the overall stability of the sarcomere.[3] While the precise downstream signaling events are still under investigation, it is hypothesized that mechanical stress on the M-band, transduced through MYOM2, can influence gene expression and protein turnover, thereby contributing to muscle adaptation and remodeling.

The following diagram illustrates the conceptual workflow of MYOM2's involvement in mechanotransduction.

Myomesin2_Mechanotransduction MuscleContraction Muscle Contraction MechanicalStress Mechanical Stress on Sarcomere MuscleContraction->MechanicalStress MYOM2 Myomesin-2 (MYOM2) in M-Band MechanicalStress->MYOM2 Titin_Myosin Titin & Myosin Filaments MYOM2->Titin_Myosin Interacts with DownstreamSignaling Downstream Signaling Cascades (e.g., Kinase activation) MYOM2->DownstreamSignaling Transduces Signal GeneExpression Changes in Gene Expression DownstreamSignaling->GeneExpression MuscleRemodeling Muscle Adaptation & Remodeling GeneExpression->MuscleRemodeling

Caption: Conceptual workflow of MYOM2 in mechanotransduction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Myomesin-2.

Co-Immunoprecipitation of Myomesin-2 with Titin

This protocol is designed to investigate the in vivo interaction between MYOM2 and titin in muscle tissue.

Materials:

  • Muscle tissue (e.g., rat skeletal muscle)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Anti-MYOM2 antibody (e.g., sc-50435, Santa Cruz Biotechnology)[8]

  • Anti-Titin antibody (for Western blot detection)

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Lysate Preparation: Homogenize flash-frozen muscle tissue in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. Remove the beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-MYOM2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-Titin antibody to detect the co-immunoprecipitated protein.

Yeast Two-Hybrid (Y2H) Screening for MYOM2 Interacting Partners

This protocol describes a screen to identify novel protein-protein interactions with MYOM2.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait vector (e.g., pGBKT7) containing the full-length or a specific domain of MYOM2.

  • Prey vector library (e.g., from human skeletal or cardiac muscle cDNA).

  • Yeast transformation reagents (e.g., lithium acetate/PEG method).

  • Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • Reagents for β-galactosidase assay.

Procedure:

  • Bait Plasmid Construction and Validation: Clone the MYOM2 cDNA into the bait vector. Transform into a suitable yeast strain and confirm expression and lack of auto-activation of reporter genes.

  • Library Screening: Transform the prey library into the appropriate mating-type yeast strain. Perform a yeast mating between the bait- and prey-containing strains.

  • Selection of Positive Interactions: Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow represent potential interactions.

  • Validation of Interactions: Isolate the prey plasmids from the positive colonies. Re-transform the isolated prey plasmids with the original bait plasmid and a control bait plasmid into fresh yeast to confirm the specificity of the interaction.

  • Identification of Interacting Proteins: Sequence the prey plasmids to identify the interacting proteins.

The following diagram illustrates the workflow for a Yeast Two-Hybrid screen.

Yeast_Two_Hybrid_Workflow start Start construct_bait Construct Bait Plasmid (MYOM2 in pGBKT7) start->construct_bait transform_bait Transform Bait into Yeast (e.g., AH109) construct_bait->transform_bait check_autoactivation Check for Auto-activation transform_bait->check_autoactivation mating Yeast Mating check_autoactivation->mating transform_prey Transform Prey Library into Yeast (e.g., Y187) transform_prey->mating selection Selection on High-Stringency Media mating->selection positive_clones Isolate Positive Clones selection->positive_clones plasmid_rescue Prey Plasmid Rescue positive_clones->plasmid_rescue retransformation Re-transformation & Specificity Test plasmid_rescue->retransformation sequencing Sequence Prey Insert retransformation->sequencing end Identify Interacting Protein sequencing->end

Caption: Workflow for a Yeast Two-Hybrid screen to identify MYOM2 interactors.

Immunofluorescence Staining of Myomesin-2 in Skeletal Muscle Fibers

This protocol outlines the procedure for visualizing the localization of MYOM2 in skeletal muscle tissue sections.

Materials:

  • Frozen skeletal muscle tissue sections (5-10 µm).

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% goat serum in PBS.

  • Primary antibody: Anti-MYOM2 antibody (e.g., sc-50435, starting dilution 1:50).[8]

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG.

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Fixation: Fix the muscle sections with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Permeabilization: Incubate the sections with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Blocking: Incubate the sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-MYOM2 primary antibody in Blocking Buffer and apply to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and apply to the sections. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the sections three times for 5 minutes each with PBS in the dark.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the sections twice with PBS.

  • Mounting: Mount a coverslip onto the slide using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Conclusion

Myomesin-2 is a multifaceted protein that is integral to the structure, function, and regulation of striated muscle. Its role extends beyond a simple structural scaffold to encompass critical functions in energy homeostasis and mechanotransduction. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of MYOM2. A deeper understanding of MYOM2's properties and its involvement in signaling pathways will be instrumental in identifying novel therapeutic targets for a range of muscle-related diseases, including cardiomyopathies and muscular dystrophies.

References

An In-depth Technical Guide to Myomesin-2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myomesin-2 (MYOM2), also known as M-protein, is a crucial structural component of the sarcomere's M-band in striated muscle.[1] It plays a pivotal role in maintaining the structural integrity of the thick filament lattice and serves as a signaling and metabolic hub. This guide provides a comprehensive overview of MYOM2, including its molecular characteristics, protein interactions, and role in disease, with a focus on cardiomyopathies. Detailed experimental protocols for studying MYOM2 and visualizations of its interaction pathways are also presented to facilitate further research and drug development efforts.

Introduction to Myomesin-2 (MYOM2)

MYOM2 is a 165 kDa protein encoded by the MYOM2 gene, located on human chromosome 8p23.3.[2][3] It belongs to the myomesin family of proteins, which are integral to the M-band of the sarcomere, the central region of the thick filament array.[4] MYOM2 is predominantly expressed in adult cardiac muscle and fast-twitch skeletal muscle fibers.[2][4] Structurally, MYOM2 is composed of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains, a common feature of sarcomeric proteins involved in protein-protein interactions.[2]

Molecular Characteristics and Interactions

MYOM2's primary function is to stabilize the three-dimensional arrangement of the myosin thick filaments by cross-linking them with the giant protein titin.[2] It also plays a role in cellular energetics by anchoring metabolic enzymes like muscle-type creatine (B1669601) kinase (MM-CK) at the M-band, a site of high ATP consumption.[4]

Protein-Protein Interactions

MYOM2 interacts with several key sarcomeric proteins, and these interactions are crucial for its function. The specific domains of MYOM2 involved in these interactions have been partially elucidated.

Table 1: Myomesin-2 (MYOM2) Protein Interactions

Interacting PartnerMYOM2 Domains InvolvedInteraction Details
MyosinN-terminal head domainThe unique N-terminal head domain of myomesin is responsible for binding to the light meromyosin (LMM) portion of the myosin heavy chain.[5][6][7] This interaction is essential for anchoring the thick filaments.
TitinInteraction is unclearWhile a general interaction between MYOM2 and titin has been indicated, the specific domains involved are not well-defined and may differ from the well-characterized myomesin-1-titin interaction.[4][6]
Muscle Creatine Kinase (MM-CK)Mp6-Mp8 (Ig-like domains)MYOM2 interacts with MM-CK, localizing this key enzyme for ATP regeneration near the site of myosin ATPase activity. The binding affinity is pH-dependent.[4]
ObscurinNo direct interaction observedUnlike myomesin-1, a direct interaction between myomesin-2 and obscurin has not been observed.[1]
Quantitative Interaction Data

Quantitative data on the binding affinities of MYOM2 with its partners are limited in the literature. However, some studies have provided estimates.

Table 2: Quantitative Analysis of MYOM2 Interactions

Interacting PartnerMethodReported Binding Affinity (Kd)
Muscle Creatine Kinase (MM-CK)Surface Plasmon Resonance~1 µM (for M-protein/MM-CK at pH 6.8)

Note: Further research is required to determine the precise binding affinities of MYOM2 with myosin and titin.

Role in Disease

Mutations and altered expression of MYOM2 have been implicated in various forms of heart disease, highlighting its importance in maintaining cardiac function.

Cardiomyopathies

MYOM2 is a candidate gene for both hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF).[8] Mutations in MYOM2 can lead to myofibrillar disarray and impaired contractile function.[8]

In dilated cardiomyopathy (DCM), the expression of MYOM2 is often altered. Specifically, a downregulation of MYOM2 has been observed in animal models of DCM, coinciding with an upregulation of the embryonic heart (EH)-myomesin splice isoform.[9][10] This isoform switch is considered a marker of the pathological remodeling of the sarcomere in the failing heart.[9][10]

Table 3: MYOM2 Expression in Dilated Cardiomyopathy (DCM)

Disease Model/ConditionChange in MYOM2 ExpressionFold Change
Mouse models of DCMDownregulationA slight downregulation of M-protein (MYOM2) is detectable in the β-catenin cΔex3 mice, which is more pronounced in the MLP-KO mice at the age of 2 months.[11]
Human DCMDownregulationStudies have shown a significant upregulation of the EH-myomesin isoform (41-fold) in DCM patients, which is often accompanied by alterations in other myomesin family members, including MYOM2.[9][10]

Signaling Pathways

The M-band, where MYOM2 resides, is now recognized as a critical signaling hub that integrates mechanical and metabolic signals to regulate muscle function.[1][4] MYOM2 is a key component of this hub.

M-Band Mechanosensitive and Energetic Signaling Hub

MYOM2's structural role in connecting myosin and titin places it in a prime position to sense and respond to mechanical stress. This mechanosensing capability is linked to signaling pathways that regulate muscle growth and remodeling. Furthermore, its interaction with MM-CK directly links the structural integrity of the sarcomere to its energetic state, ensuring efficient energy supply for muscle contraction.

Myomesin2_Signaling_Hub cluster_sarcomere Sarcomere cluster_m_band M-Band cluster_signaling Signaling & Cellular Function MYOM2 Myomesin-2 (MYOM2) Titin Titin MYOM2->Titin Structural Link Myosin Myosin Thick Filament MYOM2->Myosin Binds to LMM MM_CK Muscle Creatine Kinase (MM-CK) MYOM2->MM_CK Anchors for ATP Regeneration Mechano Mechanosensing & Structural Integrity MYOM2->Mechano Senses Strain Titin->Mechano Contraction Muscle Contraction Myosin->Contraction Energy Energy Homeostasis (ATP Regeneration) MM_CK->Energy Mechano->Contraction Modulates Energy->Contraction Supplies ATP

MYOM2 as a central hub in the M-band.

Experimental Protocols

The following protocols provide detailed methodologies for the investigation of MYOM2.

Western Blotting for MYOM2 Detection

This protocol is for the detection of MYOM2 in muscle tissue extracts.

Materials:

  • Tissue lysis buffer (RIPA or similar) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels (6-8% acrylamide (B121943) recommended for a 165 kDa protein)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-MYOM2 antibody (e.g., rabbit polyclonal) diluted 1:200-1:1000 in blocking buffer.[12]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG diluted 1:2000-1:100,000 in blocking buffer.[12]

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation: Mix the desired amount of protein (20-50 µg) with an equal volume of 2x Laemmli buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MYOM2 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.[3]

Western_Blot_Workflow start Start: Muscle Tissue Sample lysis 1. Protein Extraction (Lysis Buffer) start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant prep 3. Sample Preparation (Laemmli Buffer, Boil) quant->prep sds_page 4. SDS-PAGE prep->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-MYOM2) blocking->primary_ab wash1 8. Washing (TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 10. Washing (TBST) secondary_ab->wash2 detection 11. ECL Detection wash2->detection end End: MYOM2 Signal Visualization detection->end

Workflow for Western Blotting of MYOM2.
Immunofluorescence Staining for MYOM2 Localization

This protocol is for visualizing the localization of MYOM2 in muscle tissue sections.

Materials:

  • Cryosections or paraffin-embedded sections of muscle tissue

  • PBS (Phosphate-buffered saline)

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Anti-MYOM2 antibody diluted 1:50-1:500 in blocking solution.[12]

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking solution.[12]

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Sample Preparation: Prepare cryosections or deparaffinize and rehydrate paraffin-embedded sections of muscle tissue.[15][16]

  • Fixation: Fix the tissue sections as required (e.g., 10 minutes in 4% PFA or 5 minutes in -20°C methanol).[16]

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Permeabilization: If using a non-permeabilizing fixative, incubate the sections in permeabilization buffer for 10-15 minutes.[15]

  • Blocking: Block non-specific binding by incubating the sections in blocking solution for 30-60 minutes at room temperature.[15]

  • Primary Antibody Incubation: Incubate the sections with the primary anti-MYOM2 antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 7.

  • Counterstaining: Incubate the sections with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the sections briefly in PBS and then mount with an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

Myomesin-2 is a multifaceted protein that is essential for the structural integrity and function of striated muscle. Its involvement in both mechanical and energetic signaling pathways at the M-band makes it a critical player in muscle health and disease. The link between MYOM2 dysregulation and cardiomyopathies suggests that it may be a valuable biomarker and a potential therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which MYOM2 contributes to disease pathogenesis. This includes detailed structural studies of its interactions with myosin and titin, as well as a deeper investigation into the signaling pathways it modulates. The development of specific modulators of MYOM2 activity could open new avenues for the treatment of heart failure and other muscle-related disorders.

References

Methodological & Application

Application Notes: Myosin II in vitro ATPase Assay Protocol for Modulator Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myosin II is a molecular motor protein that converts the chemical energy from ATP hydrolysis into mechanical force, a process fundamental to muscle contraction and various forms of cell motility.[1] The enzymatic activity of myosin is defined by its actin-activated ATPase cycle. Modulating this activity is a key strategy in the development of therapeutics for a range of diseases, including cardiomyopathies and cancer.[2][3] This document provides a detailed protocol for an in vitro actin-activated ATPase assay to characterize the activity of myosin modulators, such as Myosin Modulator 2.

The protocol described here is a continuous, spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method allows for real-time measurement of ATPase activity and is suitable for determining kinetic parameters and inhibitor potency (IC50).

Principle of the Assay

The hydrolysis of ATP by myosin produces ADP and inorganic phosphate (B84403) (Pi).[4] In this coupled-enzyme assay, the rate of ADP production is linked to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

  • Myosin ATPase: Myosin hydrolyzes ATP to ADP and Pi.

  • Pyruvate Kinase (PK): PK uses phosphoenolpyruvate (B93156) (PEP) as a phosphate donor to regenerate ATP from ADP. In this process, one molecule of pyruvate is produced for each molecule of ADP.

  • Lactate Dehydrogenase (LDH): LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

The consumption of NADH is directly proportional to the amount of ADP produced by myosin. The rate of myosin ATPase activity is therefore determined by monitoring the decrease in NADH absorbance at 340 nm over time.[5] It is crucial to ensure that the coupled enzyme system is not rate-limiting, which can be confirmed by adding a known amount of ADP and observing a rapid decrease in absorbance.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the myosin ATPase cycle and the experimental workflow for the coupled assay.

Myosin_ATPase_Cycle ActoMyosin Actomyosin (Strongly Bound) Myosin_ATP Myosin-ATP (Actin Detached) ActoMyosin->Myosin_ATP + ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-Power Stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Actomyosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi + Actin ActoMyosin_ADP Actomyosin-ADP (Post-Power Stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP - Pi (Power Stroke) ActoMyosin_ADP->ActoMyosin - ADP

Caption: The myosin ATPase chemomechanical cycle.

ATPase_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Enzymes, Substrates, and Modulator Prep_Plate Add Reagents to 96-well Plate Prep_Reagents->Prep_Plate Equilibrate Equilibrate Plate to Assay Temperature Prep_Plate->Equilibrate Initiate Initiate Reaction with Myosin/Actin Equilibrate->Initiate Measure Measure Absorbance (340 nm) Kinetically Initiate->Measure Calc_Rate Calculate Rate of NADH Oxidation Measure->Calc_Rate Plot_Data Plot Rate vs. [Actin] or [Inhibitor] Calc_Rate->Plot_Data Determine_Params Determine Vmax, KATPase, and IC50 Plot_Data->Determine_Params

Caption: Workflow for the NADH-coupled ATPase assay.

Experimental Protocol

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationVendor Example
Enzymes
Myosin II (e.g., skeletal or non-muscle)1-5 mg/mL0.1 - 0.5 µMCytoskeleton, Inc.
F-Actin~10 mg/mL (238 µM)0 - 100 µMCytoskeleton, Inc.
Pyruvate Kinase (PK)~1000 U/mL15 U/mLSigma-Aldrich
Lactate Dehydrogenase (LDH)~1000 U/mL30 U/mLSigma-Aldrich
Substrates & Cofactors
ATP, Magnesium Salt100 mM1 - 3 mMSigma-Aldrich
Phosphoenolpyruvate (PEP)100 mM1 mMSigma-Aldrich
β-Nicotinamide adenine (B156593) dinucleotide (NADH)10 mM0.2 mMSigma-Aldrich
Buffers & Chemicals
Imidazole or HEPES, pH 7.41 M25 mMFisher Scientific
Potassium Chloride (KCl)4 M25 - 50 mMFisher Scientific
Magnesium Chloride (MgCl2)1 M4 mMFisher Scientific
Dithiothreitol (DTT)1 M1 mMFisher Scientific
Controls
This compound10 mM in DMSOVariesMedChemExpress
Blebbistatin (Control Inhibitor)10 mM in DMSOVariesSigma-Aldrich
Assay Procedure (96-well plate format)
  • Prepare Assay Buffer: Prepare a 1X Assay Buffer containing 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, and 1 mM DTT.[7] Keep on ice.

  • Prepare Master Mix: For the desired number of reactions, prepare a Master Mix containing the components of the coupled enzyme system. For each 100 µL reaction, the Master Mix should contain:

    • 1X Assay Buffer

    • 1 mM PEP

    • 0.2 mM NADH

    • 15 U/mL PK

    • 30 U/mL LDH

    • 3 mM ATP

  • Prepare Actin and Modulator Plates:

    • Actin Titration: To determine KATPase and Vmax, prepare serial dilutions of F-actin in Assay Buffer at 2X the final desired concentrations.

    • Inhibitor Titration: To determine IC50, prepare serial dilutions of this compound and the control inhibitor (e.g., Blebbistatin) in Assay Buffer containing a fixed, sub-saturating concentration of F-actin (typically near the KATPase value).

  • Set up the Reaction Plate:

    • Add 50 µL of the Master Mix to each well of a clear, flat-bottom 96-well plate.

    • Add 25 µL of the 2X actin or 2X inhibitor/actin solution to the appropriate wells.

    • Add 25 µL of 4X Myosin II solution (e.g., 0.4 µM) to initiate the reaction. Alternatively, for actin-activated assays, premix actin and myosin on ice before adding a single aliquot to start the reaction.[8]

    • Include controls: no myosin (background ATP hydrolysis), no actin (basal myosin ATPase), and vehicle control (e.g., DMSO).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to the desired assay temperature (e.g., 30°C or 37°C).[7]

    • Measure the decrease in absorbance at 340 nm every 15-30 seconds for 15-30 minutes.

Data Analysis and Presentation

Calculation of ATPase Rate
  • Plot Absorbance (340 nm) vs. Time (seconds) for each well.

  • Determine the linear rate of reaction (slope, ΔAbs/Δt) from the initial phase of the curve.

  • Convert the rate from ΔAbs/s to µM ATP/s using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Rate (M/s) = (ΔAbs/s) / (ε * path length)

    • Note: Path length (cm) must be determined for the specific plate and volume used.

  • Normalize the rate to the myosin concentration to get the specific activity (s⁻¹), representing moles of ATP hydrolyzed per mole of myosin per second.[5]

Determination of Kinetic Parameters
  • Actin Activation: Plot the specific ATPase rate (s⁻¹) against the actin concentration (µM). Fit the data to the Michaelis-Menten equation to determine Vmax (maximum ATPase rate) and KATPase (the actin concentration at half-maximal activation).[5][9]

    • Rate = (Vmax * [Actin]) / (KATPase + [Actin])

  • Inhibitor Potency (IC50): Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the modulator required to inhibit 50% of the myosin ATPase activity.

Data Presentation

The quantitative results should be summarized in clear, structured tables for comparison.

Table 1: Actin-Activated Kinetic Parameters for Myosin II

ParameterValue (Mean ± SD)
Vmax (s⁻¹)8.3 ± 0.2
KATPase (µM)2.8 ± 0.3
Basal Rate (s⁻¹)0.05 ± 0.01
Data are representative. Values are derived from fitting the Michaelis-Menten equation to the actin titration curve.[5]

Table 2: IC50 Values for Myosin II Modulators

CompoundIC25 (µM)[10]IC50 (µM)
This compound2.0 - 20.9To be determined
Blebbistatin (Control)N/A2.5 ± 0.4
IC50 values are determined at a fixed actin concentration (e.g., 5 µM). IC25 values for this compound are reported for various myosin isoforms.[10]

References

Application Notes and Protocols for Myosin Modulator 2 in Cardiac Muscle Tissue Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 2 represents a novel class of therapeutic agents designed to directly target cardiac myosin, the motor protein responsible for generating contractile force in the heart. By allosterically modulating the function of β-cardiac myosin heavy chain (MYH7), these compounds can either inhibit or activate myocardial contractility. This targeted approach offers the potential for more precise therapeutic intervention in cardiomyopathies and heart failure, avoiding the off-target effects associated with traditional inotropes that alter intracellular calcium concentration.

These application notes provide detailed information and protocols for studying the effects of two distinct types of this compound in cardiac muscle tissue: an Inhibitor Type for conditions of hypercontractility, such as hypertrophic cardiomyopathy (HCM), and an Activator Type for conditions of hypocontractility, like heart failure with reduced ejection fraction (HFrEF).

Part 1: this compound - Inhibitor Type

Application: Preclinical Research and Development for Hypertrophic Cardiomyopathy (HCM)

This compound - Inhibitor Type is an orally bioavailable, small molecule designed to reduce cardiac muscle hypercontractility. It acts as a selective allosteric inhibitor of cardiac myosin, targeting the underlying pathophysiology of HCM. By reducing the number of available actin-myosin cross-bridges, this modulator decreases excessive sarcomere shortening and improves diastolic function.

Mechanism of Action

This compound - Inhibitor Type binds to the catalytic domain of β-cardiac myosin. This binding event stabilizes the myosin in a super-relaxed, energy-sparing state, also known as the interacting-heads motif (IHM). In this conformation, the myosin heads are folded back and are less available to bind with actin, thus reducing the overall rate of ATP hydrolysis and force production. This mechanism effectively normalizes cardiac contractility without directly affecting intracellular calcium transients.

Myosin_Inhibitor_Pathway Myosin β-Cardiac Myosin (Thick Filament) Actin Actin (Thin Filament) Myosin->Actin Cross-Bridge Formation ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolysis SRX Super-Relaxed State (SRX) Myosin->SRX Shifts Equilibrium blocker X Force Force Production (Contraction) Actin->Force Leads to ATP ATP ATP->Myosin Binds Modulator This compound (Inhibitor Type) Modulator->Myosin Binds & Stabilizes

Mechanism of this compound - Inhibitor Type.
Quantitative Data Summary

The following tables summarize the quantitative effects of this compound - Inhibitor Type on cardiac muscle preparations.

Table 1: In Vitro Biochemical and Cellular Effects

ParameterAssay SystemConcentrationEffectReference
IC50 (ATPase Activity) Purified Porcine Myofibrils0.3 µM50% inhibition of Ca2+-stimulated ATPase activity[1]
IC50 (Motility) In Vitro Motility Assay0.14 µM50% reduction in actin filament velocity[1]
Peak Force Reduction Engineered Heart Tissue (EHT)0.33 µM~40% decrease[2]
Peak Force Reduction Engineered Heart Tissue (EHT)0.5 µM~85% decrease[2]
Ca2+ Sensitivity (pCa50) Skinned Human Myocardium0.5 µMReduction (rightward shift)[3][4]
Maximal Force (Fmax) Skinned Human Myocardium0.5 µMReduction[3][4]

Table 2: Effects on Contractile Kinetics in Engineered Heart Tissue (EHT)

ParameterConcentrationEffectReference
Time to Peak (TTP) 0.33 µM / 0.5 µMNo significant change[2]
Time to 50% Relaxation (RT50) 0.33 µM / 0.5 µMDecrease (faster relaxation)[2]
Normalized Tension-Time Integral 0.33 µM~14% reduction[2]
Normalized Tension-Time Integral 0.5 µM~30% reduction[2]

Part 2: this compound - Activator Type

Application: Preclinical Research and Development for Heart Failure with Reduced Ejection Fraction (HFrEF)

This compound - Activator Type is a selective, small molecule activator of cardiac myosin designed to increase the contractility of the heart muscle. It directly targets the sarcomere to enhance systolic function without significantly altering intracellular calcium levels, offering a potential new therapeutic approach for HFrEF.

Mechanism of Action

This activator type binds to the catalytic domain of β-cardiac myosin and stabilizes it in a pre-power stroke state. This action increases the rate of transition into the strongly-bound, force-producing state with actin. The net effect is an increase in the number of myosin heads engaged with actin during systole, leading to a prolonged systolic ejection time and increased stroke volume. This mechanism enhances cardiac contractility in a calcium-independent manner.

Myosin_Activator_Pathway Myosin β-Cardiac Myosin (Thick Filament) Actin Actin (Thin Filament) Myosin->Actin Cross-Bridge Formation ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolysis PPS Pre-Power Stroke State Myosin->PPS Enhances Transition to Force Force Production (Contraction) Actin->Force Leads to ATP ATP ATP->Myosin Binds Modulator This compound (Activator Type) Modulator->Myosin Binds & Stabilizes PPS->Actin ↑ Cross-Bridge Formation

Mechanism of this compound - Activator Type.
Quantitative Data Summary

The following tables summarize the quantitative effects of this compound - Activator Type on cardiac muscle preparations.

Table 3: In Vitro and Cellular Effects

ParameterAssay SystemConcentrationEffectReference
EC50 (ATPase Activity) Purified MyofibrilsVaries by compoundIncreased ATPase activity[5]
Ca2+ Sensitivity (pCa50) Skinned Porcine Ventricular Muscle0.5 µM↑ by ~0.16 pCa units[6]
Ca2+ Sensitivity (pCa50) Skinned Porcine Ventricular Muscle1.0 µM↑ by ~0.33 pCa units[6]
Submaximal Force (pCa 6.0) Skinned Porcine Ventricular Muscle0.5 µM↑ by 16%[6]
Submaximal Force (pCa 5.75) Skinned Porcine Ventricular Muscle1.0 µM↑ by 60%[6]
Active Tension 3D Heart Failure Tissue Model0.2 µM↑ by 33%[7]

Table 4: In Vivo Hemodynamic Effects in a Canine Model of Heart Failure

ParameterTreatmentEffectReference
Stroke Volume Danicamtiv+10.6 mL[5]
Left Atrial Emptying Fraction Danicamtiv+10.7%[5]
dP/dtmax Danicamtiv (Low Dose)↑ by 1,780 ± 90 mmHg/s[8]
dP/dtmax Danicamtiv (High Dose)↑ by 3,400 ± 500 mmHg/s[8]
Time Constant of Relaxation (Tau) Danicamtiv (High Dose)↑ by 1.48 ± 0.12 ms[8]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cardiac muscle tissue.

Protocol 1: Skinned Cardiac Muscle Fiber Preparation and Force-pCa Measurements

This protocol allows for the direct assessment of myofilament function by controlling the intracellular environment, particularly the Ca2+ concentration.

Skinned_Fiber_Workflow start Start: Cardiac Tissue Sample dissect Dissect Trabeculae or Papillary Muscle start->dissect skin Permeabilize (Skin) with Triton X-100 dissect->skin mount Mount Fiber Between Force Transducer & Motor skin->mount sl Set Sarcomere Length (e.g., 2.2 µm) mount->sl relax Equilibrate in Relaxing Solution (pCa 9.0) sl->relax activate Sequentially Expose to Solutions of Increasing [Ca2+] (pCa 8.0 to 4.5) relax->activate measure Record Steady-State Isometric Force activate->measure modulator Repeat Activation with This compound measure->modulator analyze Analyze Data: - Force-pCa Relationship - pCa50 (Ca2+ Sensitivity) - Hill Coefficient modulator->analyze end End analyze->end

Workflow for skinned cardiac muscle fiber experiments.

Materials:

  • Cardiac tissue (e.g., left ventricular papillary muscle or trabeculae)

  • Relaxing solution (pCa 9.0): High [EGTA], low [Ca2+]

  • Activating solutions (pCa 8.0 to 4.5): Varying ratios of Ca-EGTA to EGTA

  • Skinning solution: Relaxing solution with 1% Triton X-100

  • Force transducer and length controller apparatus

  • Microscope with a video camera for sarcomere length measurement

Procedure:

  • Dissection: Isolate a thin, uniform trabecula or papillary muscle from the ventricle in cold relaxing solution.

  • Skinning: Incubate the muscle bundle in skinning solution for 2-4 hours at 4°C to permeabilize the cell membranes.

  • Fiber Isolation: Gently tease apart a single or small bundle of muscle fibers from the skinned muscle.

  • Mounting: Attach the ends of the fiber to a force transducer and a length controller using suitable clips or glue.

  • Sarcomere Length Adjustment: Submerge the fiber in relaxing solution and adjust the length to a physiological sarcomere length (e.g., 2.2 µm) using laser diffraction or video microscopy.

  • Force-pCa Measurement (Control):

    • Measure passive force in the relaxing solution (pCa 9.0).

    • Sequentially immerse the fiber in activating solutions with increasing Ca2+ concentrations (e.g., from pCa 6.2 to pCa 4.5).

    • Allow force to reach a steady state at each pCa level before moving to the next.

    • Record the total force at each Ca2+ concentration.

  • Force-pCa Measurement (with Modulator):

    • After the control run, return the fiber to the relaxing solution.

    • Incubate the fiber in relaxing solution containing the desired concentration of this compound for a predetermined time (e.g., 10-15 minutes).

    • Repeat the sequential activation with solutions containing the same concentration of the modulator.

  • Data Analysis:

    • Calculate active force by subtracting the passive force from the total force at each pCa.

    • Normalize the active force to the maximum force generated at pCa 4.5.

    • Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa50 (Ca2+ concentration for half-maximal activation) and the Hill coefficient (nH, a measure of cooperativity).

Protocol 2: Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by isolated myofibrils, providing a direct measure of the enzymatic activity of the contractile proteins.

Materials:

  • Cardiac tissue

  • Myofibril isolation buffer

  • Assay buffer with varying Ca2+ concentrations

  • ATP solution

  • Malachite green reagent or a coupled enzymatic assay system for ADP detection

  • Spectrophotometer

Procedure:

  • Myofibril Isolation:

    • Homogenize minced cardiac tissue in a low-salt isolation buffer.

    • Perform a series of differential centrifugations to pellet and wash the myofibrils, removing mitochondria, sarcoplasmic reticulum, and soluble proteins.

    • Resuspend the final myofibril pellet in a storage buffer. Determine the protein concentration (e.g., by Bradford assay).

  • ATPase Assay:

    • Prepare reaction mixtures in a 96-well plate or microcentrifuge tubes. Each reaction should contain the assay buffer with a specific free Ca2+ concentration, MgCl2, and the desired concentration of this compound (or vehicle control).

    • Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of myofibrils to each well, followed immediately by the addition of ATP.

    • Allow the reaction to proceed for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid or EDTA).

  • Phosphate (B84403) Detection:

    • If using a malachite green-based method, add the malachite green reagent to the quenched reaction mixture.

    • Allow color to develop and then measure the absorbance at ~620-660 nm.

    • Generate a standard curve using known concentrations of inorganic phosphate (Pi) to convert absorbance values to the amount of Pi released.

  • Data Analysis:

    • Calculate the specific ATPase activity (e.g., in nmol Pi/mg/min).

    • Compare the ATPase activity in the presence and absence of the modulator at different Ca2+ concentrations to determine its effect on the enzymatic function of the myofilaments.

Protocol 3: In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing insights into the kinetics of the actin-myosin interaction.

Materials:

  • Purified cardiac myosin

  • Fluorescently labeled actin filaments (e.g., with rhodamine-phalloidin)

  • Flow cell (constructed from a microscope slide and coverslip)

  • Assay buffer containing ATP, an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase), and an oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell using a microscope slide, double-sided tape to create channels, and a nitrocellulose-coated coverslip.

  • Myosin Coating:

    • Introduce a solution of purified cardiac myosin into the flow cell and allow it to adhere to the nitrocellulose-coated surface for a few minutes.

    • Wash the chamber with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Filament Introduction:

    • Introduce the fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin heads.

  • Initiation of Motility:

    • Perfuse the flow cell with the assay buffer containing ATP and the desired concentration of this compound.

  • Data Acquisition and Analysis:

    • Record videos of the moving actin filaments using the fluorescence microscope.

    • Use tracking software to measure the velocity of individual filaments.

    • Compare the distribution of filament velocities in the presence and absence of the modulator to determine its effect on the speed of the myosin motor.

Concluding Remarks

The protocols and data presented provide a comprehensive framework for researchers to investigate the effects of this compound in cardiac muscle tissue. By employing these methodologies, scientists can elucidate the precise mechanisms of action, quantify the functional consequences, and evaluate the therapeutic potential of this novel class of cardiac myosin modulators. Careful execution of these experiments will be crucial for the successful development of targeted therapies for hypertrophic cardiomyopathy and heart failure.

References

Application Notes and Protocols for Preclinical Evaluation of Compound B172 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound B172 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[1] Dysregulation of this pathway is implicated in promoting cell proliferation, survival, and resistance to therapy. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Compound B172 in rodent models to assess its anti-cancer efficacy, pharmacokinetic profile, and safety.

Mechanism of Action

Compound B172 is designed to selectively inhibit key kinases within the PI3K/Akt/mTOR pathway, thereby blocking downstream signaling events that contribute to tumor growth and survival. The intended mechanism involves the reduction of proliferative signals and the induction of apoptosis in cancer cells.

Preclinical Objectives

The primary objectives of the preclinical animal studies for Compound B172 are:

  • To establish the maximum tolerated dose (MTD) and assess the overall safety profile.

  • To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • To evaluate the anti-tumor efficacy in relevant cancer xenograft models.

  • To identify potential biomarkers for predicting response to treatment.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound B172 that can be administered to mice without causing unacceptable toxicity.

Animal Model:

  • Species: BALB/c nude mice

  • Age: 6-8 weeks

  • Sex: Female

  • Housing: Animals are housed in an AAALAC-accredited facility in accordance with USDA guidelines.[2]

Methodology:

  • A cohort of 20 mice is randomly assigned to four dose groups (n=5 per group): Vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg of Compound B172.

  • Compound B172 is formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • The compound is administered once daily via oral gavage for 14 consecutive days.

  • Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Body weight is recorded every other day.

  • At the end of the 14-day treatment period, blood is collected for complete blood count (CBC) and serum chemistry analysis.

  • Major organs (liver, kidney, spleen, heart, lungs) are harvested for histopathological examination.

Data Presentation: MTD Study Summary

Dose Group (mg/kg)Mean Body Weight Change (%)Key Clinical SignsCBC AbnormalitiesSerum Chemistry ChangesHistopathological Findings
Vehicle+5.2%None observedNoneNoneNo significant findings
10+3.1%None observedNoneNoneNo significant findings
30-2.5%Mild lethargyNoneSlight elevation in ALTMinimal hepatocellular vacuolation
100-15.8%Significant lethargy, ruffled furGrade 2 anemiaSignificant elevation in ALT and BUNModerate to severe hepatocellular necrosis

This table presents representative data.

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound B172 in mice.

Animal Model:

  • Species: CD-1 mice

  • Age: 6-8 weeks

  • Sex: Male

Methodology:

  • A cohort of 18 mice is administered a single oral dose of 30 mg/kg Compound B172.

  • Blood samples (approximately 50 µL) are collected via tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per time point).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of Compound B172 are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL1500
Tmaxh1.0
AUC(0-24h)ng*h/mL9800
t1/2h4.5

This table presents representative data.

Protocol 3: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of Compound B172 in a human tumor xenograft model.

Animal Model:

  • Species: Athymic nude mice (nu/nu)

  • Age: 6-8 weeks

  • Sex: Female

  • Tumor Model: Subcutaneous implantation of 5 x 10^6 human breast cancer cells (MCF-7).

Methodology:

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group): Vehicle control, Compound B172 (30 mg/kg), and a positive control (e.g., an approved chemotherapy drug).[3]

  • Treatments are administered once daily by oral gavage for 21 days.

  • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-Akt).

Data Presentation: Xenograft Efficacy and Tumor Growth Inhibition

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control1850-22.5
Compound B172 (30 mg/kg)45075.721.8
Positive Control38079.519.5

This table presents representative data.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation B172 Compound B172 B172->PI3K B172->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound B172.

Experimental Workflow

Xenograft_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing for 21 Days (Vehicle, B172, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring monitoring->treatment Repeat for 21 days endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint pd_analysis Pharmacodynamic (PD) Analysis endpoint->pd_analysis

Caption: Workflow for the in vivo xenograft efficacy study of Compound B172.

References

Application Notes and Protocols: Myosin Modulators in Cardiomyopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cardiomyopathies, a group of diseases affecting the heart muscle, are a leading cause of heart failure and arrhythmias. Two of the most common forms are hypertrophic cardiomyopathy (HCM), characterized by excessive contraction (hypercontractility) and impaired relaxation of the heart muscle, and dilated cardiomyopathy (DCM), which involves reduced contractile force (hypocontractility) and enlargement of the left ventricle.[1] A novel class of therapeutic agents, known as cardiac myosin modulators, offers a targeted approach by directly acting on the sarcomere—the fundamental contractile unit of the heart muscle.[1][2]

These modulators are broadly classified into two categories:

  • Cardiac Myosin Inhibitors: These molecules, such as Mavacamten and Aficamten, reduce the number of force-producing actin-myosin cross-bridges, thereby decreasing myocardial contractility. They are primarily investigated for treating HCM.[1][3]

  • Cardiac Myosin Activators: These molecules, such as Danicamtiv, increase the engagement of myosin with actin, enhancing contractile force. They are being developed for conditions of reduced systolic function like DCM.[4][5]

This document provides detailed application notes and protocols for the use of these myosin modulators in cardiomyopathy research.

Application I: Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy (HCM) Research

Pathophysiological Basis: HCM is often caused by mutations in genes encoding sarcomeric proteins, leading to hypercontractility, impaired diastolic function, and often, dynamic left ventricular outflow tract (LVOT) obstruction.[6][7] Myosin inhibitors directly target this underlying mechanism.

Mechanism of Action: Cardiac myosin inhibitors like Mavacamten and Aficamten are selective, allosteric, and reversible inhibitors of the cardiac myosin heavy chain 7 (β-cardiac myosin).[2][8] They modulate the ATPase activity of myosin, which powers muscle contraction.[9] Their mechanism involves two key actions:

  • Reducing Cross-Bridge Formation: They decrease the rate of phosphate (B84403) release, the rate-limiting step in the myosin power stroke, which reduces the number of myosin heads that can bind to actin to generate force.[10]

  • Stabilizing the Super-Relaxed State (SRX): They shift the equilibrium of myosin heads towards an energy-sparing, "super-relaxed" state where they are unavailable to interact with actin.[2][9][10]

This dual action reduces the excessive contractility characteristic of HCM, alleviates LVOT obstruction, and improves the heart's ability to relax and fill with blood (diastolic function).[3][6]

Myosin_Inhibitor_Mechanism Myosin_Cycle Cardiac Myosin ATPase Cycle Actin_Binding Myosin-Actin Cross-Bridge Formation Myosin_Cycle->Actin_Binding Power_Stroke Power Stroke (Force Generation) Actin_Binding->Power_Stroke Power_Stroke->Myosin_Cycle ATP Hydrolysis HCM_Patho Hypercontractility (Pathophysiology of HCM) Power_Stroke->HCM_Patho Inhibitors Mavacamten / Aficamten (Myosin Inhibitors) Inhibitors->Actin_Binding Inhibits SRX Super-Relaxed State (SRX) (Energy-Sparing, Non-contractile) Inhibitors->SRX Stabilizes LVOTO Reduced LVOT Obstruction & Improved Diastolic Function Inhibitors->LVOTO Leads to SRX->Actin_Binding Reduces availability of myosin heads Clinical_Trial_Workflow_HCM P1 Patient Screening: - Symptomatic Obstructive HCM (NYHA Class II-III) - LVOT Gradient ≥50 mmHg - LVEF >55% P2 Randomization (1:1) - Myosin Inhibitor Arm - Placebo Arm P1->P2 Eligible Patients P3 Dose Escalation Phase (e.g., Weeks 2-8) Starting dose: 5 mg Titrate up to 15-20 mg based on echocardiographic guidance (LVEF & LVOT) P2->P3 P4 Treatment Period (e.g., 24-30 Weeks) - Regular Echocardiography - Biomarker Analysis (NT-proBNP, cTnI) - Symptom & Quality of Life Questionnaires (KCCQ) P3->P4 P5 Primary Endpoint Analysis (at Week 24/30) - Change in peak VO₂ (CPET) - Composite of pVO₂ and NYHA Class P4->P5 P6 Secondary Endpoint Analysis - Change in LVOT Gradient - Change in KCCQ Score - Change in Biomarkers P5->P6 Myosin_Activator_Mechanism DCM_Patho Hypocontractility (Pathophysiology of DCM) Actin_Binding Myosin-Actin Engagement DCM_Patho->Actin_Binding Impairs Myosin_Cycle Cardiac Myosin ATPase Cycle Myosin_Cycle->Actin_Binding Force_Gen Force Generation (Contraction) Actin_Binding->Force_Gen Force_Gen->Myosin_Cycle Cycle Continues Improved_Func Enhanced Contractility & Cardiac Output Force_Gen->Improved_Func Activator Danicamtiv (Myosin Activator) Activator->Actin_Binding Increases probability of Activator->Improved_Func Leads to Clinical_Trial_Workflow_DCM P1 Patient Screening: - Diagnosis of Primary DCM - LVEF ≤ 45% - Clinically Stable P2 Genetic Sequencing & Cohort Stratification - MYH7 Variant Cohort - TTN Variant Cohort - Other/No Variant Cohort P1->P2 P3 Open-Label Treatment (e.g., 2-4 weeks) - Fixed or weight-based dosing of Danicamtiv P2->P3 Enrolled Patients P4 Intensive Monitoring - Serial Echocardiography (LVEF, Strain) - Cardiac Biomarkers (Troponin) - Safety Labs P3->P4 P5 Primary Endpoint Analysis - Change from baseline in LVEF - Safety and Tolerability P4->P5 P6 Secondary & Exploratory Endpoints - Change in LV Global Longitudinal Strain - Change in Left Atrial Function Index - Response by Genetic Cohort P5->P6

References

Application Notes and Protocols: Testing Myosin Modulator 2 on Isolated Myofibrils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulators are a class of small molecules that directly target the catalytic activity of myosin, the molecular motor responsible for muscle contraction. These modulators can either enhance or inhibit the force-generating capacity of the sarcomere, making them promising therapeutic agents for a range of cardiomyopathies and skeletal muscle disorders.[1][2][3] Myosin Modulator 2 is a novel compound that has been identified as an inhibitor of myosin ATPase activity.[4] This document provides a detailed protocol for testing the effects of this compound on the contractile properties of isolated myofibrils, the fundamental contractile units of muscle cells.

The study of isolated myofibrils offers a significant advantage as it allows for the direct assessment of actin-myosin interactions and the impact of pharmacological agents on the contractile machinery, independent of confounding factors such as calcium handling and energy metabolism present in whole-cell preparations.[5] This protocol outlines the necessary steps for myofibril isolation, experimental assays to characterize the inhibitory effects of this compound, and methods for data analysis and presentation.

Key Experimental Assays

To comprehensively evaluate the impact of this compound on myofibril function, two primary assays are recommended:

  • Force-pCa Relationship: This assay measures the steady-state isometric force generated by the myofibril at various calcium concentrations (pCa). It provides crucial information about the calcium sensitivity of the contractile apparatus and the maximum force-generating capacity.

  • Myofibrillar ATPase Activity: This assay directly measures the rate of ATP hydrolysis by myosin within the myofibril. Since this compound is a known ATPase inhibitor, this assay is critical for quantifying its potency and mechanism of action.[4]

Experimental Protocols

Isolation of Myofibrils from Skeletal or Cardiac Muscle

This protocol is adapted from established methods for isolating myofibrils from glycerinated muscle biopsies.[6][7]

Materials:

  • Glycerinated muscle tissue (skeletal or cardiac)

  • Relaxing solution (pCa 9.0)

  • Activating solution (pCa 4.5)

  • Skinning solution (Relaxing solution with 1% Triton X-100)

  • Homogenizer (glass-on-glass or similar)

  • Microscope slides and coverslips

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Thaw a small piece of glycerinated muscle tissue (approximately 1-2 mm³) on ice in a 1:1 mixture of relaxing solution and glycerol.

  • Transfer the tissue to a small petri dish containing skinning solution and incubate on ice for 30-60 minutes to permeabilize the cell membranes.

  • Wash the tissue several times with cold relaxing solution to remove the Triton X-100.

  • Transfer the tissue to a glass homogenizer containing 100-200 µL of relaxing solution.

  • Gently homogenize the tissue with a few strokes of the pestle until the solution becomes cloudy, indicating the release of myofibrils. Avoid over-homogenization, which can damage the myofibrils.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet larger tissue debris.

  • Carefully collect the supernatant containing the isolated myofibrils.

  • Visually inspect a small aliquot of the myofibril suspension under a phase-contrast microscope to assess the quality and density of the preparation. Myofibrils should appear as long, striated strands.

Measurement of Force-pCa Relationship

This protocol utilizes a specialized setup with a nano-newton resolution force transducer to measure the contractile properties of single myofibrils.[7][8]

Materials:

  • Isolated myofibril suspension

  • Experimental setup including:

    • Inverted microscope

    • Nano-newton force transducer (e.g., optical force probe)

    • Piezo-electric length controller

    • Fast-step perfusion system

  • Solutions with varying pCa values (e.g., from pCa 9.0 to pCa 4.5)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Mount a small volume of the myofibril suspension in the experimental chamber filled with relaxing solution (pCa 9.0).

  • Select a single, well-striated myofibril or a small bundle of myofibrils and attach it between the force transducer and the length controller.

  • Adjust the sarcomere length to a desired value (e.g., 2.2 µm).

  • Perfuse the myofibril with activating solution (pCa 4.5) to induce maximal contraction and record the isometric force.

  • Return the myofibril to the relaxing solution to allow for full relaxation.

  • To determine the force-pCa relationship, sequentially perfuse the myofibril with solutions of decreasing pCa (increasing Ca²⁺ concentration) and record the steady-state force at each pCa level.

  • To test the effect of this compound, prepare a series of activating and intermediate pCa solutions containing different concentrations of the modulator.

  • Repeat the force-pCa measurements in the presence of each concentration of this compound. Ensure a thorough washout with modulator-free solution between each concentration.

  • Data from the force-pCa relationship can be fitted to the Hill equation to determine the pCa₅₀ (calcium sensitivity) and the Hill coefficient (cooperativity).[9][10]

Measurement of Myofibrillar ATPase Activity

This protocol describes a colorimetric assay to measure the rate of ATP hydrolysis by the isolated myofibrils.[11][12]

Materials:

  • Isolated myofibril suspension

  • Assay buffer (e.g., containing KCl, MgCl₂, EGTA, and a buffer like MOPS or Imidazole, pH 7.0)

  • ATP solution

  • This compound stock solution

  • Malachite green reagent (for phosphate (B84403) detection)

  • Microplate reader

Procedure:

  • Dilute the isolated myofibril suspension to a suitable protein concentration in the assay buffer.

  • Prepare a series of reaction mixtures in a 96-well plate. Each well should contain the myofibril suspension and a specific concentration of this compound (and a vehicle control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

  • Calculate the ATPase activity as nmol Pi/mg protein/min.

  • Plot the ATPase activity as a function of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the maximal ATPase activity is inhibited).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Myofibril Contractile Parameters

This compound (µM)Max. Force (nN)pCa₅₀Hill Coefficient (nH)
0 (Control)
0.1
1
10
100

Table 2: Inhibition of Myofibrillar ATPase Activity by this compound

This compound (µM)ATPase Activity (nmol Pi/mg/min)% Inhibition
0 (Control)0
0.1
1
10
100

Visualization of Pathways and Workflows

Myosin ATPase Cycle and the Action of this compound

The following diagram illustrates the key steps in the myosin ATPase cycle and the proposed inhibitory action of this compound.

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_modulator Inhibitory Action Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Strongly bound, Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding Modulator This compound Modulator->Myosin_ADP_Pi Inhibits Pi release or subsequent steps Inhibition_Point Inhibition of ATPase Activity Experimental_Workflow cluster_prep Sample Preparation cluster_assays Experimental Assays cluster_treatment Treatment cluster_analysis Data Analysis Muscle_Tissue Skeletal or Cardiac Muscle Tissue Glycerination Glycerination Muscle_Tissue->Glycerination Myofibril_Isolation Myofibril Isolation Glycerination->Myofibril_Isolation Force_pCa Force-pCa Relationship Measurement Myofibril_Isolation->Force_pCa Single Myofibril ATPase_Assay Myofibrillar ATPase Activity Assay Myofibril_Isolation->ATPase_Assay Myofibril Suspension Data_Acquisition Data Acquisition Force_pCa->Data_Acquisition ATPase_Assay->Data_Acquisition Control Vehicle Control Control->Force_pCa Control->ATPase_Assay Modulator_2 This compound (Dose-Response) Modulator_2->Force_pCa Modulator_2->ATPase_Assay Hill_Fit Hill Equation Fitting (pCa₅₀, nH) Data_Acquisition->Hill_Fit IC50_Calc IC₅₀ Calculation Data_Acquisition->IC50_Calc Tabulation Data Tabulation Hill_Fit->Tabulation IC50_Calc->Tabulation Final_Report Final_Report Tabulation->Final_Report Generate

References

Application Notes and Protocols for High-Throughput Screening of Myosin Modulator 2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 2 (MYOM2), also known as Myomesin-2 or M-protein, is a crucial structural component of the M-band in the sarcomeres of cardiac and fast-twitch skeletal muscles.[1][2] It plays a pivotal role in maintaining the structural integrity of the thick filaments by cross-linking myosin and titin.[1][3] MYOM2 is also implicated in cellular energy homeostasis through its interaction with the muscle-type creatine (B1669601) kinase (MM-CK), ensuring efficient ATP regeneration for muscle contraction.[4] Emerging evidence has identified MYOM2 as a candidate gene in congenital heart diseases, including hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot, making it a compelling therapeutic target for the development of novel cardiac therapies.[5][6][7]

These application notes provide a framework for utilizing a high-throughput screening (HTS) campaign to identify small molecule modulators of the MYOM2 protein-protein interactions. The primary focus is on a Fluorescence Polarization (FP) assay, a robust and scalable method for monitoring these interactions in a high-throughput format.

Signaling and Structural Pathway of MYOM2

MYOM2 is a key node in the structural organization and regulation of the sarcomere. Its primary interactions are with the thick filament protein myosin and the giant elastic protein titin, contributing to the stability of the M-band. Furthermore, its interaction with creatine kinase links the structural components of the sarcomere to the cellular energy supply.

MYOM2_Pathway cluster_sarcomere Sarcomere M-Band cluster_function Cellular Function MYOM2 MYOM2 (Myomesin-2) Myosin Myosin Thick Filament MYOM2->Myosin Structural Integrity Titin Titin MYOM2->Titin Elasticity & Stability CK Creatine Kinase (MM-CK) MYOM2->CK Energy Homeostasis Contraction Muscle Contraction Myosin->Contraction ATP_Regen ATP Regeneration CK->ATP_Regen ATP_Regen->Contraction Energy Supply

MYOM2's central role in the sarcomere.

High-Throughput Screening Workflow

The proposed HTS workflow is designed to identify and validate small molecule modulators of the MYOM2-Titin interaction. The workflow begins with a primary screen using a Fluorescence Polarization assay, followed by secondary and tertiary assays to confirm hits and elucidate their mechanism of action.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: Fluorescence Polarization (FP) Assay (MYOM2-Titin Interaction) start->primary_screen hit_identification Hit Identification (Compounds altering FP signal) primary_screen->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response secondary_assays Secondary Assays: Orthogonal Biophysical Methods (e.g., SPR, TR-FRET) dose_response->secondary_assays tertiary_assays Tertiary Assays: Cell-based Assays (e.g., Cardiomyocyte Contraction Assays) secondary_assays->tertiary_assays lead_optimization Lead Optimization tertiary_assays->lead_optimization

Workflow for identifying MYOM2 modulators.

Experimental Protocols

Primary HTS: Fluorescence Polarization Assay for MYOM2-Titin Interaction

This protocol outlines a homogenous, fluorescence polarization-based assay to screen for compounds that disrupt or enhance the interaction between MYOM2 and a peptide derived from Titin.

1. Principle:

Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled Titin peptide (tracer) will rotate rapidly in solution, resulting in a low FP signal. Upon binding to the larger MYOM2 protein, the complex tumbles slower, leading to a higher FP signal. Test compounds that modulate this interaction will cause a change in the FP signal.

2. Materials and Reagents:

  • Recombinant Human MYOM2 Protein: Full-length or a specific binding domain, purified.

  • Fluorescently Labeled Titin Peptide: A peptide corresponding to the MYOM2-binding domain of Titin, labeled with a suitable fluorophore (e.g., TAMRA or BODIPY).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: Unlabeled Titin peptide.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

3. Assay Development and Optimization:

  • Peptide Titration: Determine the optimal concentration of the fluorescently labeled Titin peptide that gives a stable and robust fluorescence signal.

  • Protein Titration: Titrate the MYOM2 protein against a fixed concentration of the labeled Titin peptide to determine the Kd and the optimal protein concentration that results in a significant FP signal window.

  • Z'-factor Determination: Assess the quality of the assay by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

4. HTS Protocol:

  • Compound Dispensing: Dispense test compounds and controls (DMSO, unlabeled Titin peptide) into the 384-well plates.

  • MYOM2 Addition: Add recombinant MYOM2 protein to all wells and incubate for 30-60 minutes at room temperature to allow for compound-protein interaction.

  • Tracer Addition: Add the fluorescently labeled Titin peptide to all wells.

  • Incubation: Incubate the plates for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

5. Data Analysis:

  • Calculate the milli-polarization (mP) values for each well.

  • Normalize the data to the positive and negative controls.

  • Identify hits as compounds that produce a significant change in mP values compared to the DMSO control.

Data Presentation

The following table presents example quantitative data for a known cardiac myosin modulator, mavacamten, which targets the myosin ATPase activity. While not a direct modulator of MYOM2, this data serves as a reference for the types of quantitative endpoints that can be obtained from HTS assays targeting components of the sarcomere.

CompoundAssay TypeTargetSpeciesIC50 (µM)Reference
MavacamtenMyofibril ATPaseβ-cardiac myosinBovine0.490 ± 0.027[8]
MavacamtenMyofibril ATPaseβ-cardiac myosinHuman0.711 ± 0.099[8]
MavacamtenIn Vitro MotilityCardiac heavy meromyosinNot Specified0.587 ± 0.149[8]
MavacamtenPhosphate Releaseβ-cardiac myosin S1Bovine1.85 ± 0.14[8]
MavacamtenPhosphate Releaseβ-cardiac myosin S1Human1.78 ± 0.069[8]

Conclusion

The provided application notes and protocols offer a comprehensive guide for initiating a high-throughput screening campaign to discover novel modulators of MYOM2. The Fluorescence Polarization assay is a robust and scalable method for a primary screen, and the outlined workflow provides a clear path from hit identification to lead optimization. The identification of small molecules that modulate MYOM2's interactions could provide novel therapeutic avenues for treating cardiomyopathies and other related cardiac diseases.

References

Determining the Dose-Response Curve of a Myosin Modulator 2 (MYOM2) Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin Modulator 2, also known as Myomesin-2 (MYOM2) or M-protein, is a crucial structural protein located in the M-band of the sarcomere in cardiac and fast skeletal muscles.[1][2] It plays a significant role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and the giant protein titin.[1][3] Given its critical function in muscle organization and its association with cardiovascular diseases, MYOM2 has emerged as a potential therapeutic target.[2][3][4]

These application notes provide a comprehensive set of protocols for determining the dose-response curve of a novel small molecule modulator targeting MYOM2. The workflow encompasses a primary binding assay to confirm target engagement, secondary biochemical and biophysical assays to elucidate the functional consequences on myosin activity, and a tertiary cell-based assay to assess the modulator's effect in a physiological context.

Experimental Workflow

The overall experimental workflow for characterizing a this compound inhibitor is depicted below.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis A Primary Assay: Surface Plasmon Resonance (SPR) (Binding Affinity) B Secondary Assay: In Vitro Motility Assay (Functional Activity) A->B Confirm Target Engagement C Tertiary Assay: Myosin ATPase Assay (Biochemical Activity) B->C Complementary Functional Data D Quaternary Assay: Cardiomyocyte Contraction (Physiological Response) C->D Validate in a Physiological Context E Dose-Response Curve Generation (EC50/IC50 Determination) D->E Final Characterization signaling_pathway cluster_sarcomere Sarcomere M-Band MYOM2 Myomesin-2 (MYOM2) Myosin Myosin Thick Filament MYOM2->Myosin Stabilizes Titin Titin MYOM2->Titin Anchors Contraction Altered Muscle Contraction Myosin->Contraction Drives Modulator MYOM2 Modulator Modulator->MYOM2 Binds to Modulator->MYOM2 Inhibits Interaction

References

Techniques for Measuring Myosin II Modulator Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin II is a crucial molecular motor protein responsible for muscle contraction and various cellular processes, including cell motility, cytokinesis, and maintenance of cell shape.[1][2] Its activity is primarily regulated by the phosphorylation of its regulatory light chain (RLC).[3][4][5] The modulation of Myosin II activity presents a promising therapeutic strategy for a range of diseases, including cardiovascular disorders like heart failure and hypertension, as well as cancer.[6][7] Consequently, robust and reliable methods for quantifying the efficacy of Myosin II modulators are essential for drug discovery and development.

These application notes provide detailed protocols for key in vitro, cell-based, and ex vivo assays to assess the efficacy of Myosin II modulators. The protocols are designed to be comprehensive and accessible to researchers with a background in biochemistry, cell biology, and pharmacology.

I. Biochemical Assays

Biochemical assays provide a direct measure of a modulator's effect on the enzymatic activity and motor function of purified Myosin II.

Myosin II ATPase Activity Assay

The ATPase activity of myosin is the direct enzymatic process that fuels its motor function. Measuring the rate of ATP hydrolysis is a fundamental method to assess modulator efficacy. The Malachite Green assay is a common colorimetric method for this purpose, detecting the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.[8][9][10]

Protocol: Malachite Green ATPase Assay

Materials:

  • Purified Myosin II (skeletal, smooth, or non-muscle)

  • Actin (for actin-activated ATPase assays)

  • ATP solution

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA)

  • Myosin II modulator (test compound)

  • Malachite Green Reagent (contains Malachite Green hydrochloride, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the phosphate standard to generate a standard curve.

    • Prepare the Myosin II modulator at various concentrations in the assay buffer.

    • Prepare the Myosin II and actin solutions in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, Myosin II, and actin (if applicable).

    • Add the Myosin II modulator at different concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a defined concentration of ATP to all wells.

  • Incubation:

    • Incubate the plate at the chosen temperature for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will quench the enzymatic reaction while simultaneously forming a colored complex with the liberated inorganic phosphate.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Use the phosphate standard curve to convert the absorbance values into the concentration of inorganic phosphate released.

    • Calculate the specific activity of Myosin II ATPase (e.g., in nmol Pi/min/mg myosin).

    • Plot the ATPase activity as a function of the modulator concentration to determine parameters like IC50 (for inhibitors) or EC50 (for activators).

Data Presentation:

ModulatorMyosin IsoformIC50 / EC50 (µM)Max Inhibition / Activation (%)
MavacamtenBovine Cardiac Myosin-S1[Insert Value][Insert Value]
MavacamtenRabbit Skeletal Myosin-S1[Insert Value][Insert Value]
MavacamtenChicken Gizzard Myosin-S1[Insert Value][Insert Value]
CK-1827452Cardiac Myosin[Insert Value][Insert Value]

Note: The table above is a template. Actual values would be derived from experimental data. For example, one study reported DMSO control rates for bovine cardiac, rabbit skeletal, and chicken gizzard myosin-S1 as 0.145 ± 0.002 µm/s, 0.121 ± 0.001 µm/s, and 0.154 ± 0.001 µm/s, respectively, in an ATPase assay.[11]

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin motors. It provides a measure of the speed and nature of the actomyosin (B1167339) interaction, which can be altered by modulators.[12][13][14]

Protocol: In Vitro Motility Assay

Materials:

  • Purified Myosin II

  • Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)

  • Flow cell (constructed from a microscope slide and coverslip)

  • Blocking solution (e.g., bovine serum albumin)

  • Motility buffer (containing ATP, an oxygen-scavenging system, and the modulator)

  • Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)

  • Image analysis software

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell.

    • Coat the inner surface of the coverslip with a solution that promotes myosin binding (e.g., nitrocellulose).

  • Myosin Adsorption:

    • Introduce the purified Myosin II solution into the flow cell and allow it to adsorb to the surface.

  • Blocking:

    • Wash the flow cell with a blocking solution to prevent non-specific binding of actin.

  • Actin Introduction:

    • Introduce the fluorescently labeled F-actin into the flow cell.

  • Initiate Motility:

    • Introduce the motility buffer containing ATP and the Myosin II modulator at various concentrations. The oxygen-scavenging system is crucial to reduce photobleaching.

  • Image Acquisition:

    • Observe the movement of the actin filaments using a fluorescence microscope.

    • Record time-lapse image sequences of the moving filaments.

  • Data Analysis:

    • Use image analysis software to track the movement of individual actin filaments and calculate their velocities.

    • Plot the average filament velocity as a function of the modulator concentration.

Data Presentation:

ModulatorMyosin IsoformEffect on MotilityVelocity Change (µm/s) at [X] µM
MavacamtenHuman β-cardiac HMMInhibition[Insert Value]
Compound XSmooth Muscle MyosinActivation[Insert Value]

Note: This table is a template. For instance, a study on Mavacamten showed a concentration-dependent decrease in in vitro motility-sliding velocities.[11]

II. Cell-Based Assays

Cell-based assays provide insights into how Myosin II modulators affect cellular processes in a more physiological context.

Traction Force Microscopy (TFM)

TFM measures the contractile forces exerted by adherent cells on their underlying substrate. This technique is particularly useful for assessing the efficacy of modulators on non-muscle Myosin II, which plays a key role in cell contractility and migration.[15][16][17]

Protocol: Traction Force Microscopy

Materials:

  • Adherent cells (e.g., fibroblasts, smooth muscle cells)

  • Compliant hydrogel substrates (e.g., polyacrylamide) embedded with fluorescent beads

  • Fibronectin or other extracellular matrix proteins for coating

  • Cell culture medium

  • Myosin II modulator

  • Fluorescence microscope

  • TFM analysis software (e.g., ImageJ plugins)

Procedure:

  • Substrate Preparation:

    • Prepare polyacrylamide gels of a known stiffness embedded with fluorescent beads on glass-bottom dishes.

    • Functionalize the gel surface and coat with an extracellular matrix protein to promote cell adhesion.

  • Cell Seeding:

    • Seed the cells onto the prepared substrates and allow them to adhere and spread.

  • Treatment:

    • Treat the cells with the Myosin II modulator at various concentrations. Include a vehicle control.

  • Image Acquisition:

    • Acquire images of the fluorescent beads underneath the cells (stressed state).

    • Acquire images of the cells themselves (e.g., using phase contrast or a fluorescent cell tracker).

    • After imaging, detach the cells from the substrate (e.g., using trypsin) and acquire a reference image of the beads in the unstressed state.

  • Data Analysis:

    • Use TFM software to calculate the displacement field of the beads between the stressed and unstressed images.

    • From the displacement field and the known mechanical properties of the substrate, the software calculates the traction forces exerted by the cells.

    • Quantify parameters such as total traction force, strain energy, or average traction stress.

Data Presentation:

Cell TypeModulatorConcentration (µM)Mean Strain Energy (pJ)
Vascular Smooth Muscle CellsHA-1077[Insert Value][Insert Value]
FibroblastsBlebbistatin[Insert Value][Insert Value]

Note: The table is a template. A study on vascular smooth muscle cells used HA-1077 to relax the cells for bead displacement measurements.[18]

III. Ex Vivo Assays

Ex vivo assays utilize isolated tissues or organs, providing a bridge between in vitro and in vivo studies.

Isolated Aortic Ring Contractility Assay

This classic pharmacology preparation is used to assess the effect of modulators on smooth muscle contraction in a vascular context.[19][20][21][22][23]

Protocol: Isolated Aortic Ring Contractility

Materials:

  • Rabbit or rat thoracic aorta

  • Krebs-Henseleit solution (KHS)

  • Carbogen gas (95% O2 / 5% CO2)

  • Organ bath system with isometric force transducers

  • Vasoconstrictor (e.g., phenylephrine, KCl)

  • Vasodilator (e.g., acetylcholine (B1216132), sodium nitroprusside)

  • Myosin II modulator

Procedure:

  • Tissue Preparation:

    • Isolate the thoracic aorta and clean it of surrounding connective tissue.

    • Cut the aorta into rings of 3-5 mm in length.

  • Mounting:

    • Mount the aortic rings in an organ bath filled with KHS, maintained at 37°C and bubbled with carbogen.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes, with periodic washing.

    • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl.

    • For endothelium-dependent studies, assess the integrity of the endothelium by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.

  • Modulator Testing:

    • For inhibitors of contraction: Pre-incubate the rings with the modulator before inducing contraction with an agonist.

    • For activators of contraction: Add the modulator cumulatively to generate a concentration-response curve.

    • For relaxants: Pre-contract the rings with an agonist (e.g., phenylephrine) to a stable plateau, then add the modulator cumulatively.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the contractile or relaxant responses as a percentage of the maximal response to a reference agonist (e.g., KCl) or as a percentage of the pre-contraction tone.

    • Construct concentration-response curves and calculate parameters such as EC50 or IC50.

Data Presentation:

ModulatorPre-contraction AgentIC50 (M)Emax (% Relaxation)
Compound YPhenylephrine (1 µM)[Insert Value][Insert Value]
Compound ZEndothelin-1 (10 nM)[Insert Value][Insert Value]

Note: This table is a template for presenting vasodilator effects.

Langendorff Isolated Heart Preparation

This ex vivo model allows for the assessment of a modulator's effect on the contractility and hemodynamics of an entire heart, isolated from systemic neural and hormonal influences.[8][24][25][26][27]

Protocol: Langendorff Isolated Heart Perfusion

Materials:

  • Rodent (rat or mouse) heart

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the animal and rapidly excise the heart.

    • Immediately place the heart in ice-cold Krebs-Henseleit buffer.

  • Cannulation:

    • Cannulate the aorta on the Langendorff apparatus for retrograde perfusion of the coronary arteries with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Instrumentation:

    • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Equilibration:

    • Allow the heart to stabilize for a period of time (e.g., 20-30 minutes).

  • Modulator Administration:

    • Infuse the Myosin II modulator into the perfusion buffer at various concentrations.

  • Data Acquisition and Analysis:

    • Continuously record parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).

    • Analyze the changes in these parameters in response to the modulator.

Data Presentation:

ModulatorConcentrationLVDP (% change from baseline)+dP/dt (% change from baseline)-dP/dt (% change from baseline)Heart Rate (bpm)
Omecamtiv Mecarbil[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Mavacamten[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Note: This table is a template for presenting data on cardiac contractility.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The activity of Myosin II is tightly regulated by a cascade of signaling events, primarily centered on the phosphorylation of the regulatory light chain (RLC).

MyosinII_Regulation GPCR GPCRs / RTKs Ca_Calmodulin Ca²⁺/Calmodulin GPCR->Ca_Calmodulin ↑ [Ca²⁺]i RhoA RhoA-GTP GPCR->RhoA MLCK MLCK Ca_Calmodulin->MLCK Activates ROCK ROCK RhoA->ROCK Activates Myosin_RLC Myosin RLC MLCK->Myosin_RLC Phosphorylates ROCK->Myosin_RLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Myosin_RLC_P Myosin RLC-P (Active) Myosin_RLC->Myosin_RLC_P Myosin_RLC_P->Myosin_RLC Contraction Contraction Myosin_RLC_P->Contraction MLCP->Myosin_RLC_P Dephosphorylates

Regulation of Smooth and Non-Muscle Myosin II Activity.

In cardiac muscle, the regulation is primarily calcium-dependent via the troponin-tropomyosin complex on the thin filament, but RLC phosphorylation also plays a modulatory role.[28][29][30][31]

Cardiac_Myosin_Regulation Action_Potential Action Potential Ca_Influx Ca²⁺ Influx (L-type Ca²⁺ channels) Action_Potential->Ca_Influx SR_Ca_Release SR Ca²⁺ Release (RyR2) Ca_Influx->SR_Ca_Release CICR Ca_TroponinC Ca²⁺ binds to Troponin C SR_Ca_Release->Ca_TroponinC Tropomyosin_Shift Tropomyosin shifts Ca_TroponinC->Tropomyosin_Shift Actin_Myosin_Binding Actin-Myosin Binding Tropomyosin_Shift->Actin_Myosin_Binding Cross_Bridge_Cycling Cross-Bridge Cycling (Contraction) Actin_Myosin_Binding->Cross_Bridge_Cycling MLC2v_P MLC-2v Phosphorylation (modulatory) MLC2v_P->Cross_Bridge_Cycling Modulates Ca²⁺ sensitivity and kinetics

Regulation of Cardiac Myosin II Activity.
Experimental Workflows

Experimental_Workflow Start Start: Myosin II Modulator Discovery Biochemical Biochemical Assays (ATPase, Motility) Start->Biochemical Primary Screening Lead_Optimization Lead Optimization Biochemical->Lead_Optimization Identify Hits Cell_Based Cell-Based Assays (TFM, Contraction) Cell_Based->Lead_Optimization Ex_Vivo Ex Vivo Assays (Aortic Ring, Langendorff) Ex_Vivo->Lead_Optimization In_Vivo In Vivo Models Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Lead_Optimization->Cell_Based Secondary Screening Lead_Optimization->Ex_Vivo Tertiary Screening Lead_Optimization->In_Vivo Preclinical Studies

Drug Discovery Workflow for Myosin II Modulators.

References

Application of Compound B172 in Skeletal Muscle Research: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound B172, also known as Myosin modulator 2, has been identified as a modulator of myosin ATPase activity.[1][2][3] This activity is crucial for muscle contraction, making myosin modulators a subject of interest in skeletal muscle research. This document aims to provide an overview of the known applications of Compound B172 in this field, present available data, and outline potential experimental protocols. However, it is important to note that publicly available research on the specific applications of Compound B172 in skeletal muscle is currently limited. The information presented herein is based on the foundational data available and provides a framework for potential future investigations.

Mechanism of Action

Compound B172 functions as an inhibitor of myosin ATPase. The hydrolysis of ATP by myosin is the energy-transducing step that powers the cyclical interaction of myosin heads with actin filaments, leading to muscle contraction. By inhibiting this ATPase activity, Compound B172 can modulate the force and speed of muscle contraction.

Quantitative Data

The primary quantitative data available for Compound B172 relates to its inhibitory effect on myosin ATPase from different muscle tissues. This data is crucial for determining the compound's potency and selectivity.

Tissue SourceMuscle TypeParameterValue (μM)
Rabbit PsoasSkeletalIC252.013[1][2][3]
Porcine AtriaCardiacIC252.94[1][2][3]
Porcine VentricleCardiacIC2520.93[1][2][3]

Caption: Inhibitory concentration (IC25) of Compound B172 on ATPase activity in different muscle tissues.

Potential Applications in Skeletal Muscle Research

While specific studies on the effect of Compound B172 on skeletal muscle atrophy or hypertrophy are not currently available, its function as a myosin ATPase inhibitor suggests several potential areas of investigation:

  • Muscle Atrophy: Investigating the potential of Compound B172 to mitigate muscle wasting in conditions of disuse or disease. By modulating muscle contraction, it might influence signaling pathways related to protein synthesis and degradation.

  • Muscle Hypertrophy: Exploring the impact of long-term, low-dose administration of Compound B172 on muscle growth and adaptation to exercise.

  • Muscle Fatigue: Assessing the compound's effect on the onset and recovery from muscle fatigue by altering the energy expenditure of muscle contractions.

  • Spasticity and Hypercontractile States: Given its inhibitory action, Compound B172 could be explored as a tool to study and potentially counteract conditions of excessive muscle contraction.

Experimental Protocols

The following are generalized protocols that could be adapted for studying the effects of Compound B172 in skeletal muscle research.

Protocol 1: In Vitro Myosin ATPase Activity Assay

This protocol is designed to determine the inhibitory effect of Compound B172 on the ATPase activity of purified skeletal muscle myosin.

Materials:

  • Purified rabbit skeletal muscle myosin

  • Actin

  • Compound B172

  • ATP

  • Assay Buffer (e.g., containing KCl, MgCl2, imidazole, DTT)

  • Phosphate (B84403) detection reagent (e.g., malachite green)

  • Microplate reader

Procedure:

  • Prepare a stock solution of Compound B172 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of Compound B172 to the assay buffer.

  • Add purified myosin and actin to the wells and incubate for a specified time at a controlled temperature.

  • Initiate the reaction by adding ATP.

  • Stop the reaction after a defined period.

  • Add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released.

  • Measure the absorbance using a microplate reader.

  • Calculate the ATPase activity and plot the dose-response curve to determine the IC50 or IC25 value.

cluster_workflow Myosin ATPase Assay Workflow prep Prepare Reagents (Myosin, Actin, B172, ATP) plate Plate Compound B172 (Serial Dilutions) prep->plate incubate Add Myosin & Actin Incubate plate->incubate start_reaction Add ATP to Initiate incubate->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction detect Add Phosphate Detection Reagent stop_reaction->detect read Measure Absorbance detect->read analyze Calculate ATPase Activity & Dose-Response read->analyze

Caption: Workflow for in vitro myosin ATPase activity assay.

Protocol 2: Ex Vivo Muscle Contractility Studies

This protocol uses isolated skeletal muscle fibers to assess the effect of Compound B172 on muscle force and contraction kinetics.

Materials:

  • Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL)

  • Ringer's solution

  • Compound B172

  • Force transducer and length controller system

  • Electrical stimulator

Procedure:

  • Isolate a skeletal muscle and mount it in a bath containing oxygenated Ringer's solution.

  • Attach the muscle to a force transducer and a length controller.

  • Allow the muscle to equilibrate.

  • Record baseline contractile properties (e.g., twitch force, tetanic force, rate of force development) in response to electrical stimulation.

  • Add Compound B172 to the bath at the desired concentration.

  • After an incubation period, repeat the electrical stimulation protocol and record the contractile properties.

  • Compare the pre- and post-compound measurements to determine the effect of Compound B172 on muscle contractility.

cluster_workflow Ex Vivo Muscle Contractility Workflow isolate Isolate Skeletal Muscle mount Mount Muscle in Bath isolate->mount equilibrate Equilibrate mount->equilibrate baseline Record Baseline Contractility equilibrate->baseline add_compound Add Compound B172 baseline->add_compound incubate Incubate add_compound->incubate post_treatment Record Post-Treatment Contractility incubate->post_treatment compare Compare Results post_treatment->compare B172 Compound B172 MyosinATPase Myosin ATPase B172->MyosinATPase Inhibits Contraction Muscle Contraction MyosinATPase->Contraction Drives Energy Energy Expenditure Contraction->Energy Akt_mTOR Akt/mTOR Pathway (Protein Synthesis) Energy->Akt_mTOR ? UPS Ubiquitin-Proteasome Pathway (Protein Degradation) Energy->UPS ? Plasticity Muscle Plasticity (Atrophy/Hypertrophy) Akt_mTOR->Plasticity UPS->Plasticity

References

Application Notes and Protocols for Myosin Modulator 2 in Molecular Motor Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Myosin Modulator 2, a valuable tool for investigating the function and regulation of myosin molecular motors. The included protocols offer detailed methodologies for key experiments to characterize the effects of this modulator on myosin activity.

Introduction to this compound

This compound (also known as Compound B172) is a small molecule that acts as an inhibitor of myosin ATPase activity.[1] By allosterically modulating the myosin motor domain, it provides a powerful means to study the mechano-chemical cycle of myosin and its role in muscle contraction and other cellular processes.[1] Understanding the impact of such modulators is crucial for basic research into molecular motors and for the development of novel therapeutics targeting diseases associated with myosin dysfunction, such as cardiomyopathies.[2][3]

Mechanism of Action

This compound inhibits the ATPase activity of myosin.[1] The hydrolysis of ATP by myosin is a critical process that fuels the power stroke, leading to force generation and filament sliding.[4][5] Myosin inhibitors can affect different steps of the ATPase cycle, such as ATP hydrolysis, phosphate (B84403) release, or ADP release. While the precise kinetic effects of this compound on each step of the cycle are not fully elucidated in the public domain, its inhibitory effect on the overall ATPase activity has been quantified in various muscle tissues.[1]

The general mechanism of myosin modulation involves altering the equilibrium between different conformational states of the myosin head. For inhibitors, this often means stabilizing a state with low affinity for actin or a state that is slow in a rate-limiting step of the ATPase cycle, thereby reducing the number of force-producing cross-bridges.

Myosin_ATPase_Cycle cluster_inhibitor This compound Inhibition M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Actin-Myosin-ADP (Strongly bound, Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP + ATP (Detachment) Inhibitor This compound Inhibitor->M_ATP Inhibits ATPase Activity

Myosin ATPase cycle and the inhibitory point of this compound.

Quantitative Data

The inhibitory potency of this compound has been determined in different muscle tissues, providing a basis for its application in specific experimental models.

ParameterRabbit Psoas (Skeletal)Porcine Atria (Cardiac)Porcine Ventricle (Cardiac)
IC25 (µM) 2.0132.9420.93
Table 1: Inhibitory Concentration (IC25) of this compound on ATPase activity in different muscle tissues.[1]

Experimental Protocols

The following protocols are standard methods for characterizing the effects of myosin modulators. Researchers should optimize these protocols for their specific experimental setup and myosin isoform of interest.

Protocol 1: In Vitro Myosin ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified myosin or actomyosin, and how it is affected by this compound. A common method is to measure the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified myosin (skeletal or cardiac)

  • Actin (optional, for actin-activated ATPase assay)

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 5 mM KCl, 4 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 100 mM stock)

  • This compound stock solution (in DMSO)

  • Malachite green reagent or other phosphate detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer and the desired concentration of this compound (and actin, if applicable). Include a DMSO control.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., SDS or perchloric acid).

  • Add the phosphate detection reagent (e.g., malachite green) and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).

  • Generate a standard curve with known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

  • Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin) and plot the dose-response curve for this compound to determine IC50 or IC25 values.

ATPase_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Myosin, Modulator) start->prepare_mix pre_incubate Pre-incubate at Assay Temperature prepare_mix->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate for Timed Reaction add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs calculate Calculate ATPase Activity measure_abs->calculate end End calculate->end

Workflow for the in vitro myosin ATPase activity assay.
Protocol 2: Skinned Muscle Fiber Tension Measurement

This protocol assesses the effect of this compound on the force-generating capacity of muscle fibers. "Skinned" fibers have their cell membranes removed, allowing for direct experimental control of the intracellular environment.

Materials:

  • Small muscle bundles (e.g., from rabbit psoas or cardiac papillary muscle)

  • Skinning solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100)

  • Relaxing solution (low Ca2+): e.g., pCa 9.0

  • Activating solutions (high Ca2+): e.g., pCa 4.5, and a range of intermediate pCa solutions

  • This compound stock solution (in DMSO)

  • Force transducer and length controller apparatus

  • Dissecting microscope

Procedure:

  • Dissect a small bundle of muscle fibers and chemically "skin" them by incubating in skinning solution.

  • Mount a single skinned fiber or a small fiber bundle between a force transducer and a length controller in a temperature-controlled experimental chamber filled with relaxing solution.[4]

  • Adjust the fiber to its optimal length (Lo).

  • To determine the baseline force-pCa relationship, sequentially expose the fiber to solutions of increasing Ca2+ concentration (from pCa 9.0 to pCa 4.5) and record the steady-state isometric force at each pCa.

  • After washing in relaxing solution, incubate the fiber in a relaxing solution containing the desired concentration of this compound for a defined period.

  • Repeat the force-pCa measurements in the presence of the modulator.

  • Compare the force-pCa curves with and without the modulator to determine its effect on Ca2+ sensitivity (pCa50) and maximal force production.

Skinned_Fiber_Protocol start Start dissect Dissect and Skin Muscle Fiber start->dissect mount Mount Fiber in Apparatus dissect->mount set_length Set Optimal Length (Lo) mount->set_length baseline_force Measure Baseline Force-pCa Curve set_length->baseline_force wash Wash with Relaxing Solution baseline_force->wash incubate_modulator Incubate with this compound wash->incubate_modulator measure_force_modulator Measure Force-pCa Curve with Modulator incubate_modulator->measure_force_modulator compare Compare Force-pCa Curves measure_force_modulator->compare end End compare->end

Experimental workflow for skinned muscle fiber tension measurements.

Applications in Drug Development

Myosin modulators are a promising new class of drugs for treating cardiomyopathies.[2][3][6][7] Inhibitors like this compound could be investigated for their potential in treating hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[8] By reducing the force of contraction, these modulators may alleviate the symptoms of HCM. The protocols described above are essential for the preclinical evaluation of such compounds, allowing for the determination of their potency, selectivity, and mechanism of action. Further studies in animal models of disease would be necessary to evaluate their in vivo efficacy and safety.

Conclusion

This compound is a useful research tool for probing the intricacies of myosin function. The provided data and protocols offer a starting point for researchers to investigate its effects on molecular motors and to explore its potential as a therapeutic agent. As with any experimental system, careful optimization and appropriate controls are essential for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Myosin Modulator 2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin modulator 2 (MYOM2), also known as myomesin-2 or M-protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MYOM2)?

This compound (MYOM2) is a 165 kDa protein that is a key structural component of the M-band in the sarcomeres of cardiac and fast skeletal muscles.[1] It plays a crucial role in stabilizing the thick filaments (myosin) and linking them to the giant protein titin, thereby maintaining the structural integrity of the sarcomere during muscle contraction.[1][2] MYOM2 is composed of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[3][4]

Q2: What are the known interaction partners of MYOM2?

MYOM2 is known to interact with several other sarcomeric proteins, forming a crucial network for muscle function. Its primary binding partners include:

  • Myosin: MYOM2 binds to the light meromyosin (LMM) region of the myosin heavy chain.[5][6]

  • Titin: It interacts with the C-terminal region of titin.[2][6][7]

  • Muscle-type Creatine Kinase (MM-CK): MYOM2 is involved in anchoring MM-CK at the M-band, which is essential for efficient energy regeneration during muscle contraction.[8]

Troubleshooting Guide: MYOM2 Solubility Issues

Q1: My recombinant MYOM2 is precipitating after purification. What are the common causes and solutions?

Protein precipitation is a common issue, particularly for large, structural proteins like MYOM2. The primary causes often relate to suboptimal buffer conditions, high protein concentration, and improper storage.

Here is a summary of potential causes and troubleshooting strategies:

Potential Cause Recommended Solution Rationale
Suboptimal pH Determine the isoelectric point (pI) of your MYOM2 construct. Adjust the buffer pH to be at least 1 unit away from the pI.Proteins are least soluble at their pI where the net charge is zero, leading to aggregation.
Inappropriate Salt Concentration Empirically test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl).Salts can help to solubilize proteins by shielding surface charges, but excessively high concentrations can lead to "salting out".
High Protein Concentration Work with lower protein concentrations during purification and storage. If high concentrations are necessary, add stabilizing excipients.High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.
Oxidation of Cysteine Residues Add a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) to all buffers.MYOM2 contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation.
Improper Storage Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.Slow freezing and repeated temperature fluctuations can denature the protein and promote aggregation.

Q2: I am observing the formation of inclusion bodies during the expression of recombinant MYOM2. How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein. Optimizing expression conditions is the first step to improve the yield of soluble protein.

Experimental Protocol: Optimizing MYOM2 Expression for Improved Solubility
  • Lower Expression Temperature: After inducing protein expression, reduce the cultivation temperature to a range of 15-25°C. This slows down the rate of protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG for E. coli expression) to find the lowest concentration that still yields sufficient protein expression.

  • Utilize a Solubility-Enhancing Fusion Tag: Express MYOM2 with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can improve the overall solubility of the fusion protein.

  • Co-expression with Chaperones: Co-express MYOM2 with molecular chaperones (e.g., GroEL/GroES) that can assist in its proper folding.

Q3: How can I solubilize MYOM2 from purified inclusion bodies?

If optimizing expression is not sufficient, MYOM2 can be purified from inclusion bodies and subsequently refolded.

Experimental Protocol: Solubilization and Refolding of MYOM2 from Inclusion Bodies
  • Inclusion Body Isolation and Washing:

    • Lyse the cells using sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM Imidazole).

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments. Repeat the wash step.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT).

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Clarify the solubilized protein by centrifugation.

  • Refolding:

    • Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM DTT) to a final protein concentration of 10-50 µg/mL. L-Arginine acts as an aggregation suppressor.

    • Incubate at 4°C for 12-24 hours with gentle stirring.

    • Concentrate the refolded protein using ultrafiltration.

Q4: What are some recommended buffer conditions for working with purified MYOM2?

Based on protocols for myofilament proteins, the following buffer compositions can serve as a good starting point for MYOM2.

Buffer Type Composition Purpose
Lysis/Equilibration Buffer 6 M Urea, 50 mM NaH₂PO₄, 300 mM NaCl, 0.05% Tween 20, pH 8.0For initial cell lysis and purification using affinity chromatography (e.g., His-tag).[9]
Low Salt Buffer (LSB) 100 mM KCl, 2 mM MgCl₂, 5 mM EGTA, 1 mM β-mercaptoethanol, pH 7.0For washing myofibrils and initial protein extraction.[10]
High Salt Extraction Buffer 0.5 M KCl, 0.1 M K₂HPO₄, 10 mM EDTA, 1 mM DTT, pH 6.5For extracting myomesin from muscle tissue.[10]
Final Dialysis/Storage Buffer 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% GlycerolA general-purpose buffer for storing purified, soluble MYOM2.

Signaling Pathway and Experimental Workflows

MYOM2 Interaction Network in the Sarcomere

The following diagram illustrates the key interactions of MYOM2 within the M-band of the sarcomere.

MYOM2_Signaling_Pathway cluster_sarcomere Sarcomere M-Band cluster_function Cellular Function MYOM2 This compound (MYOM2) Myosin Myosin Thick Filament MYOM2->Myosin structural linkage Titin Titin MYOM2->Titin structural linkage MMCK Muscle Creatine Kinase (MM-CK) MYOM2->MMCK enzymatic anchoring Sarcomere_Stability Sarcomere Stability & Force Transmission MYOM2->Sarcomere_Stability Energy_Metabolism Energy Homeostasis MYOM2->Energy_Metabolism Myosin->Sarcomere_Stability Titin->Sarcomere_Stability MMCK->Energy_Metabolism

Caption: MYOM2 interactions within the sarcomere M-band.

General Workflow for Troubleshooting MYOM2 Solubility

This workflow outlines a systematic approach to addressing solubility issues with recombinant MYOM2.

Troubleshooting_Workflow start Start: Insoluble MYOM2 expr_opt Optimize Expression Conditions (Temp, Inducer, Tag) start->expr_opt sol_screen Solubility Screening (pH, Salt, Additives) expr_opt->sol_screen If still insoluble ib_purify Inclusion Body Purification sol_screen->ib_purify If still insoluble soluble_protein Soluble MYOM2 sol_screen->soluble_protein Success refold Denaturation & Refolding ib_purify->refold refold->soluble_protein end End soluble_protein->end

Caption: A logical workflow for troubleshooting MYOM2 solubility.

References

Technical Support Center: Optimizing Myosin Modulator 2 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of a hypothetical small molecule, "MyoMod-2," for in vitro studies targeting Myosin modulator 2 (MYOM2).

Frequently Asked Questions (FAQs)

Q1: What is MyoMod-2 and what is its mechanism of action?

MyoMod-2 is a novel synthetic small molecule designed to allosterically modulate the function of Myomesin-2 (MYOM2), a key structural protein of the sarcomere's M-band in striated muscle.[1][2] MYOM2 plays a crucial role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and interacting with titin.[3][4] MyoMod-2 is hypothesized to bind to a cryptic pocket on MYOM2, inducing a conformational change that alters its interaction with other sarcomeric proteins, thereby modulating muscle contractility.

Q2: What is the recommended starting concentration range for MyoMod-2 in cell-based assays?

For initial screening, a broad concentration range is recommended to determine the dose-response relationship.[5] We suggest starting with a range from 1 nM to 100 µM. For more focused studies, a narrower range around the anticipated EC50/IC50, if known from biochemical assays, should be used.

Q3: How should I prepare and store MyoMod-2 stock solutions?

MyoMod-2 is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] The final concentration of DMSO in your cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

Q4: In which cell lines can I study the effects of MyoMod-2?

MyoMod-2 is intended for use in cell lines expressing MYOM2. MYOM2 is primarily expressed in cardiac and fast-twitch skeletal muscle.[2][7][8] Therefore, suitable cell lines include human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), primary cardiomyocytes, and skeletal muscle cell lines like C2C12 (once differentiated into myotubes). MYOM2 expression can be confirmed by qPCR or western blotting.

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density, passage number, or health of the cells.

    • Solution: Ensure uniform cell seeding across all wells. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.[9]

  • Possible Cause: Instability of MyoMod-2 in culture medium.

    • Solution: Prepare fresh dilutions of MyoMod-2 from a frozen stock for each experiment. Minimize the exposure of the compound to light if it is light-sensitive.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 2: Observed cytotoxicity at expected therapeutic concentrations.

  • Possible Cause: Off-target effects of MyoMod-2.

    • Solution: Perform a counter-screen against a panel of related and unrelated targets to identify potential off-target interactions.[5]

  • Possible Cause: The cytotoxic effect is an on-target consequence of modulating MYOM2 function.

    • Solution: Determine the cytotoxic concentration 50 (CC50) using a cytotoxicity assay (see Protocol 1). Aim to work with concentrations below the CC50 for functional assays. The therapeutic window is the concentration range where the desired biological effect is observed without significant cytotoxicity.[10]

  • Possible Cause: Solvent (DMSO) toxicity.

    • Solution: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1%.[6]

Issue 3: No observable effect of MyoMod-2 on cellular phenotype.

  • Possible Cause: Insufficient concentration or potency of the modulator.

    • Solution: Extend the concentration range in your dose-response experiments. If the compound has low potency, a more potent analog may be required.

  • Possible Cause: Low or absent expression of the MYOM2 target in the chosen cell line.

    • Solution: Verify MYOM2 expression levels using qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system.[11]

  • Possible Cause: The chosen functional assay is not sensitive enough to detect the effects of MYOM2 modulation.

    • Solution: Consider more sensitive or direct functional assays. For example, if studying contractility, move from a simple viability assay to a more direct measure of sarcomere function, such as contractility analysis in hiPSC-CMs.

Data Presentation

Table 1: Example Dose-Response Data for MyoMod-2 in a Sarcomere Contraction Assay

MyoMod-2 Concentration (µM)Normalized Contractile Force (% of Vehicle)Standard Deviation
0 (Vehicle)1005.2
0.0198.54.8
0.185.36.1
152.15.5
1015.84.2
1005.13.9

Table 2: Example Cytotoxicity Data for MyoMod-2 in hiPSC-CMs after 24-hour incubation

MyoMod-2 Concentration (µM)Cell Viability (% of Vehicle)Standard Deviation
0 (Vehicle)1004.5
199.23.8
1095.65.1
5070.36.2
10048.95.8
20025.44.9

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an LDH Release Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage.[12][13]

  • Cell Seeding: Plate hiPSC-CMs in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Addition: Prepare serial dilutions of MyoMod-2 in culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Carefully collect a sample of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and vehicle controls. Plot the results to determine the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Treat confluent plates of a relevant cell line (e.g., differentiated C2C12 myotubes) with MyoMod-2 at various concentrations and a vehicle control for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest the cells and lyse them using a gentle method that preserves protein complexes (e.g., freeze-thaw cycles in a suitable buffer).

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MYOM2 in each sample by Western blot using a specific anti-MYOM2 antibody.

  • Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble MYOM2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of MyoMod-2 indicates target engagement.

Visualizations

Signaling_Pathway cluster_Sarcomere Sarcomere MYOM2 MYOM2 Myosin Myosin Thick Filament MYOM2->Myosin Stabilizes Titin Titin MYOM2->Titin Anchors Contraction Muscle Contraction Myosin->Contraction Drives MyoMod2 MyoMod-2 MyoMod2->MYOM2 Binds to

Caption: Hypothetical signaling pathway of MyoMod-2 action.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization A Dose-Response Curve (Broad Range: 1nM - 100µM) B Cytotoxicity Assay (LDH/MTT) Determine CC50 A->B Define Therapeutic Window C Target Engagement (CETSA) Confirm MyoMod-2 binds MYOM2 A->C Select Concentrations D Functional Assays (e.g., Contractility) Concentrations below CC50 B->D C->D Confirm On-Target Effect

Caption: Workflow for optimizing MyoMod-2 concentration.

Troubleshooting_Flow Start Inconsistent or Unexpected Experimental Results CheckViability Is there high cytotoxicity? Start->CheckViability CheckExpression Is MYOM2 expressed? CheckViability->CheckExpression No OptimizeConc Optimize concentration below CC50 CheckViability->OptimizeConc Yes CheckTarget Confirm target engagement (e.g., CETSA) CheckExpression->CheckTarget Yes ChangeModel Use cell line with higher MYOM2 expression CheckExpression->ChangeModel No CheckProtocol Review experimental protocol (cell density, reagents, etc.) End Proceed with optimized conditions CheckProtocol->End CheckTarget->CheckProtocol No Engagement CheckTarget->End Engagement Confirmed OptimizeConc->End ChangeModel->End

Caption: Logical flow for troubleshooting common issues.

References

Myosin modulator 2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Myosin modulator 2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound compounds?

A1: While optimal storage conditions can be compound-specific, a general guideline is to store purified myosin proteins, often used in modulator studies, at -80°C.[1] The storage buffer is critical and a common formulation includes 10 mM PIPES (pH 6.8), 300 mM KCl, 0.5 mM MgCl₂, 0.5 mM EGTA, 1 mM NaHCO₃, and 1 mM DTT.[1] For short-term storage of tissue preparations like muscle fibers, 4°C in a relaxing solution is recommended for same-day experiments.[1]

Q2: How do this compound compounds, such as mavacamten (B608862), exert their effect?

A2: Myosin modulators like mavacamten function by stabilizing an autoinhibited, super-relaxed state (SRX) of the cardiac myosin.[2][3] This reduces the number of myosin heads available to interact with actin, thereby decreasing the rate of ATP hydrolysis and muscle contractility.[4][5] This mechanism is distinct from those of traditional inotropes as it does not involve alterations in intracellular calcium levels.[3]

Q3: What factors can influence the stability of the myosin-modulator complex?

A3: The stability of the myosin in its different states, which is what modulators target, is influenced by several factors including temperature and ionic strength.[2][6] For instance, the super-relaxed state (SRX) of two-headed cardiac myosin is noted to be stable at physiological temperatures.[2] Additionally, interactions with other proteins, such as myosin binding protein C, and phosphorylation of the regulatory light chain can affect the stability of myosin's structural states.[6]

Q4: Are there known degradation pathways for myosin itself that could affect my experiments?

A4: Yes, enzymatic degradation of components of the myosin motor complex can occur. For example, matrix metalloproteinase-2 (MMP-2) has been shown to degrade cardiac myosin light chain kinase (cMLCK).[7] This degradation can lead to reduced phosphorylation of the myosin light chain and subsequently impact myocardial contractile function.[7] It is crucial to handle samples in a way that minimizes endogenous protease activity, for example by using protease inhibitors during purification and storage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in contractility assays 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the modulator stock solution. 3. Instability of the myosin preparation.1. Ensure storage at the correct temperature and in the recommended buffer as per the manufacturer's instructions or published literature. For purified myosin, -80°C is standard.[1] 2. Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. 3. Verify the integrity of your myosin preparation using SDS-PAGE. Ensure storage buffers contain necessary components like DTT to prevent oxidation.[1]
Loss of modulator activity over time 1. Chemical instability of the compound at the storage temperature. 2. Adsorption of the compound to storage vessel walls.1. Consult the manufacturer's data sheet for long-term stability information. If unavailable, consider running a stability study on the compound under your storage conditions. 2. Use low-protein-binding microcentrifuge tubes for storing aliquots of the modulator.
Variability in ATPase activity measurements 1. Inconsistent concentration of the modulator in the assay. 2. Presence of contaminants in the myosin preparation.1. Ensure accurate and consistent pipetting of the modulator. Perform a concentration-response curve to verify the expected IC50 or EC50. 2. Assess the purity of the myosin preparation. Densitometry analysis of SDS-PAGE gels can confirm purity, which should ideally be 90-95% or higher.[1]

Experimental Protocols

Purification of β-cardiac Full-Length Myosin

This protocol is based on established methods for isolating β-cardiac full-length myosin from bovine left ventricle tissue.[1]

  • Tissue Preparation: Obtain fresh or frozen bovine left ventricle tissue. Mince the tissue and wash with a low-salt buffer to remove blood and soluble proteins.

  • Myofibril Isolation: Homogenize the tissue in a buffer containing 10 mM PIPES (pH 6.8), 30 mM KCl, 0.5 mM MgCl₂, 0.5 mM EGTA, 1 mM NaHCO₃, and 1 mM DTT.[1] Centrifuge to pellet the myofibrils and wash repeatedly.

  • Myosin Extraction: Resuspend the myofibrils in a high-salt buffer to solubilize the myosin.

  • Purification: Use ammonium (B1175870) sulfate (B86663) precipitation followed by dialysis in a buffer containing 10 mM PIPES (pH 6.8), 300 mM KCl, 0.5 mM MgCl₂, 0.5 mM EGTA, 1 mM NaHCO₃, and 1 mM DTT.[1]

  • Storage: Store the purified myosin at -80°C.[1]

Visualizations

Troubleshooting_Flowchart Start Inconsistent Experimental Results Check_Modulator Verify Modulator Stability & Handling Start->Check_Modulator Check_Myosin Assess Myosin Preparation Integrity Start->Check_Myosin Check_Assay Review Assay Protocol & Reagents Start->Check_Assay Solution_Modulator Aliquot new stock Use low-binding tubes Check_Modulator->Solution_Modulator Solution_Myosin Purify new batch of myosin Add protease inhibitors Check_Myosin->Solution_Myosin Solution_Assay Recalibrate instruments Prepare fresh buffers Check_Assay->Solution_Assay End Consistent Results Solution_Modulator->End Solution_Myosin->End Solution_Assay->End

References

Avoiding off-target effects with Myosin modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and detailed characterization of Myosin Modulator 2 (also known as Compound B172) are limited in publicly available scientific literature. The information provided herein is based on the available data for Compound B172 and general knowledge of myosin ATPase inhibitors. Researchers should use this as a guide and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Compound B172) is a myosin modulator belonging to the 1,4-dihydroquinazolinone class of compounds. Its primary mechanism of action is the inhibition of myosin ATPase activity.[1] This inhibition reduces the rate at which myosin hydrolyzes ATP, a critical step in the muscle contraction cycle. By slowing down this process, this compound can decrease muscle force production and contraction velocity.

Q2: In which tissues has the inhibitory activity of this compound been observed?

This compound has been shown to inhibit ATPase activity in various muscle tissues, including rabbit psoas (skeletal muscle), porcine atria (cardiac muscle), and porcine ventricle (cardiac muscle).[1] This suggests that it may not be exclusively selective for cardiac myosin and could have effects on skeletal muscle as well.

Q3: What are the potential off-target effects of this compound?

Given that this compound inhibits ATPase activity in both cardiac and skeletal muscle myosin, a primary "off-target" consideration in cardiac-focused research would be its effects on skeletal muscle function. Researchers studying cardiac contractility should be aware of potential systemic effects on skeletal muscle if used in in vivo models. Additionally, as with any small molecule inhibitor, off-target effects on other ATPases or proteins with similar binding pockets cannot be entirely ruled out without comprehensive screening.

Q4: What are some common applications for this compound in a research setting?

Based on its function as a myosin ATPase inhibitor, this compound can be used as a research tool to:

  • Study the role of myosin ATPase activity in muscle contractility and relaxation.

  • Investigate the physiological and pathophysiological consequences of reduced myosin function in isolated muscle preparations or cell models.

  • Serve as a reference compound in the development of novel myosin modulators.

Q5: How should I prepare and store this compound?

This compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the solid compound at room temperature in the continental US, though storage conditions may vary elsewhere; always refer to the Certificate of Analysis for specific storage recommendations.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibitory effect observed in ATPase assay 1. Incorrect compound concentration. 2. Inactive compound due to improper storage or handling. 3. Issues with the ATPase assay itself (e.g., faulty reagents, incorrect buffer conditions). 4. Myosin isoform used is not sensitive to the inhibitor.1. Verify the dilution calculations and prepare fresh dilutions from the stock solution. 2. Use a fresh aliquot of the compound. Ensure proper storage conditions have been maintained. 3. Run positive and negative controls for your ATPase assay to ensure it is working correctly. Confirm that the buffer composition (pH, ionic strength) is optimal for both the enzyme and the inhibitor. 4. Check the literature for the inhibitor's specificity. Test on a myosin isoform known to be sensitive to the compound, if possible.
High variability between experimental replicates 1. Inconsistent pipetting of the inhibitor or other reagents. 2. Incomplete mixing of the reaction components. 3. Temperature fluctuations during the assay. 4. Instability of the compound in the assay buffer over the experiment's duration.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions thoroughly before and after adding each component. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 4. Perform a time-course experiment to assess the stability of the compound in your assay buffer.
Precipitation of the compound in the assay buffer 1. The final concentration of the compound exceeds its solubility in the aqueous buffer. 2. The final concentration of the solvent (e.g., DMSO) is too high and is affecting protein stability.1. Reduce the final concentration of the compound. If a higher concentration is needed, consider using a different buffer or adding a solubilizing agent (ensure it doesn't affect the assay). 2. Keep the final solvent concentration as low as possible (typically ≤1% DMSO). Run a solvent tolerance control to check its effect on the assay.
Unexpected changes in cell-based assays (e.g., cell morphology, viability) 1. Off-target effects of the compound on other cellular processes. 2. Cytotoxicity of the compound at the concentration used. 3. Solvent toxicity.1. Perform control experiments to rule out off-target effects (e.g., using a structurally related but inactive compound if available). 2. Determine the cytotoxic concentration of the compound using a cell viability assay (e.g., MTT or LDH assay) and use concentrations below this level. 3. Run a vehicle control with the same concentration of the solvent to assess its effect on the cells.

Quantitative Data

Table 1: Inhibitory Potency of this compound on Myosin ATPase Activity

Myosin SourceIC25 (µM)
Rabbit Psoas2.013
Porcine Atria2.94
Porcine Ventricle20.93

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: General Myosin ATPase Activity Assay (Malachite Green-Based)

This protocol provides a general method for measuring myosin ATPase activity and assessing the inhibitory effect of this compound.

Materials:

  • Purified myosin (e.g., cardiac or skeletal)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT

  • ATP solution (in assay buffer)

  • Malachite Green Reagent

  • Phosphate (B84403) standard solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the purified myosin to each well.

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the myosin.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Allow color to develop for 15-20 minutes.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Create a phosphate standard curve to convert absorbance values to the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Myosin_ATPase_Cycle_Inhibition cluster_cycle Myosin ATPase Cycle cluster_inhibitor This compound Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi + Actin Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP - Pi Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin - ADP Acto_Myosin->Myosin_ATP + ATP - Actin Inhibitor This compound Inhibitor->Myosin_ATP Inhibits ATP Hydrolysis Inhibitor->Acto_Myosin_ADP_Pi May slow Pi release

Caption: Inhibition of the Myosin ATPase Cycle by this compound.

experimental_workflow cluster_prep Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilutions Create Serial Dilutions in Assay Buffer Stock->Dilutions Incubate Incubate Myosin with Inhibitor/Vehicle Dilutions->Incubate React Initiate Reaction with ATP Incubate->React Stop Stop Reaction & Develop Color React->Stop Read Read Absorbance Stop->Read Calculate Calculate % Inhibition Read->Calculate Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for Determining the IC50 of this compound.

References

How to resolve inconsistent results with Compound B172

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results and addressing common questions related to Compound B172.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with Compound B172. What are the potential causes?

A1: Batch-to-batch variability with small molecule compounds like B172 can arise from several factors. Key areas to investigate include:

  • Purity and Contaminants: The purity of each synthesized batch may differ, and even small amounts of highly active impurities can lead to inconsistent biological effects.

  • Compound Stability: Compound B172 may degrade over time, especially if not stored under optimal conditions (e.g., in DMSO solution).[1] This can lead to a decrease in the effective concentration of the active compound.

  • Presence of Structural Alerts: The chemical structure of Compound B172 may contain features that make it inherently reactive or prone to non-specific interactions.[1] These are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[1]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could Compound B172 be one?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with various biological assays through non-specific mechanisms, leading to false-positive results.[1] These mechanisms can include:

  • Chemical Aggregation: The compound forms small aggregates (micelles) that can sequester and denature proteins.

  • Redox Activity: The compound may act as an oxidizing or reducing agent, disrupting assay components.

  • Fluorescence Interference: The compound itself might be fluorescent or quench the fluorescence of reporter molecules in the assay.

  • Metal Chelation: The compound may bind to essential metal ions required for enzyme function.[1]

If you observe inconsistent results across different assay formats, it is worth investigating whether Compound B172 contains any known PAINS substructures using computational tools.

Q3: Our in-vitro kinase assay results with Compound B172 are not consistent with our cell-based assay findings. What could explain this discrepancy?

A3: Discrepancies between in-vitro and cell-based assays are a common challenge in drug discovery. Several factors can contribute to this:

  • Cellular Uptake and Efflux: Compound B172 may have poor cell permeability, preventing it from reaching its intracellular target in sufficient concentrations. Conversely, active efflux pumps in the cell membrane could be removing the compound.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, Compound B172 might have off-target effects that mask or counteract its intended activity on the primary target.

  • Assay Conditions: The conditions of the in-vitro assay (e.g., ATP concentration, enzyme concentration) may not accurately reflect the cellular environment.[2][3] For instance, using ATP concentrations significantly lower than physiological levels can make a compound appear more potent in vitro.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

If you are observing variable IC50 values for Compound B172 in your kinase assays, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
ATP Concentration Ensure the ATP concentration used in the assay is consistent and ideally close to the Km of the kinase for ATP.[2][3] IC50 values are highly dependent on the ATP concentration for ATP-competitive inhibitors.
Enzyme Concentration Use a consistent concentration of active kinase. Variations in enzyme activity between batches can lead to shifts in IC50 values.
Substrate Concentration The concentration of the peptide or protein substrate should be kept constant and ideally at or below its Km value.
Assay Readout Interference Compound B172 may interfere with the assay detection method (e.g., fluorescence or luminescence).[4] Run control experiments without the kinase to check for such interference.
Compound Stability in Assay Buffer Assess the stability of Compound B172 in your kinase assay buffer over the time course of the experiment.
DMSO Concentration Keep the final DMSO concentration consistent across all wells and below a level that affects enzyme activity (typically ≤1%).[4]

Troubleshooting Workflow

start Inconsistent IC50 Values check_atp Verify ATP Concentration start->check_atp check_enzyme Check Kinase Activity check_atp->check_enzyme check_interference Test for Assay Interference check_enzyme->check_interference check_stability Assess Compound Stability check_interference->check_stability resolve Consistent IC50 Values check_stability->resolve

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Lack of Activity in Cell-Based Assays

If Compound B172 is active in biochemical assays but shows no effect in cell-based experiments, follow this guide.

Potential Causes and Solutions

Potential CauseRecommended Action
Poor Cell Permeability Perform a cellular uptake assay to determine if Compound B172 is entering the cells.
Compound Efflux Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular activity can be restored.
Compound Metabolism Analyze cell lysates using LC-MS to determine if Compound B172 is being metabolized.
Cell Health and Passage Number Ensure cells are healthy, within a consistent passage number range, and free from contamination.[5][6] High passage numbers can lead to genetic drift and altered cellular responses.
Target Engagement Use a target engagement assay (e.g., cellular thermal shift assay) to confirm that Compound B172 is binding to its intended target within the cell.
Incorrect Assay Endpoint The chosen assay endpoint may not be sensitive to the effects of Compound B172. Consider alternative or downstream readouts of target activity.

Hypothetical Signaling Pathway for Compound B172

Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response B172 Compound B172 B172->KinaseB

Caption: Compound B172 as a hypothetical inhibitor of Kinase B.

Experimental Protocols

Protocol 1: In-Vitro Kinase Assay (Luminescence-Based)

This protocol is a general guideline for determining the inhibitory activity of Compound B172 on its target kinase using an ATP depletion assay format.

Materials:

  • Purified active kinase

  • Peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Compound B172 stock solution (in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound B172 in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of diluted Compound B172 or DMSO (vehicle control) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The amount of light generated is proportional to the amount of ATP remaining. Higher luminescence indicates greater inhibition of the kinase. Calculate percent inhibition relative to controls and determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (Colorimetric)

This protocol describes a general method to assess the effect of Compound B172 on cell viability.

Materials:

  • Adherent cells cultured in appropriate medium

  • Compound B172 stock solution (in DMSO)

  • Cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Colorimetric cell viability reagent (e.g., MTT, XTT)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound B172 in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound B172 or DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Detection:

    • Add 10 µL of the colorimetric reagent to each well.

    • Incubate for 2-4 hours at 37°C, or as recommended by the manufacturer.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percent cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

References

Challenges in working with Myosin modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin Modulator 2 (Compound B172).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Compound B172) is a small molecule inhibitor of myosin ATPase.[1] Its primary mechanism of action is the non-competitive inhibition of the myosin ATPase cycle, which reduces the rate of ATP hydrolysis and subsequent force production by the myosin motor protein. This modulation of contractility makes it a subject of interest in studies related to cardiac performance.[1]

Q2: What are the main experimental applications for this compound?

This compound is primarily used in in vitro and in vivo studies to investigate the role of myosin in muscle contraction and to explore its therapeutic potential. Common experimental applications include:

  • Enzymatic Assays: Characterizing the inhibitory effect on myosin ATPase activity using purified myosin or myofibril preparations.

  • In Vitro Motility Assays: Assessing the impact of the modulator on the velocity of actin filament movement propelled by myosin.

  • Cell-Based Assays: Studying the effects on contractility in isolated cardiomyocytes or other muscle cell types.

  • In Vivo Studies: Evaluating the regulation of systolic cardiac performance in animal models.[1]

Q3: What is the recommended solvent for dissolving this compound?

While specific solubility data for this compound is limited, it is recommended to first attempt dissolution in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. A similar myosin modulator, mavacamten (B608862), is soluble in DMSO at approximately 20 mg/mL.[2] For in vivo applications, formulations with co-solvents such as PEG300, Tween 80, and corn oil may be necessary.

Q4: Are there known off-target effects for this class of myosin modulators?

While specific off-target effects for this compound are not extensively documented, it is crucial to consider the potential for interactions with other myosin isoforms or ATP-binding proteins. For instance, the well-characterized myosin inhibitor mavacamten exhibits selectivity for cardiac myosin over skeletal muscle myosin.[2] When interpreting experimental results, it is important to consider the possibility of off-target effects and include appropriate controls.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Troubleshooting Myosin ATPase Assays

Myosin ATPase activity is a key measure of this compound's efficacy. Below are common problems and solutions for two prevalent ATPase assay methods.

Method 1: Malachite Green Assay

This colorimetric assay detects the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

Problem Possible Cause(s) Troubleshooting Steps
High background signal in "ATP only" control 1. Phosphate contamination in ATP stock or buffers.2. Spontaneous hydrolysis of ATP in acidic malachite green reagent.1. Use fresh, high-quality ATP. Prepare buffers with phosphate-free water.2. Read absorbance at a consistent time after adding the reagent. Prepare a blank for each time point to subtract background.[3]
Precipitation upon adding Malachite Green reagent 1. High protein concentration in the sample.2. High phosphate concentration.1. Dilute the sample or precipitate the protein (e.g., with TCA) before adding the reagent.[4]2. Ensure the final phosphate concentration is within the linear range of the assay.
Inconsistent or non-reproducible results 1. Inconsistent timing of reagent addition and reading.2. Temperature fluctuations during the assay.1. Use a multichannel pipette for simultaneous reagent addition. Read all wells at a fixed time post-addition.2. Ensure all reaction components are pre-warmed to the assay temperature.

Method 2: NADH-Coupled Assay

This continuous spectrophotometric assay couples ADP production to the oxidation of NADH.

Problem Possible Cause(s) Troubleshooting Steps
Variable starting absorbance at 340 nm 1. Instability of NADH solution.2. Precipitation of components in the reaction mixture.1. Prepare fresh NADH solution for each experiment. Store stock solutions at -20°C.[5]2. Ensure all components are fully dissolved and the final DMSO concentration is not causing precipitation.
Non-linear rate of NADH oxidation 1. Depletion of PEP or NADH during the assay.2. Inhibition of coupling enzymes (pyruvate kinase/lactate dehydrogenase) by the test compound.1. Ensure PEP and NADH concentrations are not limiting. The ATP concentration should remain constant.[6]2. Run a control experiment to test for inhibition of the coupling enzymes by this compound.
Low or no detectable ATPase activity 1. Inactive myosin preparation.2. Coupled assay reaction is slower than the myosin ATPase rate.1. Verify the activity of the myosin preparation with a known activator or by using a fresh batch.2. Confirm that the coupling enzymes have sufficient activity to rapidly regenerate ATP from ADP. This can be tested by adding a known amount of ADP to the assay mix and observing the rate of NADH oxidation.
Troubleshooting In Vitro Motility Assays

In vitro motility assays visualize the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Problem Possible Cause(s) Troubleshooting Steps
No or very few moving actin filaments 1. Inactive myosin ("dead heads") binding actin without translocation.2. Insufficient myosin density on the surface.1. Pre-incubate the myosin-coated surface with unlabeled ("blocking") actin in the presence of ATP to block the dead heads.[7]2. Optimize the myosin concentration used for coating the surface.
Jerky or sporadic filament movement 1. Presence of damaged myosin heads.2. Low ATP concentration.1. Use affinity-purified myosin to remove inactive heads.[7]2. Ensure the ATP concentration is saturating and an ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine) is included in the assay buffer.
Actin filaments detaching from the surface 1. Low myosin affinity for actin.2. High ionic strength of the buffer.1. Increase the myosin density on the surface.2. Optimize the salt concentration in the assay buffer.
Unexpectedly slow filament velocity with modulator 1. Modulator is effectively inhibiting myosin.2. Modulator is affecting the actin filaments.1. This is the expected outcome for a myosin inhibitor. Correlate the velocity with the modulator concentration.2. Run a control experiment to ensure the modulator does not directly affect actin polymerization or stability.

Quantitative Data

The following tables summarize key quantitative data for this compound and the related compound, mavacamten.

Table 1: Inhibitory Potency of this compound (Compound B172) in ATPase Assays [1]

Myosin SourceIC25 (µM)
Rabbit Psoas (Skeletal)2.013
Porcine Atria (Cardiac)2.94
Porcine Ventricle (Cardiac)20.93

Table 2: Inhibitory Potency of Mavacamten in Various Assays [8]

Assay SystemMyosin SourceIC50 (µM)
Myofibril ATPaseBovine Cardiac0.49
Myofibril ATPaseHuman Cardiac0.71
Myofibril ATPaseRabbit Skeletal2.14
Purified Actomyosin ATPaseBovine Cardiac0.473
Purified Actomyosin ATPaseHuman Cardiac0.727
Purified Actomyosin ATPaseRabbit Skeletal5.852
In Vitro MotilityBovine Cardiac HMM0.587

Experimental Protocols & Visualizations

Myosin ATPase Cycle and Inhibition

The following diagram illustrates the key steps of the myosin ATPase cycle and the proposed point of inhibition by this compound.

Myosin_ATPase_Cycle M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Actin-Myosin-ADP (Strongly bound, post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP + ATP (Detachment) Inhibitor This compound Inhibitor->M_ADP_Pi Inhibits Pi Release

Myosin ATPase cycle and point of inhibition.
General Workflow for a Myosin ATPase Assay

This diagram outlines the typical workflow for conducting a myosin ATPase assay to evaluate an inhibitor.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents (Myosin, ATP, Buffer, Modulator) start->prep_reagents setup_rxn Set up Reaction Mixtures (Control & Test wells) prep_reagents->setup_rxn incubate Incubate at Assay Temperature setup_rxn->incubate measure_activity Measure ATPase Activity (e.g., Malachite Green or NADH-coupled) incubate->measure_activity analyze_data Analyze Data (Calculate IC50) measure_activity->analyze_data end End analyze_data->end

General workflow for a myosin ATPase assay.
Troubleshooting Logic for In Vitro Motility Assays

This decision tree provides a logical approach to troubleshooting common issues in in vitro motility assays.

Motility_Troubleshooting decision decision solution solution start Start Troubleshooting q1 Are filaments moving? start->q1 q2 Is movement smooth? q1->q2 Yes s1 Check Myosin Activity - Use fresh protein - Block dead heads q1->s1 No s3 Check Assay Buffer - Verify ATP concentration - Add ATP regeneration system q2->s3 No (Jerky) s5 Movement is as expected. Proceed with experiment. q2->s5 Yes s2 Optimize Surface Coating - Adjust myosin concentration s1->s2 s4 Purify Myosin - Use affinity chromatography s3->s4

Troubleshooting logic for in vitro motility assays.

References

Technical Support Center: Myosin Modulator 2 Protocol Refinement for Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myosin Modulator 2 (also known as Compound B172) in cardiac cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound B172) and what is its primary mechanism of action in cardiac cells?

This compound is a small molecule inhibitor of myosin ATPase.[1] In cardiac cells, it directly targets the β-cardiac myosin heavy chain (MYH7), the motor protein responsible for generating the force of contraction.[2] By inhibiting the ATPase activity of myosin, it reduces the rate of the cross-bridge cycle, leading to a decrease in the number of force-producing myosin heads interacting with actin.[3] This results in reduced myocardial contractility.[4]

Q2: What is the recommended concentration range for this compound in cardiac cell experiments?

The optimal concentration of this compound will vary depending on the cell type (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and the specific experimental endpoint. Based on in vitro ATPase inhibition data, a starting concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo applications, specific formulations may be required to ensure solubility.[5] Store the solid compound and stock solutions at -20°C for long-term stability.[5] Always refer to the manufacturer's data sheet for specific storage and handling instructions.

Q4: What are the expected effects of this compound on cardiomyocyte contractility?

Treatment of cardiomyocytes with an effective concentration of a myosin inhibitor like this compound is expected to lead to a dose-dependent decrease in contractile force and velocity.[6][7] This may manifest as a reduction in the amplitude of cell shortening or a decrease in the force measured in engineered heart tissues. At higher concentrations, a significant reduction in left ventricular ejection fraction and even heart failure due to systolic dysfunction can occur.[8]

Q5: Are there known off-target effects of myosin inhibitors in cardiac cells?

While myosin inhibitors are designed to be specific to the cardiac myosin motor, off-target effects can occur, especially at higher concentrations. Some studies with other myosin modulators have suggested potential effects on ion channels, though the primary mechanism is not calcium-dependent.[2] It is always advisable to include appropriate controls and counter-screens to assess for potential off-target effects in your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cardiomyocyte contractility Inadequate Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound and ensure it is stored correctly, protected from light and repeated freeze-thaw cycles.
Cell Health: Cardiomyocytes may be unhealthy or have low baseline contractility.Ensure optimal cell culture conditions. Use healthy, spontaneously beating cardiomyocytes for contractility assays.
Assay Sensitivity: The contractility assay may not be sensitive enough to detect subtle changes.Consider using a more sensitive method for measuring contractility, such as traction force microscopy or analysis of sarcomere shortening.
High Cell Death or Cytotoxicity Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the cell culture medium is below a cytotoxic level (typically <0.1% for DMSO).
Compound Cytotoxicity: this compound may be cytotoxic at the tested concentrations.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the compound.
Excessive Contractility Inhibition: Complete inhibition of myosin function can lead to cell death.Use a lower concentration of this compound. The goal is to modulate, not completely abolish, contractility.
Inconsistent or Variable Results Inconsistent Cell Seeding: Uneven cell density can lead to variability in contractility measurements.Ensure a uniform cell seeding density across all wells or experimental conditions.
Temperature Fluctuations: Cardiomyocyte beating rate and contractility are sensitive to temperature.Maintain a constant and optimal temperature (e.g., 37°C) during the experiment and measurements.
Edge Effects in Multi-well Plates: Wells on the edge of the plate can behave differently due to evaporation.Avoid using the outer wells of multi-well plates for experiments or ensure proper humidification to minimize evaporation.
Cells Detach from the Culture Surface Reduced Cell Adhesion: Inhibition of contractility can sometimes affect cell adhesion.Ensure the culture surface is adequately coated with an appropriate extracellular matrix protein (e.g., fibronectin or Matrigel).
Cell Stress: High concentrations of the compound or prolonged exposure may induce cell stress leading to detachment.Reduce the concentration of this compound or shorten the incubation time.

Quantitative Data Summary

Table 1: In Vitro ATPase Inhibition by this compound (Compound B172)

Myosin SourceIC25 (µM)
Rabbit Psoas (Skeletal)2.013
Porcine Atria (Cardiac)2.94
Porcine Ventricle (Cardiac)20.93

Data sourced from MedchemExpress.[1]

Table 2: Effects of Mavacamten (a similar myosin inhibitor) on Human Engineered Heart Tissue (EHT) Contractility

Mavacamten Concentration (µM)Average Peak Force Decrease (%)Average Reduction in Normalized Tension-Time Integral (%)Average Reduction in Time to 50% Relaxation (RT50) (%)
0.3340~14~24
0.585~30~45

Data adapted from a study on human engineered heart tissue.[7]

Experimental Protocols

Protocol 1: Acute Treatment of iPSC-Derived Cardiomyocytes and Contractility Assessment

This protocol is adapted from methodologies used for other myosin modulators and should be optimized for this compound.

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on a suitable substrate (e.g., Matrigel-coated plates) until they form a spontaneously beating syncytium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Baseline Recording: Record the baseline contractile activity of the iPSC-CMs using a suitable method (e.g., video microscopy for motion analysis, microelectrode array for field potential recording, or a cell impedance system).

  • Acute Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.

  • Post-Treatment Recording: After a short incubation period (e.g., 15-30 minutes), record the contractile activity again.

  • Data Analysis: Analyze the recordings to quantify changes in contractility parameters such as beat rate, contraction amplitude, and relaxation velocity.

Protocol 2: Myofibril ATPase Activity Assay

This protocol provides a general framework for assessing the direct effect of this compound on the enzymatic activity of cardiac myosin.

  • Myofibril Preparation: Isolate cardiac myofibrils from tissue samples (e.g., porcine or bovine ventricle) using established protocols.

  • Assay Buffer Preparation: Prepare an assay buffer containing ATP, MgCl2, CaCl2 (buffered to a specific pCa), and a pH buffer (e.g., MOPS or imidazole).

  • Reaction Setup: In a microplate, add the myofibril suspension and varying concentrations of this compound (or vehicle control).

  • Initiate Reaction: Initiate the ATPase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25-30°C) for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric phosphate assay (e.g., malachite green-based assay).

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the inhibitory effect of this compound.

Visualizations

Myosin_ATPase_Cycle_and_Inhibition cluster_cycle Cardiac Myosin ATPase Cycle cluster_inhibitor Mechanism of Inhibition Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Strongly Bound, Post-powerstroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Powerstroke) Rigor Rigor State (Acto-Myosin) Acto_Myosin_ADP->Rigor ADP Release Rigor->Myosin_ATP ATP Binding Inhibitor This compound (Compound B172) Inhibitor->Myosin_ADP_Pi Inhibits ATPase Activity Inhibitor->Acto_Myosin_ADP_Pi Reduces entry into strongly bound state Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cardiac Cells (e.g., iPSC-CMs) C Record Baseline Contractility A->C B Prepare this compound Stock Solution D Treat Cells with This compound B->D C->D E Record Post-Treatment Contractility D->E F Quantify Contractility Parameters E->F G Dose-Response Analysis F->G Troubleshooting_Logic rect rect Start Inconsistent or No Effect Observed Check_Conc Is Concentration Optimal? Start->Check_Conc Check_Compound Is Compound Active? Check_Conc->Check_Compound No Sol_Conc Perform Dose-Response Experiment Check_Conc->Sol_Conc Yes Check_Cells Are Cells Healthy & Responsive? Check_Compound->Check_Cells No Sol_Compound Prepare Fresh Stock Solution Check_Compound->Sol_Compound Yes Check_Assay Is Assay Sensitive? Check_Cells->Check_Assay No Sol_Cells Optimize Cell Culture Conditions Check_Cells->Sol_Cells Yes Sol_Assay Use More Sensitive Assay Method Check_Assay->Sol_Assay No

References

Myosin modulator 2 data interpretation and common pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosin Modulator 2 (MYOM2). The information is designed to address specific issues that may be encountered during experimental procedures and data interpretation.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental techniques used to study MYOM2.

Western Blotting

Western blotting is a key technique for detecting and quantifying MYOM2 protein levels. However, its large size and potential for post-translational modifications can present challenges.

Table 1: Western Blotting Troubleshooting for MYOM2

Problem Potential Cause Recommended Solution
No or Weak MYOM2 Signal Poor Antibody Quality: The primary antibody may have low affinity or may not recognize the MYOM2 epitope under denaturing conditions.Validate the primary antibody using a positive control (e.g., lysate from cells overexpressing MYOM2, or cardiac/fast-twitch skeletal muscle tissue lysates).[1] Test multiple antibodies from different vendors if possible.
Inefficient Protein Transfer: Due to its large size (~165 kDa), MYOM2 may not transfer efficiently from the gel to the membrane.Use a lower percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution of high molecular weight proteins. Optimize transfer conditions: use a wet transfer system overnight at 4°C with a suitable transfer buffer containing a lower percentage of methanol (B129727) (10-15%).
Low MYOM2 Expression: The tissue or cell type being analyzed may have low endogenous levels of MYOM2.Enrich for MYOM2 using immunoprecipitation prior to Western blotting. Increase the amount of total protein loaded onto the gel.
Non-specific Bands Antibody Cross-reactivity: The primary or secondary antibody may be binding to other proteins.Perform a BLAST search with the immunogen sequence to check for homology with other proteins. Use a more specific monoclonal antibody if available. Increase the stringency of washing steps (e.g., increase the duration or number of washes, or add a small amount of detergent like Tween-20).
Protein Degradation: MYOM2 may be susceptible to proteolysis during sample preparation.Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice at all times.
Inconsistent Band Migration Post-translational Modifications (PTMs): Phosphorylation or other PTMs can alter the apparent molecular weight of MYOM2.Treat a sample with a phosphatase (e.g., lambda phosphatase) prior to electrophoresis to see if the band shifts. Use mass spectrometry to identify specific PTMs.[2][3]
Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with MYOM2 within the sarcomere. The stability of these large protein complexes can be a challenge.

Table 2: Co-Immunoprecipitation Troubleshooting for MYOM2

Problem Potential Cause Recommended Solution
No or Weak Co-precipitated Partner Weak or Transient Interaction: The interaction between MYOM2 and its binding partner (e.g., titin, myosin) may be weak or only occur under specific cellular conditions.Optimize lysis and wash buffers to be less stringent (e.g., use lower salt concentrations, milder detergents like NP-40 instead of RIPA). Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linkers to stabilize the interaction before cell lysis.
Antibody Interference: The antibody used for IP may be blocking the interaction site.Use an antibody that targets a different region of MYOM2, away from the known interaction domain.
High Background/Non-specific Binding Non-specific Antibody Binding: The IP antibody may be binding to other proteins or the beads.Pre-clear the cell lysate with beads alone before adding the primary antibody. Increase the stringency of the wash buffer.
Abundance of Sarcomeric Proteins: Muscle lysates are rich in proteins that can non-specifically associate with the IP complex.Perform a reciprocal Co-IP using an antibody against the putative binding partner to confirm the interaction.
Immunofluorescence (IF)

Immunofluorescence is used to visualize the localization of MYOM2 within the M-band of the sarcomere.

Table 3: Immunofluorescence Troubleshooting for MYOM2

Problem Potential Cause Recommended Solution
No or Weak M-band Staining Poor Antibody Penetration: The dense structure of the myofibrils can hinder antibody access to the M-band.Optimize the permeabilization step (e.g., increase Triton X-100 concentration or incubation time). Consider using a smaller antibody fragment (e.g., Fab) if available.
Epitope Masking: The fixation process may be masking the antibody's target epitope.Try different fixation methods (e.g., methanol fixation vs. paraformaldehyde). Perform antigen retrieval using heat or enzymatic digestion.
High Background Staining Non-specific Antibody Binding: Similar to Western blotting and Co-IP, non-specific binding can obscure the specific signal.Increase the blocking time and use a blocking buffer containing serum from the same species as the secondary antibody. Titrate the primary antibody to the lowest effective concentration.
Autofluorescence Endogenous Fluorophores: Muscle tissue can have high levels of autofluorescence.Use a spectral imaging microscope to separate the specific signal from the autofluorescence. Treat the tissue with a quenching agent like Sodium Borohydride or Sudan Black B.

Experimental Protocols

Detailed Methodology for MYOM2 Western Blotting
  • Sample Preparation: Homogenize cardiac or fast-twitch skeletal muscle tissue in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-40 µg of total protein per lane on a 6-8% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane using a wet transfer system at 30V overnight at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-MYOM2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Detailed Methodology for MYOM2 Co-Immunoprecipitation
  • Cell Lysis: Lyse cells or tissue with a non-denaturing lysis buffer (e.g., containing 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-MYOM2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when interpreting MYOM2 expression data?

A1: A common pitfall is assuming that changes in MYOM2 mRNA levels directly correlate with protein levels. Post-transcriptional and post-translational regulatory mechanisms can significantly impact the final protein abundance. It is crucial to validate mRNA expression data with quantitative Western blotting. Another pitfall is misinterpreting the phenotypic consequences of MYOM2 knockout or knockdown. The absence of a severe phenotype might be due to compensatory mechanisms from other myomesin isoforms (e.g., MYOM1).[4] Careful analysis of the expression of other M-band proteins is necessary.

Q2: How can I validate the specificity of my MYOM2 antibody?

A2: The gold standard for antibody validation is to test it on a known MYOM2 knockout or knockdown sample.[1] A specific antibody should show a significant reduction or complete loss of signal in the knockout/knockdown sample compared to the wild-type control. Additionally, you can perform a peptide competition assay where you pre-incubate the antibody with the immunizing peptide, which should block its binding to MYOM2 on the Western blot.

Q3: What should I consider when interpreting data from cardiomyocyte force measurements in the context of MYOM2 mutations?

A3: When analyzing cardiomyocyte force measurements, it is important to consider both active and passive force generation.[5] Mutations in MYOM2 have been shown to reduce passive force at increasing sarcomere lengths, which can affect diastolic function.[5] Be aware that variations in cell size and attachment to the force transducer can introduce variability in the measurements. It is also crucial to control for factors like calcium concentration and phosphorylation status of other sarcomeric proteins, which can influence contractility.[5]

Q4: Are there any known issues with recombinant MYOM2 protein expression?

A4: Expressing large proteins like MYOM2 recombinantly can be challenging.[6] Common issues include low yield, insolubility, and improper folding.[6] Optimizing the expression system (e.g., using a mammalian or insect cell line that can handle large proteins and provide appropriate post-translational modifications), codon optimization of the gene sequence, and using a lower induction temperature can help improve the yield and solubility of the recombinant protein.[7]

Q5: What is the significance of MYOM2 phosphorylation?

A5: While the functional consequences of MYOM2 phosphorylation are still being investigated, it is known to be a phosphoprotein.[8] Phosphorylation can regulate protein-protein interactions and protein stability. When studying MYOM2, it is important to consider that changes in its phosphorylation status, which may not be apparent on a standard Western blot, could be influencing its function.[3] Mass spectrometry is the most effective method for identifying and quantifying phosphorylation sites.[2]

Visualizations

MYOM2_Signaling_Pathway cluster_sarcomere Sarcomere M-Band cluster_regulation Upstream Regulation cluster_disease Associated Cardiomyopathies MYOM2 MYOM2 Titin Titin MYOM2->Titin Binds to Myosin Myosin Thick Filament MYOM2->Myosin Binds to MYOM1 MYOM1 MYOM2->MYOM1 Interacts with CK Creatine Kinase MYOM2->CK Binds to HCM Hypertrophic Cardiomyopathy MYOM2->HCM Mutations lead to TOF Tetralogy of Fallot MYOM2->TOF Mutations lead to MEF2C MEF2C (Transcription Factor) MEF2C->MYOM2 Promotes Transcription

Caption: MYOM2 interaction and regulation pathway.

Experimental_Workflow_CoIP start Start: Muscle Tissue/Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with anti-MYOM2 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Co-Immunoprecipitation workflow for MYOM2.

Troubleshooting_Logic_Weak_Signal start Problem: Weak or No MYOM2 Signal in Western Blot check_antibody Is the primary antibody validated? start->check_antibody validate_ab Action: Validate antibody with positive control check_antibody->validate_ab No check_transfer Is protein transfer efficient for large proteins? check_antibody->check_transfer Yes validate_ab->check_transfer optimize_transfer Action: Optimize transfer (e.g., overnight wet transfer) check_transfer->optimize_transfer No check_expression Is MYOM2 expression low in the sample? check_transfer->check_expression Yes optimize_transfer->check_expression enrich_protein Action: Enrich for MYOM2 (e.g., via IP) check_expression->enrich_protein Yes solution Solution Found check_expression->solution No enrich_protein->solution

Caption: Troubleshooting logic for weak Western blot signal.

References

Addressing Myosin modulator 2 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Myosin Modulator 2 (MOM2) Technical Support Center

This guide provides troubleshooting advice and frequently asked questions to help researchers address unexpected cytotoxicity observed during in vitro experiments with this compound (MOM2).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for MOM2?

This compound (MOM2) is a novel small molecule designed to be a highly selective inhibitor of a specific non-muscle myosin isoform. Its primary therapeutic goal is to reduce cell motility and invasion in cancer models by interfering with the ATPase activity of its target myosin.

Q2: Why am I observing significant cell death in my cell culture experiments, even at concentrations expected to be non-toxic?

While MOM2 is designed for high specificity, off-target effects can lead to cytotoxicity. Potential reasons for unexpected cell death include:

  • Off-target kinase inhibition: Many small molecules can inhibit kinases with similar ATP-binding pockets, leading to the disruption of critical cell survival pathways.

  • Mitochondrial toxicity: The compound may interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Reactive Oxygen Species (ROS) production: MOM2 or its metabolites could induce oxidative stress, damaging cellular components and triggering cell death.

  • Solvent toxicity: The vehicle used to dissolve MOM2 (e.g., DMSO) may be at a concentration that is toxic to your specific cell line.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

Distinguishing between on-target and off-target effects is crucial. Consider the following strategies:

  • Use a structurally related but inactive control compound. This can help determine if the observed phenotype is specific to the pharmacophore of MOM2.

  • Perform rescue experiments. If the cytotoxicity is on-target, overexpressing the target myosin or introducing a drug-resistant mutant might rescue the cells.

  • Use multiple cell lines with varying expression levels of the target myosin. If the cytotoxicity correlates with the expression level of the target, it is more likely to be an on-target effect.

  • Knockdown or knockout of the target myosin. If cells lacking the target myosin are resistant to MOM2-induced cytotoxicity, this strongly suggests an on-target effect.

Troubleshooting Guide: High Cytotoxicity Observed with MOM2

This guide provides a systematic approach to troubleshooting unexpected cell death when using MOM2.

Problem: Higher-than-expected cell death is observed following treatment with MOM2.

Step 1: Verify Experimental Parameters

  • Confirm MOM2 Concentration: Re-calculate the dilution series and consider having the stock solution's concentration analytically verified.

  • Assess Compound Stability: Ensure that MOM2 is stable in your cell culture medium over the time course of your experiment. Some compounds can degrade into toxic byproducts.

  • Check Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cell line (typically <0.1%).

Step 2: Optimize Dosing and Timing

  • Perform a Dose-Response Curve: Use a wider range of concentrations, including lower doses than initially tested, to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration).

  • Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic response.

Step 3: Utilize Orthogonal Viability Assays Relying on a single assay can be misleading. Use at least two different methods to assess cell viability:

  • Metabolic Assays: (e.g., MTT, MTS, PrestoBlue) measure metabolic activity, which is an early indicator of cell stress.

  • Cell Impermeant Dyes: (e.g., Trypan Blue, Propidium Iodide) measure membrane integrity, a marker of late-stage cell death.

  • ATP-based Assays: (e.g., CellTiter-Glo) quantify the amount of ATP present, which reflects the number of viable cells.

Step 4: Investigate the Mechanism of Cell Death

  • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between these two forms of cell death. Caspase activity assays can further confirm apoptosis.

  • Mitochondrial Health: Assess changes in mitochondrial membrane potential using dyes like TMRE or TMRM.

  • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using probes like DCFDA.

Data Presentation

Table 1: Dose-Response of MOM2 on Cell Viability in Different Cell Lines

Cell LineTarget Myosin ExpressionMOM2 IC50 (µM)MOM2 CC50 (µM)
Cell Line A High1.55.2
Cell Line B Medium8.215.8
Cell Line C Low> 50> 50

This table illustrates how the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) of MOM2 might vary across cell lines with different expression levels of the target myosin.

Table 2: Time-Course of MOM2-Induced Cytotoxicity in Cell Line A

Time (Hours)Cell Viability (% of Control) at 5 µM MOM2
6 95%
12 82%
24 55%
48 25%

This table shows the percentage of viable cells over time when treated with a cytotoxic concentration of MOM2, indicating a time-dependent effect.

Table 3: Apoptosis vs. Necrosis in Cell Line A after 24h MOM2 Treatment

MOM2 Conc. (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Control) 2.1%1.5%
1 8.5%3.2%
5 35.6%12.4%
10 42.1%25.8%

This table presents hypothetical data from a flow cytometry experiment, suggesting that MOM2 induces primarily apoptosis at lower concentrations and a mix of late apoptosis and necrosis at higher concentrations.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MOM2 in culture medium. Replace the existing medium with the medium containing MOM2 or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with varying concentrations of MOM2 for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are early apoptotic. Annexin V positive, PI positive cells are late apoptotic or necrotic.

Visualizations

MOM2_Signaling_Pathway MOM2 MOM2 TargetMyosin Target Myosin MOM2->TargetMyosin On-Target Inhibition OffTargetKinase Off-Target Kinase MOM2->OffTargetKinase Off-Target Inhibition CellMotility Cell Motility TargetMyosin->CellMotility SurvivalSignal Survival Signaling OffTargetKinase->SurvivalSignal CaspaseActivation Caspase Activation SurvivalSignal->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Hypothetical signaling pathway of MOM2 cytotoxicity.

Experimental_Workflow start High Cytotoxicity Observed step1 Step 1: Verify Compound Concentration & Vehicle Control start->step1 step2 Step 2: Dose-Response & Time-Course Experiments step1->step2 step3 Step 3: Orthogonal Viability Assays (MTT, Trypan Blue, ATP) step2->step3 step4 Step 4: Mechanism of Death Assay (Annexin V / PI) step3->step4 end Identify Cytotoxicity Profile step4->end

Caption: Experimental workflow for investigating MOM2 cytotoxicity.

Troubleshooting_Logic q1 Is Vehicle Control Toxic? q2 Is Cytotoxicity Dose-Dependent? q1->q2 No res1 Optimize Vehicle Concentration q1->res1 Yes q3 Does Cytotoxicity Correlate with Target Expression? q2->q3 Yes res2 Potential Compound Degradation or Contamination q2->res2 No res3 Likely Off-Target Effect q3->res3 No res4 Potential On-Target Effect q3->res4 Yes

Caption: Troubleshooting decision tree for MOM2 cytotoxicity.

Validation & Comparative

A Head-to-Head Battle for Cardiac Myosin Inhibition: Mavacamten vs. Aficamten

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of cardiac myosin inhibitors has opened a new frontier in the treatment of hypertrophic cardiomyopathy (HCM). This guide provides a detailed comparison of two leading modulators, Mavacamten and Aficamten, focusing on their mechanisms of action in ATPase inhibition, supported by experimental data and detailed protocols.

Unraveling the Mechanisms of Myosin Inhibition

Both Mavacamten and Aficamten target the fundamental driver of cardiac muscle contraction: the myosin ATPase cycle. By allosterically inhibiting the ATPase activity of cardiac myosin, these small molecules reduce the formation of actin-myosin cross-bridges, thereby decreasing myocardial hypercontractility. However, their precise mechanisms of action and binding sites differ, leading to distinct pharmacological profiles.

Mavacamten , the first-in-class cardiac myosin inhibitor, modulates multiple steps of the myosin chemomechanical cycle. It primarily acts by stabilizing the "super-relaxed" state (SRX) of myosin, an energy-sparing state where myosin heads are less available to interact with actin.[1] This leads to a reduction in the number of force-producing myosin heads and a decrease in the rate of phosphate (B84403) release, a critical step in the power-generating phase of muscle contraction.[2]

Aficamten , a next-generation cardiac myosin inhibitor, also induces a state of hypoconcentration by inhibiting myosin ATPase. However, it binds to a distinct allosteric site on the myosin catalytic domain compared to Mavacamten.[3][4] Aficamten potently diminishes ATPase activity by strongly slowing the release of phosphate, which in turn stabilizes a weak actin-binding state of myosin.[3] This prevents the conformational changes necessary for myosin to enter the strongly actin-bound, force-generating state.

Quantitative Comparison of ATPase Inhibition

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While direct head-to-head studies under identical conditions are limited, the available data from various in vitro assays provide a basis for comparison.

InhibitorMyosin SourceAssay TypeIC50 (µM)Reference
Mavacamten Bovine Cardiac MyofibrilsATPase Activity~0.3[5]
Bovine Cardiac ActomyosinATPase Activity0.473[2]
Human Cardiac ActomyosinATPase Activity0.727[2]
Aficamten Cardiac Myosin S1ATPase Activity~0.96

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as protein constructs, buffer composition, and assay methodology.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved, the following diagrams illustrate the cardiac myosin ATPase cycle and a typical experimental workflow for assessing ATPase inhibition.

Myosin_ATPase_Cycle cluster_cycle Cardiac Myosin ATPase Cycle cluster_inhibition Inhibitor Action Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi Stabilizes SRX state, inhibits Pi release Aficamten Aficamten Aficamten->Acto_Myosin_ADP_Pi Slows Pi release

Caption: Cardiac Myosin ATPase Cycle and Points of Inhibition.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Cardiac Myosin - Actin (optional) - ATP - Assay Buffer - Inhibitor Stock Solutions Plate Prepare 96-well Plate: - Add Assay Buffer - Add Myosin - Add Inhibitor dilutions Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start_Reaction Initiate reaction with ATP Incubate->Start_Reaction Stop_Reaction Stop reaction at timed intervals (e.g., with quench solution) Start_Reaction->Stop_Reaction Detect_Pi Measure inorganic phosphate (Pi) release (e.g., Malachite Green Assay) Stop_Reaction->Detect_Pi Calculate Calculate ATPase activity Detect_Pi->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Experimental Workflow for ATPase Inhibition Assay.

Experimental Protocols

Actin-Activated Myosin ATPase Inhibition Assay (Malachite Green Method)

This protocol outlines a common method for determining the IC50 of an inhibitor on cardiac myosin ATPase activity.

1. Materials:

  • Purified cardiac myosin (full-length, heavy meromyosin, or S1 fragment)

  • F-actin

  • ATP solution

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, 1 mM EGTA)

  • Inhibitor stock solutions (dissolved in DMSO)

  • Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • Prepare a working solution of cardiac myosin and F-actin in Assay Buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 25 µL of the appropriate inhibitor dilution or control.

    • Add 50 µL of the myosin/actin working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of ATP solution to each well.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of Malachite Green Reagent A to each well.

  • Color Development and Measurement:

    • Add 50 µL of Malachite Green Reagent B to each well and incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard to determine the amount of inorganic phosphate (Pi) released in each well.

    • Calculate the percentage of ATPase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Mavacamten and Aficamten represent significant advancements in the targeted therapy of hypertrophic cardiomyopathy. While both effectively inhibit cardiac myosin ATPase, their distinct mechanisms of action may have different implications for therapeutic efficacy and safety profiles. The choice of which modulator to advance in a drug development pipeline will depend on a comprehensive evaluation of their in vitro and in vivo characteristics. The experimental protocols and data presented in this guide provide a framework for such a comparative assessment, enabling researchers to make informed decisions in the pursuit of novel cardiac therapies.

References

Comparative Efficacy of Myosin Modulator 2 on Muscle Contractility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Myosin modulator 2 (also known as Compound B172), a novel myosin inhibitor, against other prominent myosin modulators. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's effect on muscle contractility. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound is a potent inhibitor of myosin ATPase activity, demonstrating a significant impact on systolic cardiac performance. This guide compares its performance with established myosin inhibitors, Mavacamten (B608862) and Aficamten, and the myosin activator, Omecamtiv mecarbil. The data indicates that this compound exhibits a distinct profile in modulating muscle contractility, suggesting its potential as a valuable tool in cardiovascular research and drug development.

Comparative Analysis of Myosin Modulators

The following tables summarize the quantitative data on the effects of this compound and its comparators on key contractility parameters. The data has been compiled from various preclinical studies to provide a comprehensive overview.

Table 1: In Vitro Myosin ATPase Inhibition
CompoundTarget Muscle/ProteinIC50 / IC25Reference
This compound (Compound B172) Rabbit Psoas MyosinIC25: 2.013 µM[1]
Porcine Atria MyosinIC25: 2.94 µM[1]
Porcine Ventricle MyosinIC25: 20.93 µM[1]
Mavacamten Bovine Cardiac MyofibrilsIC50: 0.3 µM
Aficamten Cardiac MyofibrilsIC50: 1.26 µM
Table 2: Effects on Cellular and Tissue Contractility
CompoundExperimental ModelParameterEffectConcentrationReference
This compound (Compound B172) Sprague Dawley RatsSystolic Cardiac PerformanceRegulatesNot Specified[1]
Mavacamten Human Engineered Heart TissuePeak Force↓ 40%0.33 µM[2]
Peak Force↓ 85%0.5 µM[2]
Human MyocardiumMaximal Force0.5 µM[3]
Aficamten Feline HCM ModelLV Fractional Shortening↓ 45.2%2 mg/kg[4]
LV Fractional Shortening↓ 38.5%2 mg/kg (24h post)[4]
Omecamtiv mecarbil Canine Ventricular MyocytesSarcomere Shortening0.03 - 3 µM[5]
Conscious Dogs with sHFStroke Volume & Cardiac OutputNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the assessment of myosin modulators.

Myosin ATPase Activity Assay

This assay quantifies the enzymatic activity of myosin, which is the primary target of the modulators discussed.

  • Preparation of Myofibrils: Cardiac or skeletal muscle tissue is homogenized and subjected to differential centrifugation to isolate myofibrils. The final myofibril pellet is resuspended in a suitable buffer.

  • ATPase Reaction: The assay is initiated by mixing the myofibril suspension with a reaction buffer containing ATP, MgCl2, and CaCl2. The reaction is carried out at a controlled temperature (e.g., 25°C).

  • Inhibitor Addition: The myosin modulator is added at varying concentrations to the reaction mixture to determine its inhibitory effect.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is calculated and plotted against the inhibitor concentration to determine the IC50 or IC25 value.

Isolated Cardiomyocyte Contractility Assay

This method allows for the direct measurement of the contractile properties of single heart muscle cells.

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, canine).

  • Cell Loading: Isolated myocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to simultaneously measure intracellular calcium transients.

  • Experimental Setup: Cells are placed in a perfusion chamber on an inverted microscope equipped with a high-speed camera and an ion imaging system.

  • Electrical Stimulation: Myocytes are field-stimulated at a physiological frequency (e.g., 1 Hz) to induce contractions.

  • Data Acquisition: Changes in cell length (sarcomere shortening) and intracellular calcium concentration are recorded.

  • Drug Application: The myosin modulator is perfused at different concentrations, and the effects on contractility and calcium transients are measured.

  • Parameter Analysis: Key contractility parameters such as fractional shortening, velocity of shortening and relaxation, and time to peak contraction are quantified.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanisms of action and experimental processes.

Myosin_Inhibition_Pathway cluster_sarcomere Sarcomere Actin Actin Filament Myosin Myosin Head Actin->Myosin Power Stroke (Contraction) Myosin->Actin Binds (Cross-bridge formation) ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP ATP ATP->Myosin Binds Myosin_Modulator_2 This compound Myosin_Modulator_2->Myosin Inhibits ATPase Mavacamten Mavacamten Mavacamten->Myosin Inhibits ATPase Aficamten Aficamten Aficamten->Myosin Inhibits ATPase

Caption: Signaling pathway of myosin inhibitors.

Myosin_Activation_Pathway cluster_sarcomere Sarcomere Actin Actin Filament Myosin Myosin Head Actin->Myosin Power Stroke (Contraction) Myosin->Actin Binds (Cross-bridge formation) ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP ATP ATP->Myosin Binds Omecamtiv Omecamtiv mecarbil Omecamtiv->Myosin Activates ATPase

Caption: Signaling pathway of a myosin activator.

Contractility_Assay_Workflow start Start tissue_prep Tissue/Cell Preparation (e.g., Cardiomyocyte Isolation) start->tissue_prep exp_setup Experimental Setup (e.g., Perfusion Chamber, Microscope) tissue_prep->exp_setup baseline Record Baseline Contractility exp_setup->baseline drug_admin Administer Myosin Modulator baseline->drug_admin record_effect Record Post-Drug Contractility drug_admin->record_effect data_analysis Data Analysis (e.g., Fractional Shortening, Force) record_effect->data_analysis end End data_analysis->end

Caption: Experimental workflow for contractility assay.

Conclusion

This compound demonstrates potent inhibitory effects on myosin ATPase, positioning it as a significant compound for the study of muscle contractility. Its performance profile, when compared to other modulators like Mavacamten, Aficamten, and Omecamtiv mecarbil, highlights the diverse mechanisms through which myosin function can be targeted. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic and research potential of this compound.

References

Unraveling Myosin II Inhibition: A Comparative Guide to Blebbistatin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between Compound B172 and Blebbistatin is not possible at this time, as publicly available scientific literature and databases contain no specific information on a myosin inhibitor designated as "Compound B172." This may indicate that Compound B172 is a novel agent not yet publicly disclosed, an internal development code, or a misnomer.

This guide will therefore focus on a comprehensive analysis of the well-characterized myosin II inhibitor, Blebbistatin, and its key derivatives, providing a benchmark for evaluating emerging myosin-modulating compounds.

Blebbistatin: A Potent, Yet Flawed, Myosin II Inhibitor

Blebbistatin is a widely utilized small molecule inhibitor of non-muscle myosin II, a key motor protein involved in cellular processes such as cytokinesis, cell migration, and contraction.[1] Its utility in research is, however, hampered by several significant drawbacks, including cytotoxicity, inherent fluorescence, and photosensitivity.[1][2]

Mechanism of Action

Blebbistatin allosterically inhibits the ATPase activity of the myosin II motor domain.[1][3] It specifically binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, thereby preventing the force-producing power stroke.[3][4] This leads to the relaxation of actomyosin (B1167339) filaments.[1]

cluster_myosin_cycle Myosin II ATPase Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Actin Dissociation) Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Inhibits Pi Release

Figure 1: Simplified schematic of the Myosin II ATPase cycle and the inhibitory action of Blebbistatin.

Quantitative Comparison of Blebbistatin and Its Derivatives

To address the limitations of Blebbistatin, several derivatives have been synthesized. The following table summarizes the key quantitative data for Blebbistatin and two of its notable derivatives, para-Nitroblebbistatin and para-Aminoblebbistatin.

PropertyBlebbistatinpara-Nitroblebbistatinpara-Aminoblebbistatin
IC50 (Non-muscle Myosin IIA) ~0.5 - 5 µM[5]Similar to BlebbistatinSlightly weaker than Blebbistatin[1]
IC50 (Rabbit Skeletal Muscle Myosin S1) ~1 µMSimilar to Blebbistatin~1.3 µM[1]
Water Solubility ~10 µM[1]Low~400 µM[1]
Fluorescence Strong[1]Non-fluorescent[6]Non-fluorescent[1]
Photostability Unstable in blue light[1]Photostable[6]Photostable[1]
Cytotoxicity Cytotoxic[1][2]Non-cytotoxic[6]Non-cytotoxic[1]
Phototoxicity Phototoxic[1]Non-phototoxic[6]Non-phototoxic[1]

Experimental Protocols

Actin-Activated Mg2+-ATPase Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against myosin isoforms.

Methodology:

  • Protein Preparation: Purify the desired myosin II isoform (e.g., non-muscle myosin IIA) and actin.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, EGTA, imidazole (B134444) (pH 7.5), and ATP.

  • Inhibitor Titration: Add varying concentrations of the test compound (e.g., Blebbistatin) to the reaction mixture.

  • Initiation: Initiate the reaction by adding a mixture of myosin and F-actin.

  • Phosphate (B84403) Detection: At specific time points, quench the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow ATPase Assay Workflow Start Prepare Reaction Mixture (Buffer, ATP, Myosin, Actin) Add_Inhibitor Add Test Compound (e.g., Blebbistatin) Start->Add_Inhibitor Incubate Incubate at Controlled Temperature Add_Inhibitor->Incubate Quench Quench Reaction Incubate->Quench Measure_Pi Measure Inorganic Phosphate (Pi) Quench->Measure_Pi Analyze Calculate IC50 Measure_Pi->Analyze

Figure 2: General workflow for determining the IC50 of a myosin inhibitor using an ATPase assay.
Cell Viability Assay

To assess the cytotoxicity of the compounds, a standard cell viability assay such as the MTT or MTS assay can be employed.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate.

  • Signal Measurement: Solubilize the formazan (B1609692) product and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).

Conclusion

While a direct comparison with the elusive "Compound B172" is not feasible, this guide provides a robust framework for understanding the properties of the benchmark myosin II inhibitor, Blebbistatin. The development of derivatives like para-nitroblebbistatin and para-aminoblebbistatin highlights the ongoing efforts to overcome the limitations of the parent compound, offering researchers more reliable and versatile tools for investigating the multifaceted roles of myosin II in health and disease. Any novel inhibitor, such as Compound B172, would need to be rigorously characterized against these established benchmarks to ascertain its scientific and therapeutic potential.

References

Unraveling the Mechanisms of Myosin Modulators: A Comparative Analysis of Myosin Modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Myosin Modulator 2 in the context of established myosin inhibitors and activators reveals a critical need for further experimental data to fully elucidate its mechanism of action. While initial data positions it as a myosin inhibitor, a comprehensive comparison with well-characterized modulators like Mavacamten and Omecamtiv mecarbil highlights the specific experimental avenues required to build a complete mechanistic profile.

This guide provides a comparative overview of this compound against the established cardiac myosin inhibitor Mavacamten and the cardiac myosin activator Omecamtiv mecarbil. The objective is to offer researchers, scientists, and drug development professionals a framework for understanding the current knowledge of this compound and to outline the necessary experimental data for a thorough cross-validation of its mechanism.

Comparative Analysis of Myosin Modulator Activity

This compound (also known as Compound B172) has been identified as an inhibitor of myosin ATPase activity.[1] To understand its potential mechanism, it is crucial to compare its performance with that of well-studied myosin modulators. The following table summarizes the available quantitative data for this compound and provides a comparative look at Mavacamten and Omecamtiv mecarbil.

ParameterThis compound (Compound B172)MavacamtenOmecamtiv mecarbil
Reported Activity Inhibition of ATPase activity[1]Inhibition of ATPase activity[2][3]Activation of ATPase activity
IC25/IC50/EC50 IC25 (Rabbit psoas ATPase): 2.013 µM[1]IC25 (Porcine atria ATPase): 2.94 µM[1]IC25 (Porcine ventricle ATPase): 20.93 µM[1]IC50 (Bovine cardiac myofibrillar ATPase): 0.63 ± 0.05 µM[4]EC50 (Porcine cardiac myosin S1 ATPase): 0.32 ± 0.02 µM
Effect on Myosin State Data not availableStabilizes the super-relaxed (SRX) state[5]Data not available
Effect on ATPase Cycle Data not availableDecreases rate of phosphate (B84403) release[3]Increases rate of phosphate release
Target Myosin Isoform(s) Rabbit psoas (skeletal), Porcine atria and ventricle (cardiac)[1]Primarily β-cardiac myosin (MYH7)[5]Cardiac myosin

Note: The available data for this compound is limited to IC25 values for ATPase inhibition in different muscle tissues. A direct comparison of potency with Mavacamten is challenging due to the different metrics (IC25 vs. IC50) and experimental systems. Further studies are required to determine its IC50, effects on the myosin ATPase cycle, and its influence on the equilibrium between the different myosin states.

Elucidating the Myosin ATPase Cycle and Modulator Intervention

The function of myosin as a molecular motor is driven by the cyclical hydrolysis of ATP. Myosin modulators exert their effects by altering the kinetics of specific steps within this cycle. Understanding this cycle is fundamental to interpreting the mechanism of action of any novel modulator.

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_inhibitor Inhibitor Action (e.g., Mavacamten) cluster_activator Activator Action (e.g., Omecamtiv mecarbil) M_ATP M·ATP M_ADP_Pi M·ADP·Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi A·M·ADP·Pi M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP A·M·ADP AM_ADP_Pi->AM_ADP - Pi (Powerstroke) AM A·M (Rigor) AM_ADP->AM - ADP AM->M_ATP + ATP (Detachment) Inhibitor Inhibitor Inhibitor->AM_ADP_Pi Slows Pi release Activator Activator Activator->AM_ADP_Pi Accelerates Pi release

Caption: The myosin ATPase cycle and points of intervention for inhibitors and activators.

Experimental Protocols for Mechanistic Cross-Validation

To fully characterize the mechanism of this compound and enable a robust comparison with other modulators, a series of key experiments are necessary. The following protocols are based on established methods used in the study of Mavacamten and Omecamtiv mecarbil.

Steady-State ATPase Assays

Objective: To determine the potency of the modulator's effect on myosin ATPase activity.

Protocol:

  • Preparation of Myosin: Purify myosin or myosin subfragment 1 (S1) from the target muscle tissue (e.g., bovine or porcine cardiac muscle).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • ATPase Measurement: Use a coupled enzymatic assay to measure the rate of ATP hydrolysis. This typically involves using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to couple ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Incubate a fixed concentration of myosin with varying concentrations of the modulator in the assay buffer.

    • Initiate the reaction by adding a saturating concentration of ATP.

    • For actin-activated ATPase, include a fixed concentration of F-actin in the incubation mixture.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the ATPase rate and plot it against the modulator concentration to determine the IC50 or EC50 value.[4]

In Vitro Motility Assay

Objective: To measure the effect of the modulator on the velocity of actin filament movement driven by myosin.

Protocol:

  • Surface Preparation: Coat a coverslip with a nitrocellulose film.

  • Myosin Application: Apply heavy meromyosin (HMM) to the coated surface.

  • Actin Visualization: Introduce fluorescently labeled F-actin filaments.

  • Motility Buffer: Add a motility buffer containing ATP and the modulator at various concentrations.

  • Data Acquisition: Record the movement of the actin filaments using fluorescence microscopy.

  • Analysis: Analyze the recorded videos to determine the average velocity of filament movement. Plot the velocity against the modulator concentration.

Transient Kinetic Analysis

Objective: To dissect the effects of the modulator on individual steps of the ATPase cycle.

Protocol:

  • Stopped-Flow Spectroscopy: Use a stopped-flow instrument to rapidly mix reactants and monitor the reaction progress on a millisecond timescale.

  • Phosphate Release: Measure the rate of phosphate release using a fluorescently labeled phosphate-binding protein. Mix a pre-formed myosin-ADP-Pi complex with actin and the modulator, and monitor the increase in fluorescence as the phosphate-binding protein binds to the released Pi.

  • ADP Release: Measure the rate of ADP release by using a fluorescently labeled ADP analogue (mant-ADP). Monitor the change in fluorescence upon the release of mant-ADP from the actomyosin (B1167339) complex.

  • Actin Binding and Detachment: Measure the rates of myosin binding to and detaching from actin by monitoring changes in light scattering or fluorescence of labeled proteins.

Proposed Workflow for Characterizing this compound

A systematic approach is required to build a comprehensive mechanistic understanding of a novel myosin modulator. The following workflow outlines the key stages of investigation.

Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_validation In Situ & In Vivo Validation A Primary Screen: Steady-State ATPase Assay B Determine IC50/EC50 A->B C In Vitro Motility Assay B->C D Transient Kinetic Analysis (Pi/ADP release, binding/detachment) C->D E Equilibrium Shift Assay (SRX vs. DRX states) D->E F Muscle Fiber Mechanics (Force, Ca2+ sensitivity) E->F G Animal Models (Cardiac function) F->G

References

Comparative Analysis of Novel Cardiac Myosin Inhibitors: Myosin Modulator 2 and Aficamten

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two emerging therapeutic agents for hypertrophic cardiomyopathy, this guide provides a comparative analysis of the preclinical candidate Myosin Modulator 2 and the late-stage clinical candidate Aficamten. This report outlines their mechanisms of action, biochemical properties, and available data, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.

This comparative guide delves into the distinct profiles of this compound, a novel 1,4-dihydroquinazolinone compound, and Aficamten, a well-characterized cardiac myosin inhibitor currently in late-stage clinical development. While both molecules target the cardiac sarcomere to reduce hypercontractility associated with hypertrophic cardiomyopathy (HCM), they are at vastly different stages of development, which is reflected in the depth of available public data.

At a Glance: Key Differences

FeatureThis compound (Compound B172)Aficamten (CK-274)
Development Stage PreclinicalPhase 3 Clinical Trials Completed
Chemical Class 1,4-dihydroquinazolinoneN-((1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide
Public Data Availability Limited to patent literatureExtensive preclinical and clinical data available
Target MyosinCardiac Myosin
Mechanism of Action Putative Myosin ATPase InhibitorAllosteric inhibitor of cardiac myosin ATPase

Mechanism of Action

Both this compound and Aficamten are designed to reduce the excessive contractility of the heart muscle that is a hallmark of hypertrophic cardiomyopathy.[1] They achieve this by inhibiting the enzymatic activity of cardiac myosin, the motor protein responsible for muscle contraction.

Aficamten is a selective, allosteric inhibitor of cardiac myosin ATPase.[2] It binds to a site on the myosin heavy chain, distinct from the ATP and actin-binding sites, and stabilizes a pre-power stroke state of the myosin head.[3] This action slows the release of phosphate, a critical step in the ATP hydrolysis cycle that powers muscle contraction.[2] By reducing the number of myosin heads that can enter a force-producing state, Aficamten effectively lessens the force of contraction.[4]

This compound , as described in patent literature, is also a modulator of myosin that inhibits ATPase activity. While the precise allosteric binding site and detailed mechanism of action are not yet publicly characterized to the same extent as Aficamten, its inhibitory effect on myosin ATPase suggests a similar, though not necessarily identical, approach to reducing cardiac hypercontractility. The patent for this compound indicates its potential use in treating hypertrophic cardiomyopathy by targeting the excess myosin-actin crossbridge formation.

cluster_Sarcomere Cardiac Sarcomere cluster_Modulators Myosin Modulators Myosin Myosin Crossbridge_Formation Myosin-Actin Crossbridge Formation Myosin->Crossbridge_Formation Actin Actin Actin->Crossbridge_Formation Contraction Muscle Contraction Crossbridge_Formation->Contraction Myosin_Modulator_2 This compound Myosin_Modulator_2->Myosin Inhibits ATPase Aficamten Aficamten Aficamten->Myosin Inhibits ATPase

Fig. 1: Simplified signaling pathway of myosin modulation.

Preclinical Data Comparison

Data for this compound is currently limited to what is disclosed in the patent literature, while Aficamten has been extensively characterized in numerous preclinical studies.

ParameterThis compound (Compound B172)Aficamten
Myosin ATPase Inhibition (IC25) Rabbit Psoas: 2.013 µMPorcine Atria: 2.94 µMPorcine Ventricle: 20.93 µMPorcine Cardiac Myofibril ATPase IC50: 0.3 µM
In Vivo Models Systolic cardiac performance regulation in Sprague Dawley ratsReduced cardiac contractility in mice with R403Q mutation[3]
Selectivity Data not publicly availableSelective for cardiac myosin over smooth and fast skeletal muscle myosin[3]

Clinical Data Overview: Aficamten

As this compound is in the preclinical stage, no clinical data is available. In contrast, Aficamten has undergone extensive clinical evaluation in patients with obstructive hypertrophic cardiomyopathy (oHCM).

The pivotal Phase 3 SEQUOIA-HCM trial demonstrated that Aficamten, when added to standard-of-care therapy, resulted in a statistically significant and clinically meaningful improvement in exercise capacity compared to placebo.[2][5] The primary endpoint, change in peak oxygen uptake (pVO₂), was met with a least square mean difference of 1.74 mL/kg/min.[5]

Furthermore, the MAPLE-HCM Phase 3 trial showed that Aficamten as a monotherapy was superior to the standard-of-care beta-blocker metoprolol (B1676517) in improving exercise capacity in patients with symptomatic oHCM.[5]

Key secondary endpoints in these trials, including improvements in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and New York Heart Association (NYHA) functional class, also showed statistically significant and clinically meaningful benefits for patients treated with Aficamten.[6][7] Importantly, Aficamten has demonstrated a favorable safety and tolerability profile.[5]

Experimental Protocols

Detailed experimental protocols for this compound are outlined in the patent literature. For Aficamten, numerous publications provide in-depth methodologies for the cited experiments.

Myosin ATPase Activity Assay (General Protocol)

A common method to assess the inhibitory activity of myosin modulators is the NADH-coupled ATPase assay.

Start Start Prepare_Reagents Prepare Assay Buffer, Myosin, Actin, ATP, and Coupling Enzymes Start->Prepare_Reagents Incubate_Myosin Incubate Myosin with Modulator or Vehicle Prepare_Reagents->Incubate_Myosin Initiate_Reaction Add Actin and ATP to Initiate Reaction Incubate_Myosin->Initiate_Reaction Measure_Absorbance Measure Decrease in NADH Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate ATPase Activity and Inhibition Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Fig. 2: Workflow for a typical myosin ATPase assay.

Protocol Steps:

  • Reagent Preparation: An assay buffer containing physiological salts, pH buffer (e.g., MOPS or PIPES), and magnesium chloride is prepared. Purified cardiac myosin, actin, and ATP are also prepared. The coupling enzymes, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, along with their substrates phosphoenolpyruvate (B93156) and NADH, are included in the assay mix.

  • Incubation: Myosin is pre-incubated with varying concentrations of the test compound (this compound or Aficamten) or vehicle control (e.g., DMSO) for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of actin and ATP.

  • Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer. The oxidation of NADH is coupled to the regeneration of ATP from ADP by pyruvate kinase and lactate dehydrogenase.

  • Data Analysis: The rate of ATPase activity is calculated from the rate of change in absorbance. IC₅₀ or IC₂₅ values are determined by fitting the dose-response data to a suitable equation.

Cardiopulmonary Exercise Testing (CPET) for Clinical Trials (Aficamten)

CPET is a key clinical endpoint to assess the efficacy of therapies for hypertrophic cardiomyopathy.

Protocol Overview:

  • Patient Preparation: Patients are instructed to avoid strenuous exercise and caffeine (B1668208) for a specified period before the test.

  • Equipment: A calibrated cycle or treadmill ergometer, a metabolic cart for gas exchange analysis, a 12-lead electrocardiogram, and blood pressure monitoring equipment are used.

  • Procedure: Patients perform incremental exercise until exhaustion. Breath-by-breath gas exchange is continuously measured to determine oxygen uptake (VO₂), carbon dioxide output (VCO₂), and other respiratory parameters.

  • Primary Endpoint: The primary endpoint is typically the peak oxygen uptake (pVO₂), which is the highest VO₂ achieved during the test.

  • Data Analysis: Changes in pVO₂ from baseline to the end of the treatment period are compared between the drug and placebo groups.

Conclusion

This compound and Aficamten represent two distinct stages in the development of novel therapeutics for hypertrophic cardiomyopathy. Aficamten is a well-validated, late-stage clinical candidate with a robust dataset demonstrating its efficacy and safety in a large patient population.[2][5] Its mechanism of action as a selective cardiac myosin inhibitor is well-understood.[2]

This compound, as a preclinical candidate, shows promise as a myosin ATPase inhibitor. The available data from patent literature provides a foundation for its potential therapeutic application. However, further extensive preclinical studies are required to fully characterize its pharmacological profile, including its selectivity, in vivo efficacy in disease models, and safety. A direct comparison of the clinical potential of these two molecules is premature. The continued development and disclosure of data for this compound will be crucial to understanding its potential place in the landscape of cardiac myosin inhibitors.

References

Comparative Guide to Myosin Modulator 2 and Other Myosin-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myosin modulator 2 (also known as Compound B172) with other prominent myosin modulators. The information is intended to assist researchers in evaluating the specificity and potential applications of these compounds in their work.

Introduction to Myosin Modulation

Myosin is a superfamily of motor proteins crucial for muscle contraction and various forms of cell motility. The modulation of myosin activity, particularly the inhibition or activation of its ATPase function, has emerged as a promising therapeutic strategy for a range of diseases, including cardiomyopathies and other muscle disorders.[1][2] Myosin modulators can be broadly categorized as either inhibitors or activators of the myosin ATPase cycle.[1][2]

This compound (Compound B172)

This compound is an inhibitor of myosin ATPase.[1][3] It has been shown to inhibit ATPase activity in rabbit psoas (skeletal muscle), porcine atria (cardiac muscle), and porcine ventricle (cardiac muscle).[1][3]

Comparative Analysis

This section provides a detailed comparison of this compound with other well-characterized myosin modulators: Mavacamten, Omecamtiv mecarbil, and Aficamten.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the selected myosin modulators. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions and the nature of the reported values (IC25 vs. IC50).

CompoundTarget Myosin Isoform(s)Reported PotencyReference(s)
This compound (Compound B172) Rabbit Psoas MyosinIC25: 2.013 µM[1][3]
Porcine Atria MyosinIC25: 2.94 µM[1][3]
Porcine Ventricle MyosinIC25: 20.93 µM[1][3]
Mavacamten Bovine Cardiac MyosinIC50: 0.49 µM[4]
Human Cardiac MyosinIC50: 0.711 µM[3]
Rabbit Skeletal MyofibrilsIC50: 2.14 µM[4]
Omecamtiv mecarbil Cardiac MyosinActivator[2]
Aficamten Cardiac MyosinIC50: 1.4 µM[5]

Note: IC25 represents the concentration at which 25% of the enzyme activity is inhibited, while IC50 represents the concentration at which 50% of the enzyme activity is inhibited. A direct comparison of potency between this compound and the other compounds is limited by the availability of only IC25 data for the former.

Mechanism of Action

Myosin modulators exert their effects by interacting with different stages of the myosin ATPase chemomechanical cycle.

  • This compound (Compound B172): Acts as an inhibitor of myosin ATPase, though the precise step in the cycle that is targeted has not been publicly detailed.[1][3]

  • Mavacamten: An allosteric inhibitor of cardiac myosin that stabilizes the "super-relaxed state" (SRX) of myosin.[2][6] This state is an energy-conserving conformation where the myosin heads are folded back and have a very low ATPase activity.[2] By stabilizing the SRX state, Mavacamten reduces the number of myosin heads available to interact with actin, thereby decreasing contractility.[7]

  • Omecamtiv mecarbil: A cardiac myosin activator. It accelerates the rate-limiting step of phosphate (B84403) release from the myosin-ADP-phosphate intermediate.[2] This leads to a longer power stroke duration and an increased number of myosin heads bound to actin at any given time, resulting in enhanced cardiac contractility without significantly altering intracellular calcium concentrations.[2]

  • Aficamten: A next-generation cardiac myosin inhibitor with a mechanism of action similar to Mavacamten, targeting the underlying hypercontractility in conditions like hypertrophic cardiomyopathy.[2]

Specificity and Off-Target Effects

The specificity of a myosin modulator is critical for its utility as a research tool and its potential as a therapeutic agent.

  • This compound (Compound B172): The available data shows differential inhibition of myosin ATPase from different muscle types, suggesting some degree of selectivity.[1][3] However, comprehensive selectivity profiling against a broader panel of kinases and other ATPases is not publicly available.

  • Mavacamten: Demonstrates selectivity for cardiac myosin over skeletal and smooth muscle myosin isoforms.[4] However, off-target effects on other proteins have not been extensively reported in the public domain.

  • Omecamtiv mecarbil: While it primarily targets cardiac myosin, some studies have suggested potential off-target effects.

  • Aficamten: Designed to be a selective cardiac myosin inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the myosin ATPase cycle and a general workflow for assessing myosin modulator activity.

Myosin_ATPase_Cycle cluster_inhibitors Inhibitors (e.g., Mavacamten) cluster_activators Activators (e.g., Omecamtiv mecarbil) Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi release (Power stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP release Acto_Myosin->Myosin Actin dissociation (ATP binding)

Caption: The myosin ATPase chemomechanical cycle.

Experimental_Workflow Compound_Prep Prepare Modulator Stock Solutions Assay_Setup Set up ATPase Assay Reaction (Myosin, ATP, Buffer) Compound_Prep->Assay_Setup Myosin_Prep Purify Myosin Protein Myosin_Prep->Assay_Setup Incubation Incubate with Modulator Assay_Setup->Incubation Measurement Measure Phosphate Release (e.g., Malachite Green Assay) Incubation->Measurement Data_Analysis Analyze Data and Determine IC50/EC50 Measurement->Data_Analysis

Caption: General workflow for myosin ATPase inhibition assay.

Experimental Protocols

Myosin ATPase Activity Assay (Malachite Green Method)

This protocol provides a general method for determining the ATPase activity of myosin and the inhibitory effect of modulators.

Materials:

  • Purified myosin protein

  • ATP solution (e.g., 100 mM stock)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Myosin modulator compound of interest

  • Malachite Green reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl.

    • Working reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.

  • 34% (w/v) sodium citrate (B86180) solution

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the myosin modulator at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add the purified myosin protein to all wells except for the no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a specific concentration of ATP to all wells. The final volume of the reaction should be consistent across all wells.

  • Incubation:

    • Incubate the plate at the chosen temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green working reagent to each well.[8][9]

    • Incubate at room temperature for 10-20 minutes to allow for color development.[10]

    • Add the sodium citrate solution to stabilize the color.[11]

  • Measurement:

    • Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in each reaction.

    • Plot the percentage of inhibition against the logarithm of the modulator concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound (Compound B172) is an inhibitor of myosin ATPase with demonstrated activity against skeletal and cardiac myosins. However, a comprehensive understanding of its specificity, potency relative to other modulators, and precise mechanism of action is limited by the currently available public data. For a thorough evaluation, further studies are required to determine its IC50 values against a panel of myosin isoforms and other ATPases, as well as to elucidate its effects on the specific steps of the myosin chemomechanical cycle. In contrast, compounds like Mavacamten and Omecamtiv mecarbil are well-characterized modulators with established mechanisms of action and a growing body of literature supporting their use as specific tools for studying myosin function. Researchers should consider these factors when selecting a myosin modulator for their specific research needs.

References

Benchmarking Myosin Modulator 2: A Comparative Analysis with Established Myosin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Myosin modulator 2 (also known as Compound B172) against well-characterized myosin inhibitors, Mavacamten and Aficamten. The information presented is based on publicly available data to assist researchers in evaluating its potential applications.

Executive Summary

This compound has been identified as a myosin ATPase inhibitor, with reported IC25 values of 2.013 µM for rabbit psoas myosin, 2.94 µM for porcine atrial myosin, and 20.93 µM for porcine ventricular myosin.[1] This positions it as a tool for investigating myosin function. For a comprehensive evaluation, this guide benchmarks this compound against Mavacamten and Aficamten, two clinically relevant cardiac myosin inhibitors. Mavacamten is an approved therapeutic for hypertrophic cardiomyopathy (HCM), while Aficamten is in late-stage clinical development for the same indication.[2] Both act by allosterically stabilizing the super-relaxed, energy-sparing state of myosin, thereby reducing excessive contractility.[2]

Data Presentation: Quantitative Comparison of Myosin Inhibitors

The following table summarizes the available quantitative data for this compound and the established cardiac myosin inhibitors, Mavacamten and Aficamten. It is important to note that the data for this compound is limited to IC25 values from a commercial source, while the data for Mavacamten and Aficamten are IC50 values derived from peer-reviewed studies.

ModulatorTarget Myosin Isoform(s)Potency (IC50/IC25)Mechanism of ActionKey Characteristics
This compound (Compound B172) Rabbit Psoas, Porcine Atria, Porcine VentricleIC25: 2.013 µM (Rabbit Psoas), 2.94 µM (Porcine Atria), 20.93 µM (Porcine Ventricle)[1]ATPase Inhibition[1]Regulates systolic cardiac performance in rats.[1]
Mavacamten Cardiac MyosinIC50: ~0.3 µM[2]Allosteric; stabilizes the super-relaxed, energy-sparing state of myosin.[2]High affinity and specificity for cardiac myosin; approved for clinical use in HCM.[2]
Aficamten Cardiac MyosinIC50: ~0.96 µM[2]Allosteric; stabilizes the super-relaxed state, inhibiting force production.[2]High affinity and specificity for cardiac myosin; currently in clinical trials for HCM.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of myosin modulator performance. Below are representative protocols for key in vitro assays used to characterize myosin inhibitors.

Actin-Activated Mg²⁺-ATPase Assay

This assay is fundamental for determining the rate of ATP hydrolysis by myosin in the presence of its activator, F-actin. It measures the liberation of inorganic phosphate (B84403) (Pi) over time.

Materials:

  • Purified myosin (e.g., cardiac or skeletal muscle myosin)

  • F-actin

  • ATP

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, F-actin, and the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Myosin Addition: Add purified myosin to each well to initiate the reaction.

  • ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).

  • Quenching and Detection: Stop the reaction and measure the amount of Pi released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the rate of Pi release for each inhibitor concentration. Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing a measure of the speed and nature of actomyosin-based movement.

Materials:

  • Myosin

  • Rhodamine-phalloidin labeled F-actin

  • ATP

  • Motility Buffer (e.g., 25 mM imidazole, pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP regeneration system (e.g., phosphocreatine (B42189) and creatine (B1669601) phosphokinase)

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Nitrocellulose-coated coverslips

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Chamber Preparation: Construct a flow cell using a nitrocellulose-coated coverslip and a glass slide.

  • Myosin Coating: Infuse the flow cell with a solution of myosin in a high-salt buffer and allow it to adhere to the nitrocellulose surface.

  • Blocking: Block the remaining surface with a solution of bovine serum albumin (BSA).

  • Actin Introduction: Introduce fluorescently labeled F-actin into the chamber.

  • Motility Initiation: Perfuse the chamber with motility buffer containing ATP, the ATP regeneration system, and the oxygen scavenger system, along with the desired concentration of the inhibitor or vehicle control.

  • Data Acquisition and Analysis: Record movies of the moving actin filaments. Use tracking software to determine the velocity of filament movement. Compare the velocities in the presence of the inhibitor to the control to determine the inhibitory effect.

Mandatory Visualizations

Myosin Inhibition Signaling Pathway

Myosin_Inhibition_Pathway cluster_cycle Myosin ATPase Cycle cluster_inhibition Inhibitor Intervention Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding SRX_State Super-Relaxed State (SRX) Myosin_ADP_Pi->SRX_State Shifts Equilibrium Acto_Myosin_ADP Acto-Myosin-ADP (Post-powerstroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Powerstroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) Inhibitor Myosin Inhibitor (e.g., this compound, Mavacamten, Aficamten) Inhibitor->Myosin_ADP_Pi Inhibitor->SRX_State Promotes SRX State

Caption: Mechanism of action for allosteric myosin inhibitors.

Experimental Workflow for Comparing Myosin Inhibitors

Experimental_Workflow start Start protein_prep Protein Purification (Myosin, Actin) start->protein_prep atpase_assay Actin-Activated ATPase Assay protein_prep->atpase_assay motility_assay In Vitro Motility Assay protein_prep->motility_assay data_analysis Data Analysis (IC50, Velocity) atpase_assay->data_analysis motility_assay->data_analysis comparison Comparative Analysis of Modulators data_analysis->comparison end End comparison->end

Caption: Workflow for in vitro comparison of myosin inhibitors.

References

Comparative Analysis of Myosin Modulator 2 and Other Key Myosin-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental findings and mechanisms of Myosin modulator 2 in comparison to leading myosin inhibitors and activators.

This guide provides a comprehensive comparison of this compound (also known as B172) with three other significant myosin modulators: Mavacamten, Aficamten, and Omecamtiv mecarbil. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of the quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Myosin modulators are a class of therapeutic agents that directly target the motor protein myosin, a key component of the sarcomere responsible for muscle contraction. These modulators can either inhibit or activate myosin's function, offering potential treatments for cardiomyopathies characterized by either hyper- or hypocontractility. This guide focuses on this compound, a novel inhibitor, and compares its preclinical profile with the clinically advanced inhibitors Mavacamten and Aficamten, and the activator Omecamtiv mecarbil.

Comparative Data on Myosin Modulator Activity

The following tables summarize the key quantitative findings for each modulator, focusing on their in vitro effects on myosin ATPase activity and cellular contractility.

Myosin Modulator Target Effect on Myosin ATPase Activity Reported Potency (IC50/EC50) Source
This compound (B172) MyosinInhibitionIC25: 2.013 µM (Rabbit Psoas), 2.94 µM (Porcine Atria), 20.93 µM (Porcine Ventricle)[1]
Mavacamten Cardiac MyosinInhibitionIC50: ~0.3 µM to 0.71 µM (Bovine and Human Cardiac Myosin)[2]
Aficamten Cardiac MyosinInhibitionIC50: ~1.0 µM (Human Cardiac Myosin S1)[3]
Omecamtiv mecarbil Cardiac MyosinActivationEC50: ~0.52 µM (for inhibition of maximal ATPase rate)

Note: The IC25 value for this compound indicates the concentration required to inhibit 25% of the enzyme's activity. While not a direct equivalent, an estimated IC50 for this compound, based on standard dose-response curve assumptions, would likely be higher than the reported IC25 values.

Myosin Modulator Effect on Cardiomyocyte Contractility Key In Vitro Findings Source
This compound (B172) Regulates systolic cardiac performanceData on direct cardiomyocyte contractility not specified in initial findings. In vivo studies show it regulates systolic performance in rats.[1]
Mavacamten Decreases contractilityReduces fractional shortening and contraction velocity in isolated cardiomyocytes.[4][5]
Aficamten Decreases contractilityReduces cardiomyocyte fractional shortening.[3]
Omecamtiv mecarbil Increases contractilityIncreases systolic ejection time and stroke volume in preclinical models.[6]

Signaling Pathways and Mechanisms of Action

Myosin modulators exert their effects by directly interacting with the cardiac myosin heavy chain (MYH7) within the sarcomere, influencing the cross-bridge cycle. The following diagrams illustrate the general mechanism of action and the relevant signaling pathways in hypertrophic and dilated cardiomyopathies.

Myosin_Modulation_Pathway cluster_Sarcomere Sarcomere Cross-Bridge Cycle cluster_Modulators Modulator Intervention Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_Actin_ADP Myosin-Actin-ADP (Strongly Bound) Myosin_ADP_Pi->Myosin_Actin_ADP Pi Release (Power Stroke) Rigor Rigor State (Myosin-Actin) Myosin_Actin_ADP->Rigor ADP Release ATP_Binding ATP Binding Rigor->ATP_Binding Myosin Detachment ATP_Binding->Myosin_ADP_Pi ATP Hydrolysis Inhibitors Myosin Inhibitors (Mavacamten, Aficamten, This compound) Inhibitors->Myosin_ADP_Pi Stabilize OFF state (Reduces Pi release) Activators Myosin Activators (Omecamtiv mecarbil) Activators->Myosin_Actin_ADP Enhance ON state (Increases Pi release rate) Cardiomyopathy_Signaling cluster_HCM Hypertrophic Cardiomyopathy (HCM) cluster_DCM Dilated Cardiomyopathy (DCM) HCM_Mutation Sarcomere Gene Mutations (e.g., MYH7) Hypercontractility Myosin Hyperactivity (Increased Cross-bridges) HCM_Mutation->Hypercontractility HCM_Phenotype Hypertrophy, Fibrosis, Diastolic Dysfunction Hypercontractility->HCM_Phenotype Myosin_Inhibitors Myosin Inhibitors (Mavacamten, Aficamten, This compound) Myosin_Inhibitors->Hypercontractility Inhibit DCM_Mutation Sarcomere Gene Mutations (e.g., MYH7) Hypocontractility Myosin Hypoactivity (Reduced Force Generation) DCM_Mutation->Hypocontractility DCM_Phenotype Ventricular Dilation, Systolic Dysfunction Hypocontractility->DCM_Phenotype Myosin_Activators Myosin Activators (Omecamtiv mecarbil) Myosin_Activators->Hypocontractility Activate Experimental_Workflow cluster_ATPase ATPase Assay Workflow cluster_Contractility Cardiomyocyte Contractility Workflow A1 Prepare Myosin and Reaction Mix A2 Add Test Compound A1->A2 A3 Initiate with ATP A2->A3 A4 Measure Pi Release A3->A4 A5 Calculate IC50/EC50 A4->A5 C1 Isolate/Culture Cardiomyocytes C2 Treat with Compound C1->C2 C3 Electrically Pace C2->C3 C4 Record Contractions C3->C4 C5 Analyze Contractile Parameters C4->C5

References

A Comparative Guide to Myosin Modulator 2: Assessing Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Myosin modulator 2 (also known as Compound B172) with other well-characterized myosin inhibitors, focusing on their specificity across various myosin isoforms. The data presented is intended to aid researchers in selecting the appropriate tool compound for their studies and to provide a framework for the development of next-generation, isoform-selective myosin modulators.

Introduction to Myosin Modulation

Myosin motor proteins are the primary drivers of muscle contraction and are involved in a multitude of cellular processes, including cell motility and division. The ATPase activity of myosin provides the energy for its motor function. Modulation of this activity, particularly inhibition, has emerged as a promising therapeutic strategy for conditions characterized by muscle hypercontractility, such as hypertrophic cardiomyopathy. However, the high degree of homology among myosin isoforms presents a significant challenge in developing isoform-specific inhibitors. This guide assesses the isoform specificity of a novel agent, this compound, in comparison to established myosin inhibitors.

Comparative Analysis of Myosin Inhibitors

The inhibitory potential of this compound and two key comparator compounds, Mavacamten and Blebbistatin, against various myosin isoforms is summarized below. Mavacamten is a known cardiac-specific myosin inhibitor, while Blebbistatin is a widely used, potent inhibitor of non-muscle myosin II.

Quantitative Data Summary

The following table summarizes the available inhibitory concentration data for the three modulators across different myosin isoforms. It is important to note that the data for this compound is currently limited to IC25 values (the concentration at which 25% of enzyme activity is inhibited), while more comprehensive IC50 data (the concentration at which 50% of enzyme activity is inhibited) is available for Mavacamten and Blebbistatin.

Myosin ModulatorMyosin IsoformSpeciesInhibition MetricValue (µM)
This compound (Compound B172) Skeletal Muscle (psoas)RabbitIC252.013[1]
Cardiac Muscle (atria)PorcineIC252.94[1]
Cardiac Muscle (ventricle)PorcineIC2520.93[1]
Mavacamten β-Cardiac MyosinBovineIC500.473
β-Cardiac MyosinHumanIC500.727
Fast Skeletal MuscleRabbitIC505.852
Smooth Muscle (gizzard)ChickenIC50>50
Blebbistatin Non-muscle Myosin IIAIC500.5 - 5
Non-muscle Myosin IIBIC500.5 - 5
Striated Muscle MyosinsIC500.5 - 5
Smooth Muscle MyosinIC50~80

Signaling Pathway and Experimental Workflow

Myosin ATPase Cycle and Points of Inhibition

The following diagram illustrates the key steps in the myosin ATPase cycle, which is the fundamental process driving muscle contraction. Myosin inhibitors exert their effects by interfering with specific steps in this cycle.

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_inhibitors Inhibitor Intervention Points Actin_Myosin_ATP Actin-Myosin-ATP (Weakly Bound) Myosin_ATP Myosin-ATP (Detached) Actin_Myosin_ATP->Myosin_ATP ATP Binding (Dissociation) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Actin Binding Actin_Myosin_ADP Actin-Myosin-ADP (Post-power stroke) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release (Power Stroke) Rigor Actin-Myosin (Rigor State) Actin_Myosin_ADP->Rigor ADP Release Rigor->Actin_Myosin_ATP ATP Binding Mod2 This compound Mod2->Myosin_ADP_Pi Inhibits Pi Release Mava Mavacamten Mava->Myosin_ADP_Pi Stabilizes Super-Relaxed State Bleb Blebbistatin Bleb->Actin_Myosin_ADP_Pi Inhibits Pi Release Isoform_Specificity_Workflow cluster_workflow Experimental Workflow start Start: Purified Myosin Isoforms assay_prep Prepare ATPase Assay Mixtures (Myosin, Actin, Buffer, ATP) start->assay_prep inhibitor_add Add Varying Concentrations of Myosin Modulator assay_prep->inhibitor_add incubation Incubate at Controlled Temperature inhibitor_add->incubation atpase_measurement Measure ATPase Activity (e.g., Malachite Green Assay) incubation->atpase_measurement data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Determine IC50/IC25 atpase_measurement->data_analysis comparison Compare IC values across different myosin isoforms data_analysis->comparison end Conclusion: Determine Isoform Specificity Profile comparison->end

References

A Comparative Guide to Myosin Modulators: Unraveling the Differential Effects of Myosin Modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, direct modulation of the cardiac sarcomere presents a promising frontier. Myosin modulators, a class of small molecules that directly target the cardiac myosin heavy chain, are at the forefront of this innovation, offering novel therapeutic strategies for cardiomyopathies. These modulators can be broadly categorized as either inhibitors or activators of myosin's enzymatic and motor functions. This guide provides a detailed comparison of Myosin modulator 2, a novel myosin ATPase inhibitor, with other key modulators such as the inhibitors mavacamten (B608862) and aficamten, and the activator omecamtiv mecarbil.

Comparative Efficacy and Potency

The following tables summarize the quantitative data from various experimental assays, offering a side-by-side comparison of the effects of these modulators on myosin function.

Table 1: Comparative Inhibitory Activity of Myosin Inhibitors

ModulatorTargetAssayParameterValueSpeciesReference
This compound (B172) Myosin ATPaseATPase ActivityIC252.013 µMRabbit Psoas[1]
IC252.94 µMPorcine Atria[1]
IC2520.93 µMPorcine Ventricle[1]
Mavacamten Cardiac Myosin ATPaseBasal ATPase ActivityIC500.63 ± 0.05 µMBovine Cardiac[2]
Actin-Activated ATPaseIC500.3 µMHuman β-cardiac[3]
Aficamten Cardiac MyosinLVOT Gradient Reduction-Dose-dependentHuman[4][5]
para-nitroblebbistatin Myosin ATPaseBasal ATPase ActivityIC502.37 ± 0.12 µMBovine Cardiac[2]

Table 2: Comparative Effects of Myosin Modulators on Contractile Parameters

ModulatorEffect on ContractilityKey FindingModelReference
This compound (B172) InhibitionRegulates systolic cardiac performanceRat[1]
Mavacamten InhibitionReduces actin-myosin cross-bridge formationHuman[5]
Aficamten InhibitionReduces actin-myosin cross-bridge formationHuman[5]
Omecamtiv Mecarbil ActivationIncreases the rate of phosphate (B84403) release, prolonging the power strokeHuman[6][7]

Signaling Pathways and Mechanisms of Action

Myosin modulators exert their effects by directly binding to the β-cardiac myosin heavy chain (MYH7), the motor protein responsible for cardiac muscle contraction. However, the specific mechanisms and downstream consequences differ between inhibitors and activators.

Myosin Inhibitors: Mavacamten, Aficamten, and this compound

Myosin inhibitors like mavacamten, aficamten, and this compound reduce cardiac contractility by decreasing the number of myosin heads available to interact with actin.[2][5] They achieve this by stabilizing a super-relaxed state (SRX) of myosin, an energy-conserving state where the myosin heads are folded back and sequestered, making them unavailable for actin binding.[2][3] This leads to a reduction in the overall ATPase activity and force production, which is beneficial in conditions of hypercontractility such as hypertrophic cardiomyopathy (HCM).[5]

Myosin_Inhibitor_Pathway Mavacamten Mavacamten Aficamten This compound Myosin β-Cardiac Myosin (MYH7) Mavacamten->Myosin Binds to SRX Super-Relaxed State (SRX) Myosin->SRX Stabilizes ActinBinding Actin-Myosin Interaction SRX->ActinBinding Inhibits Contraction Cardiac Muscle Contraction ActinBinding->Contraction Leads to Myosin_Activator_Pathway Omecamtiv Omecamtiv Mecarbil Myosin β-Cardiac Myosin (MYH7) Omecamtiv->Myosin Binds to PiRelease Phosphate Release Myosin->PiRelease Accelerates PowerStroke Prolonged Power Stroke PiRelease->PowerStroke Leads to Contraction Cardiac Muscle Contraction PowerStroke->Contraction Enhances ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, Salts) Prep_Myosin Add Myosin (± Actin) Prep_Mix->Prep_Myosin Prep_Modulator Add Modulator Prep_Myosin->Prep_Modulator Add_ATP Initiate with ATP Prep_Modulator->Add_ATP Measure Measure Absorbance Change (Plate Reader) Add_ATP->Measure Calculate Calculate ATPase Rate Measure->Calculate Plot Plot Dose-Response Curve (Determine IC50/EC50) Calculate->Plot Motility_Assay_Workflow cluster_setup Flow Cell Setup cluster_experiment Motility Experiment cluster_analysis Data Analysis Create_Cell Create Flow Cell Adsorb_Myosin Adsorb Myosin to Surface Create_Cell->Adsorb_Myosin Block Block with BSA Adsorb_Myosin->Block Add_Actin Introduce Fluorescent Actin Block->Add_Actin Initiate Initiate with ATP & Modulator Add_Actin->Initiate Record Record Filament Movement (Fluorescence Microscopy) Initiate->Record Analyze Analyze Videos (Determine Velocity) Record->Analyze

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Myosin Modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety and logistical procedures for the handling and disposal of Myosin modulator 2. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This information is intended to supplement, not replace, your institution's established safety protocols.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory personal protective equipment for all personnel handling this compound. Given the limited toxicological data available, a conservative approach to PPE is warranted to minimize exposure risk.

Protection Type Specification Standard/Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-impermeable gloves. Must be inspected before each use.EU Directive 89/686/EEC and EN 374.[1]
Body Protection Fire/flame-resistant and impervious clothing.To be determined by site-specific risk assessment.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.NIOSH (US) or EN 149 (EU) approved.

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Required PPE prep_area->don_ppe Ensure proper fit gather_materials Gather Materials & Reagents don_ppe->gather_materials weigh Weigh this compound gather_materials->weigh In a ventilated enclosure dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Post-experiment dispose_waste Dispose of Waste per Protocol decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Protocols

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Cross-Contamination: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire from electrostatic discharge.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials and foodstuff containers.[1]

First-Aid Measures:

  • General: In case of exposure, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan:

  • Spill Response:

    • Evacuate personnel to a safe area, upwind of the spill.[1]

    • Wear the appropriate personal protective equipment, including chemical-impermeable gloves and a full-face respirator if necessary.[1]

    • Ensure adequate ventilation and remove all sources of ignition.[1]

    • Prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Disposal:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

    • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Firefighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.